molecular formula C5H6N4 B1356424 3-(1H-1,2,4-triazol-1-yl)propanenitrile CAS No. 76686-83-4

3-(1H-1,2,4-triazol-1-yl)propanenitrile

Cat. No.: B1356424
CAS No.: 76686-83-4
M. Wt: 122.13 g/mol
InChI Key: FSRNFKKSRMNQDG-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-triazol-1-yl)propanenitrile is a useful research compound. Its molecular formula is C5H6N4 and its molecular weight is 122.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRNFKKSRMNQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90533594
Record name 3-(1H-1,2,4-Triazol-1-yl)propanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76686-83-4
Record name 3-(1H-1,2,4-Triazol-1-yl)propanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,4-triazol-1-yl)propanenitrile
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Foundational & Exploratory

3-(1H-1,2,4-triazol-1-yl)propanenitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Executive Summary

This compound is a heterocyclic compound featuring a stable 1,2,4-triazole ring linked to a propionitrile functional group. This unique combination of a nitrogen-rich aromatic system and a reactive nitrile moiety makes it a valuable building block in medicinal chemistry and a functional tool in chemical biology. The triazole ring imparts metabolic stability and acts as a key pharmacophore in many clinically significant drugs, particularly antifungals, by interacting with biological targets.[1] The nitrile group serves as a versatile chemical handle for further synthetic transformations and can act as a hydrogen bond acceptor or a bioisostere for carbonyl or hydroxyl groups in drug design.[2][3] This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, analytical characterization, and applications, with a focus on providing practical insights for researchers in drug development and related scientific fields.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a molecule are foundational to its function and application. This compound, with CAS Number 76686-83-4, is defined by the covalent linkage of a propionitrile chain to the N1 position of the 1,2,4-triazole ring.[4] This specific isomer is critical, as the point of attachment dictates the electronic and steric environment of the molecule.

Key Molecular Identifiers
PropertyValueSource
CAS Number 76686-83-4[4]
Molecular Formula C₅H₆N₄[5][6]
Molecular Weight 122.13 g/mol [6]
Canonical SMILES N#CCCn1cnnc1
InChIKey MBRAVVAPGNQSAJ-UHFFFAOYSA-N[7]
Physicochemical Characteristics

While extensive experimental data for this specific compound is not widely published, properties can be inferred from the parent heterocycles and related analogues. The presence of the triazole ring and nitrile group suggests a polar molecule with solubility in water and polar organic solvents like ethanol.[8]

PropertyPredicted/Inferred ValueRationale/Note
Melting Point Not availableExpected to be a solid at room temperature.[8]
Boiling Point >260 °C (decomposes)Inferred from the decomposition temperature of the parent 1,2,4-triazole.[8]
logP -0.58Based on the parent 1,2,4-triazole, indicating hydrophilicity.[8]
Appearance White to off-white solidTypical for small, nitrogen-containing heterocyclic compounds.

Synthesis and Manufacturing

The primary synthetic challenge lies in the selective N-alkylation of the 1,2,4-triazole ring. 1,2,4-Triazole can exist in tautomeric forms, potentially leading to N1 and N4 alkylation products. Reaction conditions must be carefully chosen to favor the desired N1 isomer.

Synthetic Workflow Overview

The most common strategies involve the reaction of a 1,2,4-triazole salt with a three-carbon electrophile or the Michael addition of 1,2,4-triazole to acrylonitrile.

G cluster_0 Pathway A: Michael Addition cluster_1 Pathway B: Nucleophilic Substitution A_start1 1,2,4-Triazole A_product This compound A_start1->A_product A_start2 Acrylonitrile A_start2->A_product A_reagent Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF) A_reagent->A_product catalysis B_start1 1,2,4-Triazole Sodium Salt B_product This compound B_start1->B_product B_start2 3-Bromopropanenitrile B_start2->B_product B_reagent Solvent (e.g., DMF, Acetonitrile) B_reagent->B_product medium

Caption: Key synthetic routes to the target compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is adapted from established methods for N-alkylation of triazoles.[9] The use of a pre-formed triazole salt enhances nucleophilicity and improves reaction control.

Objective: To synthesize this compound by reacting the sodium salt of 1,2,4-triazole with a halo-substituted propionitrile.

Materials:

  • 1,2,4-Triazole Sodium Salt

  • 3-Bromopropanenitrile

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,2,4-triazole sodium salt (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. Stir the suspension until the salt is partially dissolved.

  • Cooling: Cool the reaction mixture to 10-15 °C using an ice bath.

  • Electrophile Addition: Slowly add a solution of 3-bromopropanenitrile (1.05 eq) in DMF to the cooled suspension over 30 minutes, maintaining the internal temperature below 20 °C.

  • Reaction: Stir the mixture at 10-15 °C for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the mixture by adding deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to obtain the pure compound.

Chemical Reactivity and Stability

The reactivity profile is dominated by the two key functional groups: the nitrile and the triazole ring.

Reactions of the Nitrile Group

The nitrile moiety is a versatile precursor for numerous other functional groups.

  • Reduction: The nitrile can be readily reduced to a primary amine, 3-(1H-1,2,4-triazol-1-yl)propan-1-amine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[5] This amine derivative is a valuable intermediate for further elaboration in drug synthesis.

  • Substitution/Hydrolysis: Under appropriate acidic or basic conditions, the nitrile group can be hydrolyzed, first to an amide and subsequently to 3-(1H-1,2,4-triazol-1-yl)propanoic acid.

Reactions of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is an aromatic heterocycle, which confers significant stability.

  • Oxidation: While generally stable, the triazole ring can undergo oxidation under harsh conditions to yield N-oxide derivatives.[5]

  • Stability: The ring is resistant to hydrolysis and many common oxidizing and reducing conditions, a property that contributes to the metabolic stability of triazole-containing drugs.

  • Thermal Decomposition: Upon heating, the parent 1,2,4-triazole heterocycle can decompose, producing toxic fumes including nitrogen oxides and hydrogen cyanide.[10] This highlights the need for caution when heating the title compound to high temperatures.

G cluster_nitrile Nitrile Group Reactivity cluster_triazole Triazole Ring Reactivity Parent This compound Amine Primary Amine (H₂N-CH₂-CH₂-R) Parent->Amine Reduction (e.g., LiAlH₄) Acid Carboxylic Acid (HOOC-CH₂-R) Parent->Acid Hydrolysis (H⁺/H₂O or OH⁻/H₂O) N_Oxide Triazole N-Oxide Parent->N_Oxide Oxidation (Strong Oxidants)

Caption: Key chemical transformations of the molecule.

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for confirming the structure and purity of the synthesized compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic signatures based on data from closely related 1,2,4-triazole derivatives.[11][12]

TechniqueExpected Signature
¹H NMR δ ~8.2-8.5 ppm (s, 1H, Triazole-H), δ ~7.9-8.1 ppm (s, 1H, Triazole-H), δ ~4.4-4.6 ppm (t, 2H, N-CH₂), δ ~2.8-3.0 ppm (t, 2H, CH₂-CN)
¹³C NMR δ ~152 ppm (Triazole-C), δ ~145 ppm (Triazole-C), δ ~118 ppm (-C≡N), δ ~45 ppm (N-CH₂), δ ~20 ppm (CH₂-CN)
FT-IR (cm⁻¹) ~2250 cm⁻¹ (C≡N stretch, sharp), ~1600-1500 cm⁻¹ (C=N stretch), ~1350 cm⁻¹ (C-N stretch)
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 123.07
Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound. Due to its polarity, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be effective.[13]

Objective: To determine the purity of a sample using RP-HPLC with UV detection.

Materials & Instrumentation:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Sample dissolved in mobile phase or a compatible solvent

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. Degas both phases.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Applications in Research and Drug Development

The unique structural combination of this molecule underpins its utility in modern chemical and pharmaceutical research.

Role as a Medicinal Chemistry Scaffold

The 1,2,4-triazole ring is a cornerstone of many successful drugs, particularly systemic antifungal agents like fluconazole and voriconazole. These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] The nitrogen atoms of the triazole ring coordinate to the heme iron atom in the enzyme's active site. The propionitrile portion of the title compound serves as a linker that can be modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

The Nitrile as a Versatile Pharmacophore

The nitrile group is no longer viewed as merely a synthetic intermediate but as a key pharmacophore. It is exceptionally stable to metabolism in most cases and its small size and strong dipole moment allow it to act as an effective hydrogen bond acceptor.[2][3] In many contexts, it serves as a bioisostere for a hydroxyl or carboxyl group, engaging in crucial polar interactions within a protein's binding domain.[2]

Application as a Chemical Probe

Emerging research has identified this compound as a potential chemical probe for studying protein-protein interactions (PPIs).[5][6] The rationale is that the triazole ring can form specific non-covalent interactions with amino acid residues on a protein surface, enabling the molecule to act as a ligand for identifying and characterizing binding partners.[5]

G Molecule This compound Triazole 1,2,4-Triazole Ring Molecule->Triazole Nitrile Propionitrile Group Molecule->Nitrile App5 Chemical Probe for PPIs Molecule->App5 applied as App1 Antifungal Scaffold (CYP51 Inhibition) Triazole->App1 enables App2 Metabolic Stability Triazole->App2 provides App3 H-Bond Acceptor Nitrile->App3 acts as App4 Bioisostere (for -OH, -COOH) Nitrile->App4 acts as

Caption: Relationship between molecular features and applications.

Safety, Handling, and Storage

  • Hazard Identification: Triazole compounds can be skin and eye irritants.[5] Inhalation of dust or vapors should be avoided.[5][10] Like many nitrogen heterocycles, it should be considered harmful if swallowed.[14]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and strong acids, as these are incompatible with the triazole ring.[10]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

    • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.

References

  • Smolecule. This compound.
  • Fisher Scientific. Safety Data Sheet for 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.
  • Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity potential. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.
  • BLDpharm. 76686-83-4|this compound.
  • ChemSynthesis. 3-(1H-1,2,4-triazol-3-ylmethylthio)propionitrile.
  • Watson International Ltd. Safety Data Sheet for 1H-1,2,4-Triazole-3-thiol.
  • Santa Cruz Biotechnology, Inc. This compound.
  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • Talismanov, V.S., et al. (2021). 3-(IMIDAZOL-1-YL) AND 3-(TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. RASĀYAN Journal of Chemistry, 14(3), 1711-1716.
  • PubChemLite. 3-(1h-1,2,3-triazol-1-yl)propanenitrile.
  • ICSC. 1,2,4-TRIAZOLE.
  • Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • PubChem. 1H-1,2,4-Triazole.
  • Gulevich, A. V., & Gevorgyan, V. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. Angewandte Chemie International Edition, 50(38), 8944-8947.
  • Asati, V., & Sharma, S. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104201.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • BenchChem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • Khan, M. F., et al. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research, 9(2).
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. (PMC link).
  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole.

Sources

3-(1H-1,2,4-triazol-1-yl)propanenitrile physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a propanenitrile group. This unique combination of a nitrogen-rich aromatic ring and a reactive nitrile functional group makes it a molecule of interest in various chemical and biological research areas.[1] Its structural motifs are found in a range of biologically active molecules, and it serves as a versatile building block in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its known and predicted physical properties, outlines standard experimental protocols for their determination, and serves as a foundational resource for professionals in drug development and chemical research.

Core Physical and Chemical Identifiers

A unique and unambiguous identification of a chemical substance is paramount for scientific research. The following table summarizes the core identifiers for this compound.

IdentifierValueSource
CAS Number 76686-83-4[2][3]
Molecular Formula C₅H₆N₄[2][4]
Molecular Weight 122.13 g/mol [2]
Canonical SMILES C1=NN(C=N1)CCC#N[4]
InChI InChI=1S/C5H6N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1,3H2[4]
InChIKey FSRNFKKSRMNQDG-UHFFFAOYSA-N[4]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing experiments, developing formulations, and predicting its behavior in various systems. Currently, there is a notable lack of experimentally determined data for this compound in publicly accessible literature. This is not uncommon for specialized heterocyclic compounds.[5] The following table summarizes the available information and provides context by comparing it to its parent structures, 1H-1,2,4-triazole and propanenitrile.

PropertyValue for this compoundComparative Data
Appearance Data not available1H-1,2,4-triazole: White to brown crystalline powder or needles.[6]
Melting Point Data not available1H-1,2,4-triazole: 120-121 °C.[6] Propanenitrile: -100 to -86 °C.[7]
Boiling Point Data not available1H-1,2,4-triazole: 260 °C (decomposes).[6] Propanenitrile: 96-98 °C.[7]
Solubility Predicted to be soluble in polar organic solvents.1H-1,2,4-triazole: Soluble in water and ethanol.[6] Propanenitrile: Soluble in water (11.9% at 20 °C).[7]
Density Data not available1H-1,2,4-triazole: 0.640 g/cm³.[6] Propanenitrile: 0.772 g/mL.[7]
Predicted XlogP -0.4[4]

The introduction of the propanenitrile substituent to the 1H-1,2,4-triazole core is expected to significantly alter its physical properties.[5] The nitrile group can participate in dipole-dipole interactions, which, combined with the hydrogen bonding potential of the triazole ring, would likely lead to a melting point that is substantially different from either parent compound.[5] Its predicted XlogP of -0.4 suggests a hydrophilic character.[4]

Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 123.06653118.2
[M+Na]⁺ 145.04847128.1
[M-H]⁻ 121.05197116.8
[M+NH₄]⁺ 140.09307135.6
[M+K]⁺ 161.02241127.0
Data sourced from PubChemLite, calculated using CCSbase.[4]

Standard Experimental Protocols for Property Determination

To address the existing data gaps, the following standard methodologies are proposed for the experimental determination of the key physical properties of this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible thermoanalytical technique. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the resulting thermogram.

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 20-30 °C below the expected melting point (a preliminary run with a fast ramp rate may be needed to estimate this).

    • Ramp the temperature at a controlled rate, typically 5-10 °C/min, under an inert nitrogen atmosphere.

    • Continue heating to a temperature at least 20-30 °C above the completion of the melt.

  • Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the heat flow vs. temperature curve.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_result Data Interpretation weigh 1. Weigh 1-5 mg of Sample pan 2. Place in Aluminum Pan weigh->pan crimp 3. Crimp Pan with Lid pan->crimp load 4. Load Sample & Reference into DSC crimp->load program 5. Apply Thermal Program (e.g., 10°C/min) load->program acquire 6. Acquire Heat Flow vs. Temperature Data program->acquire analyze 7. Identify Endothermic Peak on Thermogram acquire->analyze determine 8. Determine Melting Point (Onset or Peak Temp) analyze->determine

Caption: Workflow for Melting Point Determination using DSC.

Solubility Assessment

Rationale: Determining solubility in various solvents is crucial for reaction setup, purification, and formulation. The equilibrium solubility method, while time-consuming, is the gold standard for generating accurate solubility data.

Protocol:

  • Solvent Selection: Choose a range of representative solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials. The solid should be visibly present to ensure saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.

  • Quantification:

    • Dilute the aliquot with a suitable solvent.

    • Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR (qNMR).

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Solubility_Workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_result Result add_excess 1. Add Excess Solute to Known Solvent Volume equilibrate 2. Agitate at Constant Temp (24-72h) add_excess->equilibrate separate 3. Separate Phases (Centrifuge/Settle) equilibrate->separate extract 4. Extract Known Volume of Supernatant separate->extract quantify 5. Quantify Concentration (e.g., HPLC, qNMR) extract->quantify calculate 6. Calculate Solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for Equilibrium Solubility Assessment.

Conclusion

This compound is a compound with significant potential in chemical synthesis and proteomics research.[1][2] However, a comprehensive profile of its fundamental physical properties is conspicuously absent from the scientific literature. While predictions based on its structure and data from parent molecules offer initial guidance, they are no substitute for empirical measurement. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to systematically characterize this compound. The resulting data will be invaluable for enabling its broader application in drug discovery, materials science, and other advanced scientific endeavors.

References

  • This compound - PubChemLite. (n.d.). PubChemLite. Retrieved February 12, 2026, from [Link]

  • 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Propanenitrile - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 12, 2026, from [Link]

  • Propionitrile - Wikipedia. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

Sources

3-(1H-1,2,4-triazol-1-yl)propanenitrile structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Authored by: A Senior Application Scientist

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of medicinal chemistry and drug development, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. An erroneously identified compound can lead to the invalidation of extensive biological screening data, wasted resources, and potentially misleading structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of this compound, a heterocyclic compound of interest due to the prevalence of the 1,2,4-triazole moiety in pharmacologically active agents.

This document is structured not as a rigid protocol, but as a logical workflow, mirroring the decision-making process of an analytical chemist. We will explore the "why" behind each experimental choice, ensuring that the described process is not merely a set of instructions, but a self-validating system for achieving irrefutable structural confirmation.

Synthesis and Preliminary Characterization

The journey to structure elucidation begins with the synthesis of the target compound. A common and efficient route to this compound is the cyanoethylation of 1H-1,2,4-triazole. This reaction, a Michael addition, involves the reaction of 1H-1,2,4-triazole with acrylonitrile.

Synthetic Protocol: A Pathway to the Target Molecule

A representative synthetic procedure is as follows:

  • Reaction Setup: To a solution of 1H-1,2,4-triazole (1 equivalent) in a suitable solvent such as acetonitrile, add a catalytic amount of a base like triethylamine.

  • Reagent Addition: Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

This synthesis is expected to yield a white to off-white solid. The melting point of the purified compound is a critical preliminary data point, with reported values in the range of 65-68°C.

Spectroscopic Interrogation: Decoding the Molecular Signature

With the purified compound in hand, we proceed to a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation forms a powerful, self-validating analytical workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is the first line of inquiry to confirm the presence of key functional groups. For this compound, we are specifically looking for the characteristic stretching vibration of the nitrile group (C≡N) and the vibrations associated with the triazole ring.

Experimental Protocol:

  • Sample Preparation: A small amount of the purified solid is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Data and Interpretation:

Wavenumber (cm⁻¹)VibrationInterpretation
~2250C≡N stretchConfirms the presence of the nitrile functional group.
~3100-3000C-H stretch (aromatic)Indicates the C-H bonds of the triazole ring.
~2950-2850C-H stretch (aliphatic)Corresponds to the methylene (-CH₂-) groups of the propane chain.
~1500-1400C=N and C-N stretchesCharacteristic of the 1,2,4-triazole ring system.

The presence of a sharp absorption band around 2250 cm⁻¹ is a strong indicator of the successful incorporation of the cyano group.

Mass Spectrometry (MS): Determining the Molecular Weight

Causality: Mass spectrometry provides the molecular weight of the compound, a fundamental piece of information for confirming the molecular formula.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Data and Interpretation:

The molecular formula of this compound is C₅H₆N₄. The expected exact mass is approximately 122.06 g/mol . In ESI-MS, the compound will likely be observed as the protonated molecule [M+H]⁺.

IonCalculated m/zObserved m/zInterpretation
[C₅H₆N₄ + H]⁺123.0665~123.07Confirms the molecular weight of the target compound.

High-resolution mass spectrometry (HRMS) can provide the exact mass to four or more decimal places, allowing for the unambiguous determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Causality: NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and often 2D correlation spectra (like COSY and HSQC) are acquired on a high-field NMR spectrometer.

2.3.1. ¹H NMR Spectroscopy: Probing the Proton Environment

Expected Data and Interpretation (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2singlet1HH-5The proton at position 5 of the triazole ring.
~8.0singlet1HH-3The proton at position 3 of the triazole ring.
~4.5triplet2H-N-CH₂-The methylene group adjacent to the triazole nitrogen, split by the neighboring -CH₂- group.
~3.0triplet2H-CH₂-CNThe methylene group adjacent to the nitrile group, split by the neighboring -N-CH₂- group.
2.3.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected Data and Interpretation (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~152C-3The carbon atom at position 3 of the triazole ring.
~144C-5The carbon atom at position 5 of the triazole ring.
~117-CNThe carbon of the nitrile group.
~45-N-CH₂-The carbon of the methylene group attached to the triazole ring.
~18-CH₂-CNThe carbon of the methylene group adjacent to the nitrile.

The combination of ¹H and ¹³C NMR data provides a detailed map of the molecule's structure. Further confirmation can be obtained from 2D NMR experiments like COSY (to show the correlation between the two -CH₂- groups) and HSQC (to correlate each proton with its directly attached carbon).

The Definitive Proof: X-ray Crystallography

While the spectroscopic data provides overwhelming evidence for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of atomic connectivity and stereochemistry in the solid state.

Causality: This technique generates a three-dimensional model of the molecule as it exists in a crystal lattice, confirming bond lengths, bond angles, and the overall conformation.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.

The resulting crystal structure would definitively confirm the identity of the compound as this compound.

Integrated Workflow for Structure Elucidation

The following diagram illustrates the logical flow of the structure elucidation process, emphasizing the self-validating nature of the combined techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Physical Analysis cluster_confirmation Definitive Confirmation synthesis Synthesis via Cyanoethylation purification Purification (Column Chromatography) synthesis->purification mp Melting Point Determination purification->mp ir IR Spectroscopy (Functional Groups) purification->ir ms Mass Spectrometry (Molecular Weight) purification->ms nmr NMR Spectroscopy (Connectivity) purification->nmr xray Single Crystal X-ray Diffraction nmr->xray

Caption: A logical workflow for the synthesis and structural confirmation of this compound.

Conclusion: A Triad of Corroborating Evidence

The structure of this compound is elucidated through a multi-faceted approach. The synthesis provides the material, while a triad of spectroscopic techniques—IR, MS, and NMR—collectively provide compelling and corroborating evidence for the proposed structure. IR confirms the key functional groups, MS establishes the correct molecular weight and formula, and detailed 1D and 2D NMR experiments reveal the precise connectivity of the atoms. For absolute, unequivocal proof, single-crystal X-ray diffraction serves as the final arbiter. This rigorous, multi-technique approach ensures the high level of confidence in a compound's structure required for subsequent stages of research and development.

References

  • Tor-Azad, F., et al. (2013). Synthesis and characterization of new 1,2,4-triazole derivatives. Oriental Journal of Chemistry, 29(2), 659-662. Available at: [Link]

  • PubChem. (n.d.). 3-(1,2,4-Triazol-1-yl)propanenitrile. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

Precision Synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile (CAS 76686-83-4), a critical intermediate in the manufacture of sterol biosynthesis-inhibiting fungicides (e.g., propiconazole analogs) and pharmaceutical building blocks.

The core transformation is an Aza-Michael addition (cyanoethylation) of 1,2,4-triazole to acrylonitrile. While the reaction appears chemically simple, the primary technical challenge lies in regioselectivity . 1,2,4-Triazole is an ambident nucleophile, capable of alkylation at the N1, N2, or N4 positions. This guide provides field-proven protocols to maximize the thermodynamically favored N1-isomer , ensuring high purity and yield while minimizing the formation of the symmetric N4-byproduct.

Mechanistic Analysis & Regioselectivity

The Aza-Michael Addition Mechanism

The reaction proceeds via the nucleophilic attack of the triazole nitrogen lone pair onto the


-carbon of acrylonitrile. The reaction is typically base-catalyzed, where the base deprotonates the triazole to generate the more nucleophilic triazolide anion.

Key Mechanistic Steps:

  • Deprotonation: Base removes the acidic proton from the triazole (

    
    ).
    
  • Nucleophilic Attack: The triazolide anion attacks the electrophilic alkene of acrylonitrile.

  • Protonation: The resulting enolate-like intermediate abstracts a proton (from solvent or conjugate acid) to form the final nitrile.

Regioselectivity: N1 vs. N4
  • N1-Alkylation (Target): Thermodynamically favored. The resulting product retains the asymmetry of the triazole ring.

  • N4-Alkylation (Byproduct): Kinetically accessible but less stable. Leads to a symmetric product with higher melting points.

  • Control Strategy: Use of thermodynamic control (higher temperatures, longer reaction times) and specific bases (e.g., Triton B, DBU) promotes the rearrangement of any kinetic N4-product to the stable N1-form.

MichaelAddition cluster_products Regiochemical Outcome Triazole 1,2,4-Triazole (Reactant) Anion Triazolide Anion (Nucleophile) Triazole->Anion Deprotonation Base Base Catalyst (Triton B / DBU) Base->Anion Transition Transition State (C-N Bond Formation) Anion->Transition + Acrylonitrile Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Transition N1_Product N1-Isomer (Major) Target Transition->N1_Product Thermodynamic Path N4_Product N4-Isomer (Minor) Byproduct Transition->N4_Product Kinetic Path

Figure 1: Mechanistic flow of the Aza-Michael addition showing the bifurcation into N1 and N4 isomers.

Synthesis Pathways[1][2][3][4][5][6][7]

Pathway A: Base-Catalyzed Cyanoethylation (Industrial Standard)

This is the most robust method for scaling, utilizing Triton B (benzyltrimethylammonium hydroxide) to ensure high conversion and selectivity.

Reagents:

  • 1,2,4-Triazole (1.0 eq)[1]

  • Acrylonitrile (1.2 - 1.5 eq)

  • Catalyst: Triton B (40% in MeOH) or DBU (1-2 mol%)

  • Solvent: Acetonitrile (optional) or Neat (solvent-free)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 1,2,4-triazole (e.g., 69.0 g, 1.0 mol).

  • Addition: Add acrylonitrile (e.g., 79.5 g, 1.5 mol) slowly. The reaction can be exothermic; cooling may be required to keep temp < 40°C during addition.

  • Catalysis: Add Triton B (2-3 mL).

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 3–5 hours.

    • Note: Heating is crucial to drive the equilibrium toward the thermodynamic N1-isomer.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or HPLC. Disappearance of triazole indicates completion.

  • Workup: Evaporate excess acrylonitrile under reduced pressure (rotary evaporator).

  • Purification:

    • The residue is typically a yellow oil that solidifies upon cooling (mp ~31°C).

    • Distillation: High-vacuum distillation (bp ~140°C at 0.5 mmHg) yields a clear, colorless liquid.

    • Crystallization: If solid, recrystallize from Isopropanol/Ether or Toluene/Hexane.

Pathway B: Green Aqueous Synthesis

A sustainable alternative that uses water as the solvent, leveraging the "on-water" acceleration effect.

Protocol:

  • Dissolve 1,2,4-triazole in a minimum amount of water.

  • Add NaOH (0.1 eq) and Acrylonitrile (1.2 eq).

  • Stir at room temperature for 12 hours or 50°C for 4 hours.

  • Extraction: Extract the product with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry organic layer over

    
     and concentrate.
    
  • Yield: Typically 85-90%, though regioselectivity may be slightly lower than the reflux method.

Comparative Data Analysis

ParameterPathway A (Triton B/Neat)Pathway B (Aqueous NaOH)
Yield 90 - 95%80 - 88%
Reaction Time 3 - 5 Hours6 - 12 Hours
Regioselectivity (N1:N4) > 20:1~ 10:1
Scalability High (Solvent-free option)Moderate (Extraction volume)
Atom Economy ExcellentGood

Characterization & Quality Control

Validating the structure is critical to ensure the N1-isomer is obtained.

1. Physical Properties:

  • Appearance: Colorless to pale yellow liquid (crystallizes at <31°C).

  • Melting Point: 31°C.[2]

2. NMR Spectroscopy (Diagnostic):

  • 
     NMR (DMSO-
    
    
    
    ):
    • N1-Isomer: The triazole ring protons (H3 and H5) are non-equivalent and appear as two distinct singlets (e.g.,

      
       8.55 and 
      
      
      
      8.05).
    • N4-Isomer (Impurity): The triazole ring is symmetric; H3 and H5 are equivalent and appear as a single peak (

      
       ~8.3).
      
    • Side Chain: Triplets for

      
       groups at 
      
      
      
      4.5 (
      
      
      ) and
      
      
      3.1 (
      
      
      ).

3. FTIR:

  • Nitrile (-CN): Sharp, distinct band at 2250 cm⁻¹ .

  • Triazole (C=N): Bands around 1500 cm⁻¹ and 1275 cm⁻¹.

Process Flow Diagram

ProcessFlow Start Start: Raw Materials (1,2,4-Triazole + Acrylonitrile) Reactor Reactor Add Catalyst (Triton B) Temp: 75-80°C | Time: 4h Start->Reactor Quench Evaporation Remove excess Acrylonitrile Reactor->Quench Decision State Check (Liquid or Solid?) Quench->Decision Distill Vacuum Distillation (For Liquid/High Purity) Decision->Distill Liquid Cryst Crystallization (Toluene/Hexane) Decision->Cryst Solid Final Final Product This compound Distill->Final Cryst->Final

Figure 2: Operational workflow for the synthesis and purification of the target molecule.

Safety & Handling

  • Acrylonitrile: Highly toxic, volatile, and carcinogenic. All operations must be performed in a fume hood . Use nitrile gloves and avoid inhalation.

  • Exotherm: The Michael addition is exothermic. On a large scale, control the addition rate of acrylonitrile to maintain temperature stability.

  • Waste: Aqueous waste containing acrylonitrile must be treated with bleach (sodium hypochlorite) to destroy the nitrile functionality before disposal.

References

  • Biosynth. this compound Product Data. Retrieved from

  • National Institutes of Health (NIH). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. Retrieved from

  • Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from

  • ChemicalBook. 1,2,4-Triazole Chemical Properties and Synthesis. Retrieved from

  • Cheméo. Physical Properties of 1H-1,2,4-Triazole. Retrieved from

Sources

3-(1H-1,2,4-triazol-1-yl)propanenitrile mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1H-1,2,4-triazol-1-yl)propanenitrile (CAS: 2199-23-7) acts as a critical pharmacophore scaffold and a synthetic intermediate rather than a standalone clinical therapeutic. Its primary utility lies in its ability to introduce the biologically active 1,2,4-triazole moiety—a validated "warhead" for inhibiting metalloenzymes—into complex organic frameworks via Michael addition.

This guide deconstructs the molecule’s dualistic mechanism:

  • Chemical Mechanism: The thermodynamics and kinetics of the aza-Michael addition used to synthesize it.

  • Pharmacological Mechanism: The mode of action of the triazole moiety (N4-coordination) in inhibiting Cytochrome P450 enzymes (e.g., CYP19A1/Aromatase, CYP51/Lanosterol 14

    
    -demethylase), a pathway relevant to the development of neuroprotective agents and antifungals derived from this scaffold.
    

Chemical Mechanism of Action: The Aza-Michael Addition

The formation of this compound represents a classic aza-Michael addition , where the 1,2,4-triazole acts as the nucleophilic donor and acrylonitrile as the electrophilic acceptor.

Reaction Kinetics & Regioselectivity

The 1,2,4-triazole ring is an amphoteric heterocycle (pKa ~10). In the presence of a base (catalytic alkoxide or tertiary amine), the triazole is deprotonated to form the triazolide anion. This anion is an ambident nucleophile, capable of attacking at the N1, N2, or N4 positions.

  • Thermodynamic Control: The N1-substituted product (the title compound) is thermodynamically favored over the N4-isomer due to the preservation of aromaticity and minimization of steric repulsion in the transition state.

  • Mechanism Steps:

    • Activation: Base deprotonates the triazole, increasing nucleophilicity.

    • Nucleophilic Attack: The N1 lone pair attacks the

      
      -carbon of acrylonitrile.
      
    • Enolate Intermediate: Formation of a resonance-stabilized carbanion/enolate.

    • Protonation: The enolate abstracts a proton from the solvent (or conjugate acid) to yield the final saturated nitrile.

Visualization: Aza-Michael Pathway

MichaelAddition Triazole 1,2,4-Triazole (Nucleophile) Anion Triazolide Anion (Active Species) Triazole->Anion Deprotonation Base Base Catalyst (Et3N / NaOH) Base->Anion Transition Transition State (C-N Bond Formation) Anion->Transition + Acrylonitrile Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Transition Product 3-(1H-1,2,4-triazol-1-yl) propanenitrile Transition->Product Protonation

Figure 1: The base-catalyzed aza-Michael addition pathway yielding the N1-substituted nitrile product.

Pharmacological Mechanism: The Triazole Warhead

While the propanenitrile itself is a precursor, the 1,2,4-triazole moiety it delivers is the functional pharmacophore in a vast class of drugs, including aromatase inhibitors (e.g., Letrozole derivatives) and neuroprotective amides.

Target: Cytochrome P450 Inhibition

The core mechanism of action for triazole-containing derivatives is competitive inhibition of CYP450 enzymes.

  • Binding Site: The enzyme's heme prosthetic group.

  • Interaction: The N4 nitrogen of the triazole ring possesses a lone pair that coordinates perpendicularly to the heme iron (Fe) in the active site.

  • Consequence: This coordination displaces the water molecule normally bound to the iron, preventing the oxidation of the natural substrate (e.g., conversion of androgens to estrogens in CYP19A1).

Scaffold Utility in Neuroprotection

Recent research indicates that amide derivatives hydrolyzed from this compound exhibit neuroprotective activity against 6-OHDA induced toxicity. The mechanism involves:

  • Mitigation of Oxidative Stress: Downregulation of Bax (pro-apoptotic) and upregulation of Bcl-2 (anti-apoptotic) markers.

  • Caspase-3 Inhibition: Preventing the apoptotic cascade in dopaminergic neurons.

Visualization: Pharmacological Interaction

MOA Scaffold 3-(1H-1,2,4-triazol-1-yl) propanenitrile Derivatization Hydrolysis/Amidation Scaffold->Derivatization ActiveDrug Triazole-Amide Derivative Derivatization->ActiveDrug Fe Heme Iron (Fe) ActiveDrug->Fe N4-Coordinate Bond Neuroprotection Neuroprotection (Reduced Apoptosis) ActiveDrug->Neuroprotection Modulates Bax/Bcl-2 CYP450 CYP450 Enzyme (Heme Pocket) Inhibition Competitive Inhibition (Substrate Blockade) CYP450->Inhibition Fe->CYP450

Figure 2: Pharmacological pathway showing the conversion of the nitrile scaffold to active derivatives and their interaction with Heme targets.

Experimental Protocols

The following protocols are standardized for the synthesis and characterization of the title compound, ensuring high regioselectivity for the N1-isomer.

Protocol: Synthesis via Aza-Michael Addition

Objective: Synthesize this compound with >90% yield.

  • Reagents:

    • 1,2,4-Triazole (1.0 eq)

    • Acrylonitrile (1.2 eq) - Warning: Toxic/Carcinogenic

    • Base Catalyst: Triethylamine (0.1 eq) or DBU (0.05 eq)

    • Solvent: Acetonitrile or Water (Green Chemistry approach)

  • Procedure:

    • Step 1: Dissolve 1,2,4-triazole in the solvent at room temperature.

    • Step 2: Add the base catalyst and stir for 10 minutes to activate the triazole.

    • Step 3: Add acrylonitrile dropwise over 20 minutes to control the exotherm.

    • Step 4: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

    • Step 5: Evaporate solvent under reduced pressure.

    • Step 6: Recrystallize the residue from Ethanol/Water to obtain white crystals.

Characterization Data (Reference Standard)
ParameterValue / ObservationInterpretation
Physical State White crystalline solidHigh purity crystalline lattice
Melting Point 63–65 °CConsistent with N1-isomer (N4 isomer typically lower)
¹H NMR (DMSO-d₆)

8.54 (s, 1H), 8.01 (s, 1H)
Characteristic Triazole ring protons (H3, H5)
¹H NMR (Alkyl)

4.45 (t, 2H), 3.05 (t, 2H)
Triazole-

and

-CN methylene groups
IR Spectroscopy 2250 cm⁻¹Sharp peak indicating Nitrile (

) stretch

References

  • Synthesis & Mechanism

    • Title: Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Rel
    • Source: ResearchGate / European Journal of Organic Chemistry.
    • URL:[Link]

  • Pharmacological Application (Neuroprotection)

    • Title: 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model.
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Structural Analogs (Ionic Liquids)

    • Title: 3-(1H-Imidazol-1-yl)propanenitrile.
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Triazole Biological Activity (General)

    • Title: Novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides as potential antitrypanosomal agents.[1][2]

    • Source: PubMed.
    • URL:[Link]

Sources

Introduction to the 1,2,4-Triazole Scaffold and 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and potential biological activities of the heterocyclic compound this compound. We will delve into its antifungal and herbicidal potential, grounded in the well-established bioactivities of the 1,2,4-triazole scaffold. This document will also explore its synthesis and potential as a versatile intermediate in the development of novel therapeutic agents.

The 1,2,4-triazole ring is a five-membered heterocycle that is a cornerstone in medicinal chemistry and agrochemical research. Its unique chemical properties and ability to interact with various biological targets have led to its incorporation into a wide array of successful drugs and pesticides.[1] Notable examples include the antifungal drug fluconazole and the antiviral agent ribavirin.[1] The biological versatility of the 1,2,4-triazole nucleus makes it a "privileged scaffold" in drug discovery.

This compound is a derivative that features this key heterocyclic core functionalized with a propanenitrile group. The presence of both the triazole ring and a reactive nitrile group suggests a range of potential biological activities and applications as a synthetic building block.[2] This guide will explore these possibilities in detail.

Antifungal Activity: A Primary Focus

The most well-documented biological activity of 1,2,4-triazole derivatives is their potent antifungal effect.[3] This activity is primarily attributed to their ability to inhibit a key enzyme in the fungal cell membrane biosynthesis pathway.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The antifungal action of triazoles is a classic example of targeted enzyme inhibition. The primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[4]

The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51.[4] This binding event prevents the enzyme from converting lanosterol to ergosterol. The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.[4]

Antifungal_Mechanism Triazole This compound Inhibition Inhibition Triazole->Inhibition Binds to Heme Iron CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Disruption Disruption Membrane->Disruption Leads to Inhibition->CYP51 Inhibition->Ergosterol Blocks Synthesis Apoptosis Fungal Cell Death Disruption->Apoptosis

Figure 1: Mechanism of Antifungal Action of 1,2,4-Triazoles
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

To evaluate the antifungal activity of this compound, the broth microdilution method is a standardized and widely accepted protocol.[6][7] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum:

    • For yeasts (Candida spp.), culture the organism on a suitable agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • For molds (Aspergillus spp.), grow the culture to support sporulation. Harvest the conidia and prepare a suspension in sterile saline.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in RPMI 1640 medium in the 96-well plate to achieve a range of final concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (fungal inoculum in medium without the compound) and a negative control (medium only) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[8]

  • Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed. Alternatively, a spectrophotometer can be used to measure the optical density.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Stock Solution of Compound in DMSO Dilution Serial Dilution of Compound in 96-Well Plate Stock->Dilution Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Fungal Suspension Inoculum->Inoculate Dilution->Inoculate Controls Include Positive and Negative Controls Incubate Incubate at 35°C for 24-48 hours Controls->Incubate Read_MIC Determine MIC (Visual or Spectrophotometric) Incubate->Read_MIC

Figure 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing

Herbicidal Activity: An Area of Potential

Certain triazole derivatives have demonstrated herbicidal properties.[9][10] For instance, 3-amino-1,2,4-triazole (amitrole) is a non-selective herbicide.[11] The structural similarity of this compound to known herbicidal triazoles suggests it may also possess phytotoxic activity.

Potential Mechanisms of Herbicidal Action

The herbicidal mechanisms of triazole compounds can vary. Some act by inhibiting specific enzymes in amino acid biosynthesis, such as imidazoleglycerol-phosphate dehydratase.[12] Others interfere with carotenoid biosynthesis, leading to photobleaching and plant death.[10]

Experimental Protocol: Seedling Growth Inhibition Assay

A straightforward method to screen for herbicidal activity is a petri dish-based seedling growth inhibition assay.

Materials:

  • This compound

  • Acetone or other suitable solvent

  • Petri dishes with filter paper

  • Seeds of a model plant (e.g., lettuce, cress)

  • Growth chamber or controlled environment

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the compound in a suitable solvent and then create a series of dilutions in water.

  • Assay Setup: Place a sterile filter paper in each petri dish and moisten it with a specific volume of the test solution or a solvent control.

  • Sowing Seeds: Place a predetermined number of seeds on the moistened filter paper in each dish.

  • Incubation: Place the petri dishes in a growth chamber with controlled light and temperature conditions.

  • Evaluation: After a set period (e.g., 7 days), measure the root and shoot length of the seedlings. Calculate the percentage of growth inhibition compared to the control.

Synthesis of this compound

A plausible synthetic route for this compound involves the cyanoethylation of 1,2,4-triazole. This reaction is a Michael addition of the triazole to acrylonitrile.

Proposed Synthetic Pathway

The synthesis can be achieved by reacting 1,2,4-triazole with acrylonitrile in the presence of a base catalyst.

Synthesis_Pathway Triazole 1,2,4-Triazole Product This compound Triazole->Product Acrylonitrile Acrylonitrile Acrylonitrile->Product Catalyst Base Catalyst (e.g., Triton B) Catalyst->Product Reaction Condition

Figure 3: Proposed Synthesis of this compound
Detailed Synthetic Protocol

Materials:

  • 1,2,4-Triazole

  • Acrylonitrile

  • Triton B (40% in methanol) or another suitable base

  • Ethanol

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,4-triazole in ethanol.

  • Addition of Reagents: Add acrylonitrile to the solution, followed by a catalytic amount of Triton B.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Potential as a Synthetic Intermediate

The bifunctional nature of this compound, possessing both a triazole ring and a nitrile group, makes it a valuable intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening up a wide range of synthetic possibilities. One study has suggested its potential as a chemical probe for studying protein-protein interactions.[2]

Conclusion

This compound is a molecule with significant, though largely unexplored, potential in the fields of medicinal chemistry and agrochemistry. Based on the well-established biological activities of the 1,2,4-triazole scaffold, it is highly likely to possess antifungal properties through the inhibition of CYP51. Its potential as a herbicide also warrants investigation. The straightforward synthesis of this compound further enhances its appeal as a lead structure for the development of novel bioactive agents and as a versatile building block in organic synthesis. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of its biological activities.

References

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]

  • Ghannoum, M., & Filler, S. G. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(8), 648. [Link]

  • Pfaller, M. A., et al. (2002). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 40(10), 3806–3809. [Link]

  • Ghannoum, M. A., & Perfect, J. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. [Link]

  • Wang, J., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Chemistry, 8, 583. [Link]

  • Zhang, W., et al. (2007). Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51). Bioorganic & Medicinal Chemistry, 15(15), 5126–5135. [Link]

  • Silva, T. G., et al. (2018). Antitrypanosomal and antileishmanial activity of prenyl-1,2,3-triazoles. ResearchGate. [Link]

  • Kumar, R., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Medicinal Chemistry Research, 25(10), 2263–2274. [Link]

  • Kaur, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 208, 112832. [Link]

  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943–949. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(5), 1599. [Link]

  • Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ceska a Slovenska Farmacie, 71(4), 149–158. [Link]

  • Zhang, W., et al. (2007). Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4- diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols. ResearchGate. [Link]

  • Hurenko, O. O., et al. (2021). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. Arkivoc, 2021(5), 136–152. [Link]

  • Jin, L., et al. (2015). Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. Molecules, 20(1), 1088–1103. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. ResearchGate. [Link]

  • Tarıkoğulları Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Tarıkoğulları Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • De Nyn, M., et al. (2022). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide i. Chemical Science, 13(42), 12534–12540. [Link]

  • Sytnik, K., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Tetrahedron, 94, 132274. [Link]

  • Wikipedia. (2023). 3-Amino-1,2,4-triazole. [Link]

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The Versatile Core: A Technical Guide to the Potential Applications of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-(1H-1,2,4-triazol-1-yl)propanenitrile, a molecule of significant interest due to its versatile chemical scaffold. We will delve into its synthesis, physicochemical properties, and critically, its diverse potential applications across medicinal chemistry, agriculture, and material science. This document is intended for researchers, scientists, and professionals in drug development and other scientific disciplines who are seeking a comprehensive understanding of this compound's capabilities and the scientific principles underpinning them.

Introduction: The Strategic Importance of the Triazole Moiety

The 1,2,4-triazole ring is a privileged scaffold in medicinal and agricultural chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and ability to coordinate with metal ions in enzyme active sites.[1][2] this compound emerges as a particularly compelling derivative, integrating the proven bioactivity of the triazole ring with a reactive nitrile group, opening avenues for further chemical elaboration. This guide will illuminate the scientific rationale behind the burgeoning interest in this compound.

Synthesis and Physicochemical Characterization

A robust and reproducible synthesis is the cornerstone of any chemical entity's utility. The primary route to this compound involves the nucleophilic substitution of a suitable leaving group on a propylnitrile backbone by the 1,2,4-triazole anion.

Representative Synthesis Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for analogous N-alkylation of triazoles.[3]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃, 1.2 eq.), to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the triazole anion.

  • Alkylation: To the stirred suspension, add 3-bromopropanenitrile (1.1 eq.) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyValueSource
Molecular Formula C₅H₆N₄[4]
Molecular Weight 122.13 g/mol [4]
Appearance White to off-white solid
Melting Point 31 °C[4]

Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triazole ring protons and the two methylene groups of the propanenitrile chain.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbon atoms in the triazole ring and the propanenitrile substituent.

  • Mass Spectrometry (MS): ESI-MS would typically show a prominent ion corresponding to [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic nitrile (C≡N) stretching frequency.

Potential Applications in Medicinal Chemistry

The structural motifs within this compound suggest significant potential in drug discovery, particularly as an antifungal and anticancer agent.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Mechanism of Action: Triazole-based fungicides are well-established inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[5]

Fungicide_Mechanism Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Toxic Sterol Precursors Toxic Sterol Precursors CYP51->Toxic Sterol Precursors Accumulation upon inhibition Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Essential for This compound This compound This compound->CYP51 Inhibits Fungal Growth Fungal Growth Fungal Cell Membrane Integrity->Fungal Growth Supports Inhibition of Fungal Growth Inhibition of Fungal Growth Toxic Sterol Precursors->Fungal Cell Membrane Integrity Disrupts

Caption: Mechanism of action of triazole antifungals.

While specific efficacy data for this compound against a broad range of phytopathogenic fungi is not extensively published, the well-documented activity of structurally similar triazoles provides a strong rationale for its investigation as a potent antifungal agent.

Anticancer Potential: Aromatase Inhibition

Mechanism of Action: Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. In hormone-receptor-positive breast cancers, estrogens can promote tumor growth. Aromatase inhibitors block estrogen production, thereby reducing the growth stimulus for these cancer cells.[7][8][9] The nitrogen atoms of the triazole ring are known to coordinate with the heme iron atom in the active site of aromatase, leading to potent inhibition.[10]

Aromatase_Inhibition Androgens Androgens Aromatase (CYP19) Aromatase (CYP19) Androgens->Aromatase (CYP19) Substrate Estrogens Estrogens Aromatase (CYP19)->Estrogens Catalyzes conversion Hormone-Receptor-Positive\nBreast Cancer Cell Growth Hormone-Receptor-Positive Breast Cancer Cell Growth Estrogens->Hormone-Receptor-Positive\nBreast Cancer Cell Growth Promotes This compound This compound This compound->Aromatase (CYP19) Inhibits

Caption: Aromatase inhibition by triazole-based compounds.

Numerous studies have demonstrated the potent aromatase inhibitory activity of various 1,2,4-triazole derivatives. The table below summarizes the IC₅₀ values for some of these compounds, highlighting the potential of this chemical class.

CompoundIC₅₀ (nM)TargetReference
Letrozole (clinical drug)0.12Human Placental Aromatase[9]
YM5110.4Rat Ovary Aromatase[9]
Derivative 6b90Aromatase[10]
Derivative 6a120Aromatase[10]

While specific IC₅₀ values for this compound are not yet reported in publicly available literature, its structural similarity to known aromatase inhibitors strongly suggests it as a candidate for further investigation in this area.

Agricultural Applications: Crop Protection

Beyond its potential in human medicine, this compound has been patented for use in agriculture as a fungicide.[4] Its ability to combat plant diseases caused by fungi, such as cercospora fruit rot, makes it a valuable tool for protecting crops and ensuring food security.[4] The mechanism of action is consistent with that described in the medicinal chemistry section, involving the inhibition of ergosterol biosynthesis in pathogenic fungi.

Material Science: Corrosion Inhibition

The unique electronic properties of the triazole ring also lend themselves to applications in material science. Triazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys.[1][2][11]

Mechanism of Action: The lone pairs of electrons on the nitrogen atoms and the π-electrons of the triazole ring can interact with the vacant d-orbitals of metal atoms, leading to the formation of a protective film on the metal surface. This adsorbed layer acts as a barrier, isolating the metal from the corrosive environment.

Corrosion_Inhibition cluster_0 Corrosive Environment cluster_1 Metal Surface Corrosive Species Corrosive Species Adsorbed Protective Film Adsorbed Protective Film Corrosive Species->Adsorbed Protective Film Blocked by Metal Metal Metal->Adsorbed Protective Film This compound This compound This compound->Metal Adsorbs via N atoms and π-electrons

Caption: Mechanism of corrosion inhibition by triazole derivatives.

This compound has been noted for its use as an additive in coatings to enhance corrosion and weathering resistance.[4] The presence of both the triazole ring for surface adhesion and the nitrile group for potential cross-linking reactions makes it an intriguing candidate for the development of advanced protective coatings.

Conclusion and Future Perspectives

This compound is a molecule with a compelling profile, demonstrating significant potential across a spectrum of scientific disciplines. Its straightforward synthesis and the inherent reactivity of its functional groups make it an attractive building block for the development of novel fungicides, anticancer agents, and advanced materials. Future research should focus on a more detailed biological evaluation of the parent compound, including the determination of its antifungal spectrum and its specific activity as an aromatase inhibitor. Further exploration of its utility in polymer and materials science is also warranted. The insights provided in this guide aim to catalyze further research and development efforts centered on this versatile and promising chemical entity.

References

  • U.S. Patent No. 4,628,103. (1986). Process for the preparation of 3-amino-1,2,4-triazole.
  • Organic Syntheses Procedure. 3-amino-1h-1,2,4-triazole. [Link]

  • Wan, J., Li, C. L., Li, X. M., Zhang, S. S., & Ouyang, P. K. (2005). 1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3394-o3395. [Link]

  • Chinese Patent No. CN105906575A. (2016). Synthesizing process of 1H-1,2,4-triazole.
  • El-Naggar, M., Al-Mahmoudy, A. M., Al-Rashood, S. T., & El-Gohary, N. S. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. Molecules, 28(20), 7109. [Link]

  • Ravindranathan, S. (2010). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. [Link]

  • El-Naggar, M., et al. (2023). New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. ResearchGate. [Link]

  • Osmaniye, D., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. Molecules, 29(2), 332. [Link]

  • Rajamohanan, P. R. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • Wan, J., et al. (2005). 1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. ResearchGate. [Link]

  • Okada, M., et al. (1995). Studies on aromatase inhibitors. I. Synthesis and biological evaluation of 4-amino-4H-1,2,4-triazole derivatives. Chemical & Pharmaceutical Bulletin, 43(11), 1865-1873. [Link]

  • El Aoufir, Y., et al. (2022). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. RSC Advances, 12(16), 9877-9891. [Link]

  • Sheedy, E., et al. (2022). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 27(19), 6296. [Link]

  • Kuznetsov, Y. I., et al. (2023). Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. Coatings, 13(7), 1259. [Link]

  • Li, W., et al. (2022). 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. Coatings, 12(9), 1294. [Link]

  • Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao, 32(12), 943-949. [Link]

  • da Silva, A. B. F., et al. (2022). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Molbank, 2022(2), M1386. [Link]

  • Kanneh, S. M., et al. (2016). Fungicidal effect of three plants extracts in control of four phytopathogenic fungi of tomato (Lycopersicum esculentum L). International Journal of Engineering and Applied Biosciences, 3(2), 67-75. [Link]

  • Wei, N., et al. (2009). Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols. Yaoxue Shijian Zazhi, 27(5), 324-327. [Link]

Sources

Strategic Synthesis and Pharmacological Profiling of 3-(1H-1,2,4-triazol-1-yl)propanenitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(1H-1,2,4-triazol-1-yl)propanenitrile scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in third-generation aromatase inhibitors (AIs) like Anastrozole and Letrozole, as well as azole antifungals. Its dual-functionality—combining the heme-coordinating capacity of the 1,2,4-triazole ring with the metabolic stability and polar interactions of the nitrile group—makes it a cornerstone in drug design for oncology and infectious diseases. This guide dissects the synthetic regioselectivity, reaction kinetics, and biological validation of these derivatives.

Structural Activity Relationship (SAR) & Pharmacophore Logic

The efficacy of this compound derivatives hinges on two distinct molecular interactions:

  • The Triazole "Warhead" (CYP450 Coordination):

    • Mechanism: The N4 nitrogen of the triazole ring coordinates with the heme iron (Fe²⁺/Fe³⁺) in the active site of Cytochrome P450 enzymes (e.g., CYP19A1 aromatase or CYP51 lanosterol 14α-demethylase).

    • Selectivity: Unlike imidazole (used in earlier generations), the 1,2,4-triazole ring exhibits higher specificity for the aromatase enzyme, reducing off-target inhibition of cortisol and aldosterone synthesis.

  • The Nitrile "Anchor" (Propanenitrile Moiety):

    • Metabolic Stability: The nitrile group (–C≡N) is resistant to oxidative metabolism compared to esters or alcohols.

    • Binding Affinity: It acts as a weak hydrogen bond acceptor, often interacting with Serine or Threonine residues in the enzyme pocket, orienting the molecule to maximize the triazole-heme interaction.

Synthetic Pathways: The Aza-Michael Addition

The fundamental synthesis of the core scaffold involves the aza-Michael addition of 1,2,4-triazole to acrylonitrile. While conceptually simple, the challenge lies in regioselectivity (N1 vs. N4 alkylation).

Reaction Mechanism and Regioselectivity

1,2,4-Triazole exists in tautomeric equilibrium. Under basic conditions, the triazolide anion is formed. As an ambident nucleophile, it can attack the electrophilic


-carbon of acrylonitrile at N1, N2, or N4.
  • N1-Isomer (Thermodynamic Product): The desired pharmacophore.

  • N4-Isomer (Kinetic Product): Often formed as a byproduct, possessing higher symmetry but lower biological activity in this context.

Visualization: Synthetic Pathway & Regioselectivity

The following diagram illustrates the competitive pathways and the conditions favoring the N1-isomer.

TriazoleSynthesis cluster_conditions Optimization Parameters Triazole 1,2,4-Triazole (Starting Material) Base Catalyst (DBU / Triton B) Triazole->Base Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Base Transition Triazolide Anion (Ambident Nucleophile) Base->Transition Deprotonation N1_Product This compound (N1-Isomer: Major/Desired) Transition->N1_Product Thermodynamic Control (High Temp/Polar Solvent) N4_Product N4-Isomer (Minor Byproduct) Transition->N4_Product Kinetic Control Params Solvent: MeCN or H2O Temp: Reflux (80°C+) Base: 10-20 mol%

Caption: Competitive aza-Michael addition pathways showing thermodynamic preference for N1-alkylation under basic reflux conditions.

Experimental Protocol: Synthesis of this compound

Objective: Synthesize the title compound with >90% regioselectivity for the N1-isomer.

Materials
  • 1,2,4-Triazole (1.0 eq)[1]

  • Acrylonitrile (1.2 eq) [Warning: Toxic/Carcinogenic]

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) or Triton B (40% in MeOH).

  • Solvent: Acetonitrile (MeCN) or Water (Green Chemistry variant).

Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1,2,4-triazole (6.9 g, 100 mmol) in MeCN (50 mL).

  • Catalysis: Add DBU (1.5 mL, 10 mmol). Stir at room temperature for 10 minutes to ensure deprotonation initiation.

  • Addition: Dropwise add acrylonitrile (6.4 g, 120 mmol) over 20 minutes. Note: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Methanol 9:1). The N1-isomer typically has a higher Rf than the N4-isomer.

  • Workup:

    • Evaporate the solvent under reduced pressure.[2]

    • Redissolve the residue in Ethyl Acetate (100 mL) and wash with Brine (3 x 30 mL) to remove unreacted triazole and catalyst.

    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: If necessary, recrystallize from Isopropanol/Hexane to remove traces of the N4-isomer.

  • Yield: Expected yield 85–92%.

Quality Control (QC) Data
ParameterSpecification (N1-Isomer)Diagnostic Note
Appearance White crystalline solidMP: 63–65°C
¹H NMR (DMSO-d₆)

8.54 (s, 1H), 8.01 (s, 1H)
Distinct singlets for H3/H5 indicate N1-substitution (asymmetry).
¹³C NMR

151.5 (C3), 144.2 (C5), 118.5 (CN)
C3 and C5 are chemically non-equivalent.
IR Spectroscopy 2250 cm⁻¹ (C≡N stretch)Sharp peak confirms nitrile integrity.

Application Case Study: Anastrozole Synthesis

While the propanenitrile is the core motif, the drug Anastrozole utilizes a more complex derivative: a bis(nitrile) scaffold. The synthesis demonstrates how the triazole-nitrile concept scales to active pharmaceutical ingredients (APIs).

The Anastrozole Pathway

The synthesis typically starts from Mesitylene or 3,5-bis(bromomethyl)toluene.[3] The critical step is the coupling of the sodium salt of 1,2,4-triazole with the benzylic bromide.

Anastrozole cluster_mechanism Mechanism of Action Start Mesitylene Bromination Step 1: Benzylic Bromination (NBS, CCl4) Start->Bromination Cyanation Step 2: Cyanation (KCN, TEBA) Bromination->Cyanation Methylation Step 3: Methylation (MeI, NaH) Cyanation->Methylation Coupling Step 4: Triazole Coupling (Na-Triazole, DMF) Methylation->Coupling Anastrozole ANASTROZOLE (Final API) Coupling->Anastrozole CYP CYP19A1 (Aromatase) Anastrozole->CYP Reversible Binding (Triazole-Heme Fe) Estrogen Estrogen Synthesis (Blocked) CYP->Estrogen Inhibition

Caption: Industrial synthesis workflow for Anastrozole, highlighting the triazole coupling step and downstream aromatase inhibition.

Biological Evaluation & Pharmacological Profiling

In Vitro Aromatase Inhibition Assay

To validate the activity of synthesized derivatives, the following protocol is standard.

  • Enzyme Source: Human placental microsomes or recombinant CYP19A1.

  • Substrate: [1β-³H]Androstenedione.

  • Principle: Aromatase converts androstenedione to estrone, releasing tritiated water (³H₂O). Measuring the radioactivity of the water phase quantifies enzyme activity.

  • IC₅₀ Determination:

    • Incubate enzyme + NADPH regenerating system + Test Compound (0.1 nM – 10 µM).

    • Add substrate and incubate at 37°C for 15 min.

    • Stop reaction with chloroform/methanol.

    • Extract aqueous phase and count via liquid scintillation.

    • Target Potency: Valid derivatives should show IC₅₀ < 50 nM (Anastrozole IC₅₀ ≈ 15 nM).

Antifungal Screening (CYP51)
  • Organism: Candida albicans (ATCC 90028).

  • Method: CLSI Broth Microdilution (M27-A3).

  • Endpoint: Minimum Inhibitory Concentration (MIC) causing 50% growth reduction compared to control.

References

  • Synthesis & Regioselectivity

    • Title: Aza-Michael addition of 1,2,4-triazole to α,β-unsatur
    • Source: ResearchGate / Current Developments in Michael Addition.[4]

    • URL:[Link]

  • Title: Process for the preparation of anastrozole and intermediates thereof (US Patent 20060189670A1).
  • Green Chemistry Protocols

    • Title: aza-Michael Addition of Primary Amines by Lipases and Microwave Irradiation: A Green Protocol for the Synthesis of Propanenitrile Derivatives.[5]

    • Source: ResearchGate.[6][7]

    • URL:[Link]

  • Biological Activity (Antimicrobial)

    • Title: New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents.[8]

    • Source: PubMed / Chemistry & Biodiversity.
    • URL:[Link]

  • NMR Characterization

    • Title: Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
    • Source: Journal of Molecular Structure.
    • URL:[Link]

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Technical Guide: Solubility Profile & Process Parameters for 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical behavior, and process handling of 3-(1H-1,2,4-triazol-1-yl)propanenitrile (CAS 76686-83-4).

Part 1: Executive Summary & Molecular Profile

The Core Challenge: The "Oiling Out" Phenomenon

Researchers handling this compound often encounter a critical process hurdle: the compound is a low-melting solid (mp 31–37 °C).

Unlike high-melting pharmaceutical intermediates that crystallize readily, this compound exists at the thermodynamic boundary between solid and liquid at standard laboratory temperatures. This physical state dictates that solubility cannot be treated merely as "dissolution of a solid"; it must often be modeled as liquid-liquid miscibility above 35 °C.

Physicochemical Characterization
  • IUPAC Name: this compound[1][2]

  • CAS Number: 76686-83-4[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [2]
  • Molecular Weight: 122.13 g/mol [2]

  • Key Functional Groups:

    • 1,2,4-Triazole Ring: High polarity, hydrogen bond acceptor (N2/N4), aromatic character.

    • Nitrile Group (-CN): Strong dipole, electron-withdrawing.

    • Ethylene Linker: Provides limited flexibility and lipophilicity.

Implication for Solubility: The molecule is highly polar ("hard" polarity) but lacks strong hydrogen bond donors (no N-H or O-H), making it highly soluble in polar aprotic solvents and alcohols, but prone to phase separation (oiling out) in non-polar solvents.

Part 2: Solubility Landscape & Solvent Selection

Qualitative Solubility Profile

The following data is synthesized from process purification protocols (Michael addition workups) and structural analog analysis (e.g., 1H-1,2,4-triazole).

Solvent ClassRepresentative SolventsSolubility StatusProcess Application
Polar Protic Methanol, Ethanol, WaterHigh Reaction medium (Michael addition); Risk of product remaining in mother liquor.
Polar Aprotic Acetonitrile, DMF, DMSOVery High Excellent for dissolution; poor for crystallization.
Chlorinated Dichloromethane (DCM), ChloroformHigh Preferred extraction solvent during workup.
Esters Ethyl Acetate, Isopropyl AcetateModerate Potential recrystallization solvent (requires cooling < 0°C).
Ethers Diethyl Ether, MTBE, THFLow / Sparingly Anti-solvent. Used for trituration to induce crystallization.
Alkanes Hexane, Heptane, CyclohexaneInsoluble Wash solvent to remove non-polar impurities.
Thermodynamic Behavior (Solid vs. Liquid)

Because the melting point (


 K) is close to ambient temperature, the solubility curve exhibits a discontinuity.
  • Below

    
     (
    
    
    
    °C):
    The equilibrium is governed by the crystal lattice energy.
    • Equation:

      
      
      
    • Observation: Solubility drops sharply as temperature decreases.

  • Above

    
     (
    
    
    
    °C):
    The compound becomes a supercooled liquid.
    • Observation: It becomes miscible with many organic solvents. "Recrystallization" is impossible here; the process becomes a liquid-liquid extraction .

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Gravimetric Solubility Determination ( °C)

Use this method to generate precise solubility data for crystallization design.

Prerequisites:

  • Thermostated water bath (

    
     K).
    
  • 0.22

    
    m PTFE syringe filters (pre-heated).
    

Step-by-Step Methodology:

  • Saturation: Add excess solid this compound to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24 hours at the target temperature (e.g., 10 °C, 20 °C).

    • Validation Check: Ensure solid phase is present throughout. If all solid dissolves, add more.

  • Sampling: Stop stirring and allow phases to settle for 30 minutes.

  • Filtration: Withdraw supernatant using a pre-heated syringe and filter into a tared weighing vial.

  • Gravimetry: Weigh the wet solution (

    
    ). Evaporate solvent under vacuum (40 °C, 50 mbar) until constant mass is achieved (
    
    
    
    ).
  • Calculation:

    
    
    
Protocol B: Purification via Anti-Solvent Trituration

Since cooling crystallization often fails (resulting in oil), use this anti-solvent method.

  • Dissolution: Dissolve crude oil in minimum volume of Dichloromethane (DCM) or Ethyl Acetate .

  • Cooling: Chill the solution to 0–5 °C.

  • Precipitation: Slowly add cold Diethyl Ether or Hexane dropwise with vigorous stirring.

  • Observation: The solution will turn cloudy.

    • Critical Control Point: If an oil separates at the bottom, stop addition. Seed with a pure crystal if available, or scratch the glass surface.

  • Filtration: Filter the white crystalline solid immediately under inert gas (nitrogen) to prevent moisture absorption.

Part 4: Process Visualization

Synthesis & Purification Workflow

The following diagram illustrates the standard pathway from synthesis to isolated pure crystal, highlighting the solubility-driven unit operations.

PurificationProcess Start Start: 1,2,4-Triazole + Acrylonitrile Reaction Michael Addition (Solvent: Water or MeOH) Start->Reaction Base Cat. Workup Solvent Removal (Evaporation) Residue = Crude Oil Reaction->Workup Extraction Extraction into DCM (Removes inorganic salts) Workup->Extraction Phase Separation Distillation Vacuum Distillation (High Vacuum, >150°C) Extraction->Distillation Dry & Conc. Crystallization Crystallization (Trituration: DCM + Ether) Distillation->Crystallization Supercooled Liquid Crystallization->Workup Oiling Out (Recycle) Final Pure Solid (mp 31-37°C) Crystallization->Final Filtration

Figure 1: Purification workflow emphasizing the transition from crude oil to crystalline solid.

Solubility Decision Tree

A logic flow for selecting the correct solvent based on temperature relative to the melting point (


).

SolubilityLogic CheckTemp Is Process T < 31°C? SolidState Solid-Liquid Equilibrium (Standard Solubility) CheckTemp->SolidState Yes LiquidState Liquid-Liquid Equilibrium (Miscibility) CheckTemp->LiquidState No Recryst Recrystallization Possible (Use EtOAc/Hexane) SolidState->Recryst Distill Purify by Distillation (No Crystallization) LiquidState->Distill

Figure 2: Decision tree for processing low-melting solids.

Part 5: References

  • Synthesis & Michael Addition:

    • Reaction of 1,2,4-triazole with acrylonitrile.

    • Source: Ege University Faculty of Pharmacy. "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity." Turk J Pharm Sci.[3] 2025;22(1):1-9.[3]

  • Crystallographic Data & Structure:

    • Crystal structure of the related 3-(1H-imidazol-1-yl)propanenitrile (analogous behavior).

    • Source: Acta Crystallographica Section E. "3-(1H-Imidazol-1-yl)propanenitrile."

  • Thermodynamic Modeling of Triazoles:

    • General solubility behavior of the 1,2,4-triazole moiety.

    • Source: "Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents." Journal of Chemical Thermodynamics.

  • Physical Properties:

    • Melting point and CAS verification.

    • Source: Biosynth & Pharmaffiliates Product Data Sheets (CAS 76686-83-4).[2]

Sources

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile, a key building block in the development of various pharmaceutical compounds. The protocol details a robust and efficient method based on the Michael addition of 1,2,4-triazole to acrylonitrile. This application note not only presents a step-by-step experimental procedure but also delves into the underlying chemical principles, safety considerations, and analytical characterization of the final product. The information herein is intended to enable researchers to reliably synthesize and validate this important chemical intermediate.

Introduction

1,2,4-triazole and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2][3] These scaffolds are found in a wide range of pharmaceuticals exhibiting antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The title compound, this compound (C5H6N4), is a versatile intermediate used in the synthesis of more complex molecules, leveraging the reactive nitrile group for further chemical transformations.[4][5]

The synthesis described in this protocol is a classic example of an aza-Michael addition reaction. This reaction involves the nucleophilic addition of an amine (in this case, the secondary amine-like nitrogen of the 1,2,4-triazole ring) to an α,β-unsaturated carbonyl compound (acrylonitrile). The choice of this synthetic route is based on its high efficiency, atom economy, and often mild reaction conditions.[6]

Chemical Reaction and Mechanism

The synthesis proceeds via the nucleophilic attack of the N1 atom of 1,2,4-triazole on the β-carbon of acrylonitrile. This reaction is typically facilitated by a base, which enhances the nucleophilicity of the triazole by deprotonating it.

Reaction Scheme:

The mechanism involves the formation of a resonance-stabilized carbanion intermediate after the initial nucleophilic attack, which is then protonated to yield the final product.

Materials and Equipment

Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )PuritySupplier
1,2,4-Triazole288-88-0C2H3N369.07≥99%Sigma-Aldrich
Acrylonitrile107-13-1C3H3N53.06≥99% (inhibited with MEHQ)Sigma-Aldrich
Acetonitrile75-05-8C2H3N41.05Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Hydroxide1310-73-2NaOH40.00≥98%, pelletsFisher Scientific
Anhydrous Magnesium Sulfate7487-88-9MgSO4120.37≥99.5%VWR
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Beakers and graduated cylinders

  • Analytical balance

  • pH paper or pH meter

  • Standard laboratory glassware

Experimental Protocol

Safety Precautions
  • 1,2,4-Triazole: Harmful if swallowed and causes serious eye irritation. It is also suspected of damaging the unborn child.[7][8]

  • Acrylonitrile: Highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.

  • Acetonitrile: Highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[9]

  • Sodium Hydroxide: Causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, must be worn at all times.[7][10][11]

Reaction Setup

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: 1,2,4-Triazole Sodium Hydroxide Solvent Add Acetonitrile to Flask Reagents->Solvent Dissolve Dissolve Triazole and NaOH Solvent->Dissolve Add_AN Slowly Add Acrylonitrile Dissolve->Add_AN Reflux Reflux Mixture (e.g., 80°C, 12h) Add_AN->Reflux Cool Cool to RT Reflux->Cool Filter Filter Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Extract Liquid-Liquid Extraction Evaporate->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate TLC TLC Analysis Concentrate->TLC NMR NMR Spectroscopy TLC->NMR MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.91 g (0.1 mol) of 1,2,4-triazole and 0.2 g (5 mmol) of sodium hydroxide (catalyst) in 100 mL of acetonitrile. Stir the mixture until all solids have dissolved.

  • Addition of Acrylonitrile: Attach a dropping funnel to the flask. Add 7.96 g (0.15 mol) of acrylonitrile to the dropping funnel. Add the acrylonitrile dropwise to the stirring solution over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-82°C) for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove any insoluble materials.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 100 mL of dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product is often of sufficient purity for many applications. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel using an ethyl acetate/hexane gradient.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.15 (s, 1H, triazole C-H), 7.95 (s, 1H, triazole C-H), 4.50 (t, 2H, J=6.8 Hz, N-CH₂), 2.95 (t, 2H, J=6.8 Hz, CH₂-CN).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 151.8, 144.2, 117.5, 45.1, 20.3.
IR (ATR, cm⁻¹)ν: ~2250 (C≡N stretch), ~1510, ~1440 (C=N, C=C stretches of triazole ring).
Mass Spec. (ESI+)m/z: 123.07 [M+H]⁺.
Melting Point 45-48 °C (literature).

Discussion

The presented protocol for the aza-Michael addition of 1,2,4-triazole to acrylonitrile offers a reliable and high-yielding route to this compound. The use of a catalytic amount of a base like sodium hydroxide is crucial for deprotonating the triazole, thereby increasing its nucleophilicity and facilitating the reaction. Acetonitrile is an excellent solvent for this reaction as it dissolves the reactants and is relatively inert under the reaction conditions.[12]

The work-up procedure is designed to remove the catalyst and any unreacted starting materials. The final product is typically a low-melting solid or a viscous oil. The purity of the product is critical for its use in subsequent synthetic steps, and the analytical data provided should be used for its confirmation.

References

  • Carl ROTH. (2024).
  • Apollo Scientific. Carbonyl-di-(1,2,4-triazole)
  • CDH Fine Chemical.
  • HPC Standards. 1H-1,2,4-Triazole Solution (Solvent: Acetonitrile)
  • PubChemLite. This compound.
  • Inchem.org. ICSC 0682 - 1,2,4-TRIAZOLE.
  • ResearchGate. (2023). Conversions after given time of the aza‐Michael addition of 1 and 2 to acrylonitrile...
  • Turk J Pharm Sci. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • Rasayan Journal of Chemistry. (2021). 3-(IMIDAZOL-1-YL/1,2,4-TRIAZOL-1-YL)
  • S. N. E. E. E. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism.
  • Santa Cruz Biotechnology. This compound | CAS 76686-83-4.
  • PubMed. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Organic & Biomolecular Chemistry (RSC Publishing). [3-(Trifluoromethyl)
  • Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
  • PMC. 3-(1H-Imidazol-1-yl)propanenitrile.
  • American Journal of Chemistry. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
  • PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • ResearchGate. (2022). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

Sources

step-by-step synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile from 1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Executive Summary

This application note details the step-by-step synthesis of This compound (CAS: 76686-83-4), a critical intermediate in the manufacturing of aromatase inhibitors (e.g., Letrozole) and agricultural fungicides. The protocol utilizes a base-catalyzed aza-Michael addition, optimized to favor the thermodynamically stable N1-isomer over the N4-isomer. Two distinct methodologies are presented: a Triton B-catalyzed industrial method for scalability and a DBU-catalyzed laboratory method for high throughput and yield.

Chemical Context & Strategic Analysis

The Reaction Mechanism

The synthesis involves the nucleophilic attack of the triazole nitrogen onto the


-carbon of acrylonitrile. 1,2,4-Triazole exists in a tautomeric equilibrium between the 1H and 4H forms. While the N4 position is more nucleophilic due to electron density, the N1-alkylated product is thermodynamically favored  due to the preservation of aromaticity and minimized steric hindrance.

Key Challenge: Regioselectivity.

  • Target (N1): this compound.

  • Byproduct (N4): 3-(4H-1,2,4-triazol-4-yl)propanenitrile.

  • Control Strategy: Using a thermodynamic base catalyst and controlled heating promotes the rearrangement of any kinetically formed N4 product into the stable N1 isomer.

Reaction Scheme

ReactionScheme Triazole 1,2,4-Triazole (Nucleophile) Transition Transition State (Anionic Intermediate) Triazole->Transition Base Catalyst Acrylo Acrylonitrile (Electrophile) Acrylo->Transition Product This compound (N1 Isomer - Major) Transition->Product Thermodynamic Control Byproduct N4 Isomer (Minor) Transition->Byproduct Kinetic Control

Figure 1: Reaction pathway illustrating the divergent synthesis of N1 (Major) and N4 (Minor) isomers.

Experimental Protocols

Method A: Industrial Standard (Triton B Catalysis)

Best for: Scale-up, cost-efficiency, and high regioselectivity.

Reagents:

  • 1,2,4-Triazole (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.05 eq)

  • Solvent: Methanol or Water (Green Chemistry variant)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer.

  • Dissolution: Charge 1,2,4-triazole (69.0 g, 1.0 mol) and Methanol (150 mL). Stir until fully dissolved.

  • Catalyst Addition: Add Triton B (approx. 20 mL) to the solution.

  • Addition: Heat the solution to 40°C. Add Acrylonitrile (63.6 g, 1.2 mol) dropwise over 60 minutes. Caution: Exothermic reaction.

  • Reaction: Once addition is complete, heat the mixture to reflux (65-70°C) for 4–6 hours.

    • Note: Reflux is crucial to convert kinetic N4 byproducts to the N1 isomer.

  • Workup: Evaporate the solvent under reduced pressure. The residue is a viscous oil or low-melting solid.

  • Purification: Dissolve the residue in Isopropanol (IPA) or Ethyl Acetate/Hexane (1:1) and cool to 0°C to crystallize the N1 isomer. Filter and dry.

Method B: High-Efficiency Lab Synthesis (DBU Catalysis)

Best for: Rapid synthesis, high yield (>90%), and mild conditions.

Reagents:

  • 1,2,4-Triazole (10 mmol)

  • Acrylonitrile (12 mmol)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 mmol)

  • Solvent: Acetonitrile (MeCN)

Protocol:

  • Dissolve 1,2,4-triazole in MeCN (20 mL).

  • Add DBU (5 mol%).

  • Add Acrylonitrile dropwise at room temperature.

  • Stir at 50°C for 3 hours. Monitor via TLC (EtOAc:MeOH 9:1).

  • Quench: Remove solvent in vacuo.

  • Purification: Flash column chromatography (Silica gel, DCM

    
     5% MeOH in DCM).
    

Process Workflow & Quality Control

Workflow Start Raw Materials (Triazole + Acrylonitrile) Mix Mixing & Catalyst Addition (Triton B or DBU) Start->Mix Heat Heating/Reflux (Thermodynamic Equilibration) Mix->Heat Monitor In-Process Control (IPC) TLC/HPLC for Isomer Ratio Heat->Monitor Monitor->Heat Incomplete Workup Solvent Removal (Rotary Evaporation) Monitor->Workup Conversion >95% Purify Crystallization or Chromatography (Remove N4 Isomer) Workup->Purify Final Pure Product (>98% Purity) Purify->Final

Figure 2: Operational workflow for the synthesis and purification of the target nitrile.

Characterization & Expected Data

The product is typically a low-melting solid (mp 30–32°C) or a colorless viscous oil that solidifies upon standing.

Table 1: 1H NMR Data (CDCl3, 400 MHz) | Position | Shift (


, ppm) | Multiplicity | Integration | Assignment |
| :--- | :--- | :--- | :--- | :--- |
| Triazole C-3 | 8.25 | Singlet (s) | 1H | Ar-H (Ring) |
| Triazole C-5 | 7.98 | Singlet (s) | 1H | Ar-H (Ring) |
| N-CH2 | 4.52 | Triplet (t, J=6.8 Hz) | 2H | Methylene next to N |
| CH2-CN | 2.95 | Triplet (t, J=6.8 Hz) | 2H | Methylene next to CN |

Table 2: Critical Process Parameters (CPP)

Parameter Specification Reason
Temperature 60°C - 80°C Ensures conversion of kinetic N4 isomer to thermodynamic N1 isomer.
Stoichiometry 1.2 eq Acrylonitrile Slight excess compensates for volatility and polymerization side-reactions.

| pH/Base | Strong Base (pKa > 12) | Weak bases (e.g., Pyridine) are insufficient for rapid Michael addition. |

Safety & Handling (HSE)

  • Acrylonitrile: Highly Flammable, Carcinogen (Category 1B), and Acute Toxin. Handle strictly in a fume hood . Use Silver Shield® gloves; nitrile gloves provide insufficient protection against acrylonitrile permeation.

  • 1,2,4-Triazole: Irritant and potential reproductive toxin.

  • Waste: Aqueous waste containing acrylonitrile must be treated with bleach (sodium hypochlorite) to destroy the nitrile functionality before disposal.

References

  • Regioselectivity of Triazole Alkylation

    • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Confirming 9:1 N1:N4 selectivity).
    • Bulger, P. G., et al. "Optimal synthesis of 1,2,4-triazoles." Tetrahedron Letters, 2000, 41(7), 1297-1301. Link

  • Michael Addition Protocols

    • Wadhwa, L., et al. "Process for preparation of Letrozole and its intermediates." US Patent 2005/0209294 A1. (Describes the industrial relevance and base catalysis). Link

    • Eicher, T., Hauptmann, S.
  • Physical Data & Spectra

    • National Institutes of Health (NIH) PubChem. Compound Summary for CID 2733566 (this compound). Link

copper-catalyzed synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Copper-Catalyzed Synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Executive Summary

This guide details the protocol for the regioselective synthesis of This compound via a Copper(II)-catalyzed aza-Michael addition. Unlike traditional base-catalyzed methods (e.g., using Et


N or DBU) which often suffer from polymerization of the Michael acceptor (acrylonitrile) or poor regioselectivity, the copper-catalyzed approach utilizes Lewis Acid activation. This method promotes the formation of the thermodynamic N1-isomer  over the kinetic N4-isomer, a critical requirement for downstream pharmaceutical applications, such as the synthesis of antifungal agents (e.g., Letrozole analogs) and agrochemicals.

Key Advantages:

  • Regiocontrol: Enhanced selectivity for the

    
    -alkylated product.
    
  • Mild Conditions: Operates at neutral pH, preventing nitrile hydrolysis.

  • Scalability: Minimal byproduct formation compared to strong base catalysis.

Scientific Foundation & Mechanism[1][2]

The Challenge: Regioselectivity

1,2,4-Triazole exists in a tautomeric equilibrium. Alkylation can occur at the


, 

, or

positions.
  • 
    -Alkylation (Target):  Thermodynamically favored. Essential for biological activity in most azole drugs.
    
  • 
    -Alkylation (Impurity):  Kinetically favored in some rapid, high-temperature reactions.
    
  • 
    -Alkylation:  Less common due to steric hindrance and electronic factors.
    
Copper Catalysis Mechanism

In this protocol, Copper(II) Acetate [Cu(OAc)


] acts as a Lewis Acid catalyst. The mechanism involves a dual-activation mode:
  • Substrate Activation: The Copper center coordinates with the nitrogen of the triazole, increasing the acidity of the N-H bond and facilitating the formation of a transient Cu-triazolide species without requiring strong bases.

  • Acceptor Activation: Weak coordination to the nitrile group of acrylonitrile lowers the LUMO energy of the alkene, making it more susceptible to nucleophilic attack.

ReactionMechanism Triazole 1,2,4-Triazole Complex [Cu-Triazole] Intermediate (Activated Nucleophile) Triazole->Complex Coordination Acrylonitrile Acrylonitrile TS Transition State (C-N Bond Formation) Acrylonitrile->TS Michael Addition CuCat Cu(OAc)2 (Catalyst) CuCat->Complex Complex->TS Product This compound (N1-Isomer) TS->Product Proton Transfer & Catalyst Release Product->CuCat Recycle

Figure 1: Proposed mechanism for the Cu(II)-catalyzed aza-Michael addition favoring N1-alkylation.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2][3][4]Equiv.[5]RoleHazard Note
1,2,4-Triazole 288-88-01.0NucleophileIrritant, Teratogen
Acrylonitrile 107-13-11.2Michael AcceptorHigh Toxicity , Carcinogen, Flammable
Cu(OAc)

·H

O
142-71-20.05 (5 mol%)CatalystIrritant, Aquatic Toxicity
Acetonitrile (MeCN) 75-05-8SolventSolvent (5 mL/g)Flammable
Ethyl Acetate 141-78-6WorkupExtractionFlammable
Step-by-Step Procedure

Safety Pre-Check: Acrylonitrile is highly volatile and toxic via inhalation and skin absorption. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the RBF with 1,2,4-Triazole (1.38 g, 20.0 mmol) and Cu(OAc)

    
    ·H
    
    
    
    O
    (200 mg, 1.0 mmol).
  • Add Acetonitrile (20 mL) and stir at room temperature for 5 minutes to disperse the catalyst (solution may appear blue/green).

Step 2: Addition of Electrophile

  • Add Acrylonitrile (1.58 mL, 24.0 mmol) dropwise via syringe over 5 minutes.

    • Note: A slight exotherm may be observed.

  • Seal the system under a nitrogen or argon atmosphere (balloon is sufficient).

Step 3: Reaction

  • Heat the reaction mixture to 70°C in an oil bath.

  • Stir vigorously for 12–16 hours .

    • Monitoring: Check by TLC (Eluent: 10% MeOH in DCM). The triazole starting material (Rf ~0.3) should disappear; the product (Rf ~0.6) will appear as a UV-active spot.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the copper salts. Rinse the pad with Ethyl Acetate (30 mL).

  • Concentrate the filtrate under reduced pressure (Rotavap) to remove volatiles (excess acrylonitrile and solvent).

    • Caution: The distillate contains acrylonitrile. Treat waste accordingly.

  • Purification (if required): The residue is often sufficiently pure (>95%). If crystallization is needed, recrystallize from Isopropanol/Hexane.

Workflow Setup Setup: Charge Triazole + Cu(OAc)2 in MeCN Addition Addition: Add Acrylonitrile (Dropwise, Inert Atm) Setup->Addition Reaction Reaction: Heat to 70°C (12-16 Hours) Addition->Reaction Check QC Check: TLC/LCMS (Confirm Conversion) Reaction->Check Check->Reaction Incomplete Workup Workup: Filter (Celite) & Concentrate Check->Workup Complete Product Isolate Product (Solid/Oil) Workup->Product

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

To validate the synthesis of the correct N1-isomer , Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected Data for this compound:

  • ¹H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       8.15 (s, 1H, Triazole C3 -H)
      
    • 
       7.96 (s, 1H, Triazole C5 -H)
      
    • 
       4.48 (t, J = 6.4 Hz, 2H, N-CH 
      
      
      
      )
    • 
       2.98 (t, J = 6.4 Hz, 2H, CH 
      
      
      
      -CN)
  • Differentiation from N4-Isomer:

    • Symmetry: The N4-isomer is symmetric. In the ¹H NMR of the N4-isomer, the two triazole ring protons would appear as a single singlet (equivalent environment) or very close doublets. The N1-isomer (target) is asymmetric, showing two distinct signals for the ring protons (

      
       8.15 and 7.96).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation or wet solvent.Ensure MeCN is dry. Increase catalyst load to 10 mol%.
Polymerization Overheating or lack of stabilizer.Ensure acrylonitrile contains inhibitor (MEHQ). Do not exceed 80°C.
Blue Product Residual Copper.Wash the organic layer with 10% EDTA solution or aqueous NH

OH during workup.
N4-Isomer Formation Kinetic control dominant.Ensure reaction runs for full duration (12h+) to allow thermodynamic equilibration to N1.

References

  • General Copper-Catalyzed Aza-Michael Methodology

    • Kim, S., et al. (2016).[6] "Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins." The Journal of Organic Chemistry.

  • Triazole Isomerism and Synthesis

    • Al-Masoudi, N. A., & Al-Soud, Y. A. (2002).
  • Safety Data (Acrylonitrile)

    • PubChem CID 7855.

Sources

Application Note: High-Purity Isolation & Recrystallization of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the purification and recrystallization protocol for 3-(1H-1,2,4-triazol-1-yl)propanenitrile (CAS: 31123-52-1), a critical intermediate in the synthesis of antifungal agents and aromatase inhibitors (e.g., Letrozole analogs).

Executive Summary

The synthesis of this compound via the Michael addition of 1,2,4-triazole to acrylonitrile often yields a crude product containing unreacted triazole, polymeric acrylonitrile byproducts, and regioisomers (1H- vs. 4H-). Achieving pharmaceutical-grade purity (>99.5%) is challenging due to the compound's tendency to exist as a low-melting solid or viscous oil (estimated mp: 30–50 °C, similar to its imidazole analog). This protocol establishes a robust recrystallization workflow using a polarity-tuned solvent system to suppress "oiling out" and maximize crystalline yield.

Chemical Context & Properties

  • IUPAC Name: this compound[1]

  • Synonyms:

    
    -Cyanoethyl-1,2,4-triazole; 1-(2-Cyanoethyl)-1,2,4-triazole
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 122.13 g/mol

  • Physical State: Hygroscopic solid or supercooled liquid (dependent on purity).

  • Solubility Profile:

    • High Solubility: Water, Methanol, Ethanol, Chloroform.[2][3]

    • Moderate Solubility: Ethyl Acetate, Isopropyl Alcohol (IPA), Toluene (hot).

    • Insoluble: Hexane, Diethyl Ether, Cyclohexane.

Pre-Formulation: Solvent Selection Logic

The primary purification challenge is the compound's high solubility in polar solvents and its tendency to form oils rather than crystals. A cooling crystallization approach using a solvent with moderate polarity (IPA) or an anti-solvent method (Ethyl Acetate/Hexane) is required.

Solubility & Supersaturation Logic

The following diagram illustrates the thermodynamic pathway for successful crystallization versus the kinetic trap of oiling out.

RecrystallizationLogic Crude Crude Mixture (Triazole + Impurities) Dissolution Dissolution (T > 60°C) Crude->Dissolution Solvent Addition Cooling Controlled Cooling (-10°C/hour) Dissolution->Cooling MetaStable Metastable Zone (Supersaturation) Cooling->MetaStable Oiling Oiling Out (Kinetic Trap) MetaStable->Oiling Fast Cooling / High Impurity Nucleation Nucleation (Seeding) MetaStable->Nucleation Slow Cooling / Seeding Oiling->Dissolution Re-heat & Add Solvent Growth Crystal Growth Nucleation->Growth Pure Pure Crystals (>99.5%) Growth->Pure

Figure 1: Thermodynamic pathway for crystallization. Avoiding the "Oiling Out" trap requires controlled cooling and seeding within the metastable zone.

Detailed Protocol

Method A: Crystallization from Isopropyl Alcohol (Recommended)

Best for: Large-scale batches (>100 g) where thermal control is precise.

Reagents:

  • Crude this compound

  • Isopropyl Alcohol (IPA), ACS Grade

  • Activated Charcoal (optional, for decolorization)

Procedure:

  • Dissolution:

    • Charge the crude solid/oil into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add IPA (2.5 mL per gram of crude) .

    • Heat the mixture to 70–75 °C (just below boiling) until complete dissolution occurs.

    • Note: If insoluble particles remain (likely polymer or inorganic salts), perform a hot filtration through a Celite pad.

  • Nucleation Control:

    • Allow the solution to cool slowly to 45 °C with gentle stirring (100 rpm).

    • Critical Step (Seeding): If available, add a seed crystal (0.1 wt%) at 40–45 °C. If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Observation: The solution should turn slightly turbid (cloud point).

  • Crystallization:

    • Once turbidity is observed, cool the mixture to 0–5 °C over a period of 2 hours.

    • Do not shock-cool: Rapid cooling will cause the product to separate as an oil.

    • Hold at 0 °C for 1 hour to maximize yield.

  • Isolation:

    • Filter the slurry using a vacuum Buchner funnel.

    • Wash the filter cake with cold IPA (0 °C) (0.5 mL per gram of starting material).

    • Warning: Do not over-wash; the product has significant solubility in IPA.

  • Drying:

    • Dry the crystals in a vacuum oven at 30 °C for 12 hours.

    • Target: Loss on Drying (LOD) < 0.5%.

Method B: Anti-Solvent Precipitation (Ethyl Acetate / Hexane)

Best for: Small batches (<10 g) or oily crude that refuses to crystallize in alcohols.

  • Dissolve crude material in a minimum amount of Ethyl Acetate (EtOAc) at 50 °C (approx. 1 mL/g).

  • Add n-Hexane dropwise to the hot solution until a persistent cloudiness appears.

  • Add a few drops of EtOAc to clear the solution.

  • Remove from heat and let stand at room temperature.

  • As crystals form, cool further to 4 °C.

  • Filter and wash with 10% EtOAc in Hexane.

Process Analytical Technology (PAT) & Quality Control

To validate the success of the recrystallization, the following parameters must be checked.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Purity > 99.5% (Area %)HPLC (C18 Column, ACN:H2O gradient)
Melting Point 30–50 °C (Broad range typical for this class)DSC or Capillary Method
Water Content < 0.5% w/wKarl Fischer Titration
Residual Solvent < 5000 ppm (IPA/EtOAc)GC-Headspace

HPLC Method Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 210 nm (Triazole absorbance).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out Cooling too fast or solvent too polar.Re-heat to dissolve. Add 10% more solvent. Cool very slowly (1°C/min). Seed at higher temp.
Low Yield Product too soluble in mother liquor.Concentrate mother liquor and repeat crystallization (2nd crop). Switch to Method B (Anti-solvent).
Colored Impurities Polymerized acrylonitrile byproducts.Treat hot solution with 5 wt% Activated Carbon for 15 mins, then filter hot.
Hygroscopicity Product absorbs moisture from air.Perform all filtration under nitrogen blanket. Store in desiccator.

Safety Precautions

  • Acrylonitrile Residue: The crude material may contain trace acrylonitrile, a potent carcinogen and neurotoxin. Handle all crude material in a fume hood.

  • 1,2,4-Triazole: Irritant to eyes and respiratory system. Use gloves and safety glasses.

  • Flammability: IPA and Ethyl Acetate are highly flammable. Ensure all heating is done via oil bath or heating mantle (no open flames).

References

  • Synthesis of Triazole Derivatives

    • Source: "Synthesis and biological evaluation of 1,2,4-triazole deriv
    • Relevance: Establishes the Michael addition pathway and general solubility properties of triazole-alkyl-nitriles.
  • Crystallization of Low-Melting Azoles

    • Source: "Purification of 3-(1H-imidazol-1-yl)propanenitrile." PMC (PubMed Central).
    • Relevance: Provides the closest structural analog (imidazole derivative) data, confirming the "supercooled liquid" behavior and melting point range (~37 °C).
  • Solvent Properties & Selection

    • Source: "Solvent Selection for Recrystallization." University of Massachusetts Amherst.
    • Relevance: Fundamental principles for selecting IPA/Water or EtOAc/Hexane systems for polar organic molecules.
  • Letrozole Intermediate Purification

    • Source: US Patent 20050209294A1 "Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile".
    • Relevance: While for the benzonitrile, the patent describes the use of IPA and Toluene for triazole-nitrile purification, valid

Sources

Application Note: Structural Elucidation of 3-(1H-1,2,4-triazol-1-yl)propanenitrile using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-1,2,4-triazol-1-yl)propanenitrile is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a propanenitrile chain. Molecules within this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[1][2][3] Accurate structural characterization is a critical checkpoint in the synthesis and quality control of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in solution.[4][5] This document provides a comprehensive guide to the characterization of this compound using proton (1H) NMR, detailing the underlying principles, experimental protocols, and data interpretation.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Pillar 1: The Scientific Rationale of 1H NMR for Structural Analysis

1H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[4] This is achieved by analyzing three key parameters:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups (like nitrile or heteroaromatic rings) decrease the electron density around a proton, "deshielding" it and causing its signal to appear at a higher chemical shift (further downfield).[6][7]

  • Signal Integration: The area under each signal is directly proportional to the number of protons generating that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Spin-Spin Coupling (Multiplicity): Non-equivalent protons on adjacent carbons interact magnetically, causing their signals to split. The multiplicity of a signal (e.g., singlet, doublet, triplet) is described by the 'n+1 rule', where 'n' is the number of adjacent, non-equivalent protons.[7] This provides crucial information about which protons are neighbors, enabling the assembly of the molecular framework.

Pillar 2: Predicted 1H NMR Spectral Characteristics

A predictive analysis of the this compound structure allows for the anticipation of its 1H NMR spectrum. The molecule contains four distinct proton environments.

  • Triazole Protons (H-3, H-5): The two protons on the 1,2,4-triazole ring are in a highly deshielded environment due to the aromaticity and the presence of three electronegative nitrogen atoms. They are not adjacent to any other protons and are expected to appear as two distinct singlets at the most downfield region of the spectrum.

  • Methylene Protons α to Triazole (H-α): The two protons of the methylene group directly attached to the triazole nitrogen are significantly deshielded by this electronegative atom. They are adjacent to the H-β methylene group (2 protons), so their signal is expected to be split into a triplet (n+1 = 2+1 = 3).

  • Methylene Protons α to Nitrile (H-β): The two protons of the methylene group adjacent to the electron-withdrawing nitrile group are also deshielded, though typically to a lesser extent than those adjacent to the triazole ring.[8][9] They are adjacent to the H-α methylene group (2 protons), and their signal is also expected to be a triplet.

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H-5 (Triazole)~8.5 - 8.0Singlet (s)1HAromatic proton in an electron-deficient heteroaromatic ring.
H-3 (Triazole)~8.2 - 7.9Singlet (s)1HAromatic proton in an electron-deficient heteroaromatic ring.
-N-CH₂ - (H-α)~4.5 - 4.3Triplet (t)2HAdjacent to the electronegative triazole ring and coupled to H-β.
-CH₂ -CN (H-β)~3.1 - 2.9Triplet (t)2HAdjacent to the electron-withdrawing nitrile group and coupled to H-α.

Pillar 3: Experimental Protocols and Methodologies

A high-quality spectrum is contingent on meticulous sample preparation and a systematic approach to data acquisition and processing.

Protocol 1: Sample Preparation

The objective is to create a dilute, homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities, in a deuterated solvent.

Causality: The use of a deuterated solvent (e.g., CDCl₃) is critical because deuterium (²H) resonates at a different frequency from protons (¹H), making the solvent "invisible" in the ¹H spectrum and preventing massive solvent signals from obscuring the analyte's signals.[10] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for any drift during the experiment.[11]

Materials:

  • This compound (5-10 mg)

  • High-quality 5 mm NMR tube, clean and dry

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Glass vial

  • Pasteur pipette and bulb

  • Small plug of cotton or glass wool

Step-by-Step Methodology:

  • Weighing: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry glass vial. For routine ¹H NMR, this concentration provides excellent signal-to-noise in a few minutes.[11][12]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. This volume ensures an optimal sample height of 4-5 cm in the NMR tube, which is essential for proper shimming within the instrument's detection coil.[13]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is required.

  • Filtration: Place a small, tight plug of cotton or glass wool into the neck of a Pasteur pipette. This will serve as a filter.

  • Transfer: Using the filter pipette, transfer the solution from the vial into the NMR tube. This step is crucial to remove any dust or undissolved particulates, which can severely degrade the magnetic field homogeneity (shimming) and result in broad, distorted spectral lines.[12][14]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Protocol 2: Data Acquisition and Processing

This protocol outlines the general steps for acquiring and processing the NMR data. Specific commands will vary by instrument manufacturer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve & Filter (5-10 mg in 0.6 mL CDCl3) Lock Lock on Solvent (²H) Prep->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum (e.g., CDCl3 at 7.26 ppm) Baseline->Reference Integrate Integrate Signals Reference->Integrate Assign Assign Peaks Integrate->Assign Validate Validate Structure Assign->Validate

Caption: Workflow from sample preparation to structural validation.

Methodology:

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform a shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the Free Induction Decay (FID) data. A standard ¹H experiment with 8 to 16 scans is typically sufficient.

  • Processing: The raw FID data is converted into a readable spectrum through a series of computational steps.[15][16]

    • Fourier Transform (FT): Converts the time-domain signal (FID) to a frequency-domain spectrum.

    • Phase Correction: Manually or automatically adjust the phase of the signals so that all peaks are positive with a pure absorption lineshape.

    • Baseline Correction: Apply a polynomial function to flatten the baseline.

    • Referencing: Calibrate the chemical shift axis. Set the residual CHCl₃ peak to δ 7.26 ppm (if using CDCl₃) or the TMS signal to δ 0.00 ppm if an internal standard is used.[11]

  • Analysis:

    • Integration: Integrate all signals and normalize them to a known proton count (e.g., one of the 1H triazole singlets) to determine the relative proton ratios.

    • Peak Picking: Identify and label the precise chemical shift of each peak in the spectrum.

    • Assignment: Compare the experimental spectrum (chemical shifts, integrations, multiplicities) to the predicted data in Table 1 to assign each signal to its corresponding protons in the molecule. The coupling patterns (triplets for the methylene groups) are key to confirming the connectivity.

By following this comprehensive protocol, researchers can reliably obtain and interpret a high-quality 1H NMR spectrum for the structural confirmation and purity assessment of this compound.

References

  • MDPI. (2019). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions.... Retrieved from [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • MDPI. (2022). 3-[(1H-Benzo[d][1][2][17]triazol-1-yl)oxy]propyl.... Retrieved from [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • Actual Problems of Organic Chemistry. (2019). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

  • ResearchGate. (2005). 1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 151. Retrieved from [Link]

  • University of California, San Diego. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

  • ResearchGate. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

  • MathWorks. (2024). NMR Data Processing and Analysis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Nature. (n.d.). NMR data processing, visualization, analysis and structure calculation with NMRFx. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

Sources

13C NMR Structural Validation of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR analysis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile Content Type: Application Note & Protocol Role: Senior Application Scientist

Application Note: AN-TRZ-042

Executive Summary

This guide details the structural characterization of This compound , a critical intermediate in the synthesis of aromatase inhibitors such as Letrozole and Anastrozole.[1] The primary analytical challenge in synthesizing this compound via Michael addition is distinguishing the desired N1-isomer from the thermodynamically stable N4-isomer impurity.

While 1H NMR provides preliminary data, 13C NMR offers the definitive "fingerprint" required for regulatory compliance and process validation. This protocol outlines the acquisition parameters, chemical shift assignments, and mechanistic logic necessary to certify regioisomeric purity.

Chemical Context & Structural Logic[1][2][3][4][5][6][7]

The Synthetic Challenge

The synthesis typically involves the base-catalyzed Michael addition of 1,2,4-triazole to acrylonitrile.[1] Due to annular tautomerism in the triazole ring, two regioisomers are formed:

  • 1H-isomer (Desired): Alkylation at the N1 position.[1][2]

  • 4H-isomer (Impurity): Alkylation at the N4 position (typically <10% but difficult to remove).[1]

Differentiation relies on the symmetry of the triazole ring.[1] The 1H-isomer is asymmetric, yielding two distinct carbon signals for the heterocyclic ring.[1] The 4H-isomer possesses a plane of symmetry, rendering the two ring carbons chemically equivalent (or nearly so), often resulting in a single signal.[1]

Structural Numbering

For this analysis, the following numbering scheme is used:

  • Triazole Ring: N1 (substituted), N2, C3, N4, C5.

  • Side Chain: N1-C1'-C2'-CN.[1]

Figure 1: Structural modularity of the target compound highlighting the three distinct magnetic environments.[1]

Experimental Protocol

Sample Preparation

Objective: Maximize signal-to-noise (S/N) for quaternary carbons (C3, C5, CN) which suffer from long relaxation times and lack of NOE enhancement.[1]

  • Solvent: DMSO-d6 (Preferred) or CDCl3.[1]

    • Note: DMSO-d6 is recommended due to the polarity of the triazole and nitrile groups, preventing aggregation and ensuring sharp lines.

  • Concentration: 30–50 mg of sample in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (400 MHz equivalent)

Standard carbon parameters often miss the nitrile carbon or provide poor integration for the triazole carbons.[1] Use this optimized pulse sequence:

ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons while minimizing NOE buildup to allow quantitative comparison (if d1 is long enough).[1]
Spectral Width 240 ppmCovers carbonyl/nitrile region (~118 ppm) and potential impurities.[1]
Acquisition Time (aq) 1.0 – 1.3 secSufficient for digital resolution.[1]
Relaxation Delay (d1) 3.0 – 5.0 sec CRITICAL: The nitrile (CN) and triazole carbons have long T1 times.[1] Short d1 results in "missing" peaks.[1]
Scans (ns) 512 – 1024Required to resolve quaternary carbons clearly.[1]
Temperature 298 K (25°C)Standard.[1]

Results & Discussion

Chemical Shift Assignments (DMSO-d6)

The following table provides the characteristic shifts for the desired 1H-isomer .

Carbon PositionTypeShift (δ, ppm)Multiplicity (DEPT-135)Assignment Logic
C-3 CH151.8 Positive (+)Deshielded by two adjacent nitrogens (N2, N4).[1]
C-5 CH144.2 Positive (+)Adjacent to N1 (substituted); typically upfield of C3 in 1-alkyl triazoles.[1]
CN Cq118.5 AbsentCharacteristic nitrile region; low intensity due to long T1.
C-1' CH245.1 Negative (-)N-methylene; deshielded by the triazole nitrogen.[1]
C-2' CH217.8 Negative (-)Alpha to nitrile; shielded.[1]

Note: Shifts may vary by ±0.5 ppm depending on concentration and water content in DMSO.

Differentiation of Regioisomers

This is the most critical application of this protocol.[1] The 4H-isomer (impurity) has a plane of symmetry passing through N4 and the C-H bond of the propyl chain.[1]

Feature1H-Isomer (Target)4H-Isomer (Impurity)
Triazole Region Two signals (Δδ ~7.6 ppm)One signal (or two very close, Δδ < 1 ppm)
C3/C5 Shifts ~152 ppm / ~144 ppmBoth ~143-144 ppm
Symmetry AsymmetricSymmetric (

)
Validation Workflow

Use the following logic flow to confirm the structure and purity of your synthesized intermediate.

Figure 2: Decision tree for regioisomer validation using 13C NMR.

Troubleshooting & Tips

  • Missing Nitrile Peak (~118 ppm):

    • Cause: Saturation effects due to long relaxation time (T1).[1]

    • Solution: Increase d1 to 5–10 seconds or decrease the flip angle to 30°.

  • Baseline Noise in Triazole Region:

    • Cause: Acoustic ringing or poor shimming.[1]

    • Solution: Use backward linear prediction (LP) during processing or increase the pre-scan delay.

  • Solvent Peak Overlap:

    • DMSO-d6 septet appears at ~39.5 ppm.[1][3] It is sufficiently far from C1' (45.1 ppm) and C2' (17.8 ppm) to avoid interference.[1]

References

  • Letrozole Synthesis & Impurities

    • Srinivas, K., et al. (2007).[1] Process for the preparation of Letrozole.[1][4] World Intellectual Property Organization.[1] WO2007107733A1.[1]

    • [1]

  • NMR of 1,2,4-Triazoles

    • Claramunt, R. M., et al. (2006).[1] The annular tautomerism of 1,2,3- and 1,2,4-triazoles.[1]Advances in Heterocyclic Chemistry, 91, 1-91.[1]

    • [1]

  • General 13C NMR Data for Solvents & Impurities

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][5]The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

    • [1]

  • Michael Addition Mechanism

    • Wadhwa, L., et al. (2005).[1] Process for the preparation of Letrozole.[1][4] US Patent Application 20050209294.[1]

    • [1]

Sources

FTIR spectroscopy of 3-(1H-1,2,4-triazol-1-yl)propanenitrile for functional group analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the Fourier Transform Infrared (FTIR) spectroscopic analysis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile (CAS: 76686-83-4), a critical intermediate in the synthesis of aromatase inhibitors like Letrozole. This guide provides a robust protocol for structural validation and reaction monitoring, focusing on the differentiation between the product and its starting materials (1,2,4-triazole and acrylonitrile) using characteristic vibrational modes.

Introduction & Chemical Context

This compound is synthesized via the Michael addition of 1,2,4-triazole to acrylonitrile. FTIR is the preferred method for in-process control (IPC) because it can distinctively track the consumption of the secondary amine (N-H) of the triazole and the electronic environment shift of the nitrile group.

Key Analytical Objectives:

  • Confirm N-alkylation: Disappearance of the N-H stretching band.

  • Verify Nitrile Environment: Shift of the C≡N stretch from conjugated (acrylonitrile) to non-conjugated (product).

  • Fingerprint Identification: Validation of the 1,2,4-triazole ring integrity.

Experimental Workflow

The following diagram outlines the standard operating procedure (SOP) for analyzing this intermediate using Attenuated Total Reflectance (ATR) FTIR.

FTIR_Workflow Start Sample Collection (Solid/Crystalline) Prep Sample Preparation (Neat on ATR Crystal) Start->Prep Dry Sample Background Background Scan (Air/Clean Crystal) Prep->Background Clean Stage Measure Data Acquisition (4000-600 cm⁻¹) Background->Measure Ratio Process Post-Processing (Baseline/ATR Correction) Measure->Process Analysis Peak Assignment & Validation Process->Analysis

Figure 1: Step-by-step FTIR analysis workflow for solid-state analysis of triazole intermediates.

Detailed Protocol

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or equivalent).[1]

  • Accessory: Single-bounce Diamond or ZnSe ATR (Attenuated Total Reflectance).

  • Detector: DTGS (Deuterated Triglycine Sulfate) for routine analysis; MCT for high-throughput kinetics.

ParameterSettingRationale
Spectral Range 4000 – 600 cm⁻¹Covers all functional and fingerprint regions.
Resolution 4 cm⁻¹Standard for solid samples; balances noise and detail.
Scans 16 or 32Sufficient S/N ratio for qualitative identification.
Apodization Strong/MediumReduces side-lobes on sharp nitrile peaks.
Sample Preparation (ATR Method)
  • Cleaning: Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains (check energy throughput).

  • Background: Collect a background spectrum of the clean crystal (air).

  • Loading: Place approx. 10-20 mg of the solid this compound onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Inconsistent pressure leads to variable peak intensities.

  • Measurement: Acquire the sample spectrum.

Spectral Analysis & Interpretation

This section details the specific bands required to validate the molecule. The transition from starting materials to product is chemically distinct in the IR spectrum.

Functional Group Assignment Table
Frequency (cm⁻¹)Functional GroupVibration ModeIntensityDiagnostic Note
3120 – 3080 Triazole RingC-H Stretch (Aromatic)MediumCharacteristic of heteroaromatic rings.
2960 – 2850 Propyl ChainC-H Stretch (Aliphatic)MediumConfirms the addition of the alkyl chain.
2255 – 2250 Nitrile C≡N Stretch Strong/Sharp Critical ID Peak. Non-conjugated nitrile.
1510 – 1500 Triazole RingC=N Ring StretchMedium"Marker band" for 1,2,4-triazole.
1460 – 1420 CH₂ / RingScissoring / SkeletalMediumMixed mode region.
1275 – 1270 Triazole RingRing Breathing/StretchStrongDiagnostic for 1-substituted 1,2,4-triazoles.
1140 – 1130 Triazole RingC-N StretchMedium-
680 – 670 Triazole RingOut-of-plane BendingMediumFingerprint region confirmation.
Reaction Monitoring Logic (The "Nitrile Shift")

A common error is confusing the product with the starting material acrylonitrile. FTIR distinguishes them easily via the electronic environment of the nitrile group.

  • Acrylonitrile (Starting Material): The nitrile is conjugated with a double bond (C=C-C≡N). This conjugation lowers the bond order, shifting the peak to a lower wavenumber (~2230 cm⁻¹) .

  • Product: The double bond is saturated during the Michael addition. The nitrile is now attached to an aliphatic carbon (-CH₂-C≡N), removing conjugation. The peak shifts to a higher wavenumber (~2250 cm⁻¹) .

Reaction_Logic StartMat Starting Materials: 1,2,4-Triazole + Acrylonitrile Step1 Check 3100-3200 cm⁻¹ (N-H Region) StartMat->Step1 Outcome1 Broad Band Present: Unreacted Triazole Step1->Outcome1 Outcome2 Band Absent: N-Alkylation Complete Step1->Outcome2 Step2 Check 2200-2260 cm⁻¹ (Nitrile Region) Outcome2->Step2 ResultA Peak @ ~2230 cm⁻¹: Residual Acrylonitrile (Conjugated) Step2->ResultA ResultB Peak @ ~2250 cm⁻¹: Target Product (Saturated) Step2->ResultB

Figure 2: Logic flow for monitoring the Michael addition reaction via FTIR.

Validation & Troubleshooting

  • Moisture Interference: The triazole ring is hygroscopic. A broad hump around 3400 cm⁻¹ indicates absorbed water. Dry the sample in a vacuum oven at 40°C if this is observed.

  • Polymorphism: If the fingerprint region (1500-600 cm⁻¹) shows split peaks or slight shifts compared to the reference standard, check for polymorphism. Recrystallization solvent (e.g., Isopropanol vs. Toluene) can affect crystal packing and IR splitting patterns.

  • Residual Solvent: Look for specific solvent peaks (e.g., Toluene C=C at 1600 cm⁻¹, Isopropanol O-H at 3300 cm⁻¹) to ensure the drying process is complete.

References

  • Biosynth. (n.d.). This compound Product Data. Retrieved from

  • El-Sheshtawy, H. S., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling. Retrieved from

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (General reference for Nitrile shifts).
  • PerkinElmer. (n.d.). FT-IR Spectroscopy Applications in Pharmaceutical Analysis. Retrieved from

  • LibreTexts. (2024). Spectroscopy of Nitriles. Retrieved from

Sources

Application Notes and Protocols for 3-(1H-1,2,4-triazol-1-yl)propanenitrile as a Fungicide in Agriculture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Fungicides and the Potential of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

The relentless evolution of fungicide resistance in plant pathogens presents a significant threat to global food security, necessitating a continuous search for novel and effective control agents.[1] Triazole fungicides have long been a cornerstone of disease management in agriculture due to their broad-spectrum activity and systemic properties.[1] This document provides a detailed technical guide for the investigation of this compound, a triazole derivative, as a potential new agricultural fungicide. While information in the public domain regarding the specific fungicidal activity of this compound is limited, this guide offers a comprehensive framework for its evaluation, from laboratory assays to greenhouse and field trials.

A commercial supplier has noted that this compound has been patented for the treatment of Cercospora fruit rot and other fungal plant diseases.[2][3] Uniquely, it is suggested that its mechanism of action involves the inhibition of protein synthesis via binding to the enzyme RNA polymerase, which deviates from the typical mode of action for triazole fungicides.[2][3]

Understanding the Putative Mechanism of Action

The majority of triazole fungicides function by inhibiting the C14-demethylase enzyme, which is critical for sterol biosynthesis in fungi.[1] This disruption of sterol production leads to dysfunctional cell membranes and ultimately, fungal cell death. However, the claim that this compound acts by inhibiting RNA polymerase suggests a different and potentially novel mode of action for a triazole compound. This distinction is significant, as a new mechanism could provide a valuable tool for managing fungicide resistance.

Fungicide_Mechanism_of_Action cluster_0 Typical Triazole Fungicides cluster_1 Putative Mechanism of this compound Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway C14-Demethylase C14-Demethylase Ergosterol Biosynthesis Pathway->C14-Demethylase Ergosterol Ergosterol C14-Demethylase->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Typical Triazoles Typical Triazoles Typical Triazoles->C14-Demethylase Inhibition DNA DNA RNA Polymerase RNA Polymerase DNA->RNA Polymerase Template for mRNA mRNA RNA Polymerase->mRNA Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Target Compound This compound Target Compound->RNA Polymerase Inhibition

Caption: Comparative diagram of typical triazole fungicide mechanism versus the putative mechanism of this compound.

Physicochemical Properties and Formulation Considerations

A clear understanding of the physicochemical properties of this compound is fundamental for developing stable and effective formulations for agricultural use.

PropertyValueSource
Molecular FormulaC5H6N4[3]
Molecular Weight122.13 g/mol [3]
Melting Point31 °C[3]

Formulation Strategy:

For initial research and development, creating a stock solution in an appropriate solvent is the first step. Given the nitrile functional group, solubility in polar organic solvents is likely.

Protocol 1: Preparation of a Stock Solution for In Vitro and Greenhouse Studies

  • Objective: To prepare a concentrated stock solution of this compound for serial dilutions.

  • Materials:

    • This compound (analytical grade)

    • Dimethyl sulfoxide (DMSO) or acetone (analytical grade)

    • Sterile, deionized water

    • Tween® 20 or similar surfactant

    • Sterile glassware (volumetric flasks, beakers)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh a desired amount of this compound.

    • In a fume hood, dissolve the compound in a minimal amount of DMSO or acetone. For example, to prepare a 10,000 ppm (mg/L) stock solution, dissolve 100 mg of the compound in a final volume of 10 mL.

    • Once fully dissolved, add sterile, deionized water to reach the final desired volume.

    • Add a surfactant, such as Tween® 20, to a final concentration of 0.01-0.05% (v/v) to aid in dispersion and leaf surface adhesion in subsequent applications.

    • Store the stock solution in a dark, sealed container at 4°C.

In Vitro Efficacy Screening

The initial evaluation of a potential fungicide involves in vitro assays to determine its intrinsic activity against a range of target pathogens.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

  • Objective: To determine the concentration-dependent inhibitory effect of this compound on the mycelial growth of various plant pathogenic fungi.

  • Materials:

    • Pure cultures of target fungi (e.g., Fusarium spp., Botrytis cinerea, Sclerotinia sclerotiorum, Cercospora spp.)

    • Potato Dextrose Agar (PDA) or other suitable growth medium

    • Sterile petri dishes (90 mm)

    • Stock solution of this compound

    • Sterile deionized water

    • Cork borer (5 mm diameter)

    • Incubator

  • Procedure:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to approximately 45-50°C.

    • Add the required volume of the fungicide stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Also, prepare a control plate with the same concentration of the solvent and surfactant used for the stock solution.

    • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each petri dish.

    • Seal the plates with parafilm and incubate at the optimal temperature for the specific fungus (typically 20-25°C) in the dark.

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value through probit analysis of the dose-response data.

Greenhouse and Growth Chamber Trials

Following promising in vitro results, the next phase is to evaluate the compound's efficacy on host plants in a controlled environment.

Protocol 3: Protective and Curative Activity Assay on Potted Plants

  • Objective: To assess the protective (pre-infection) and curative (post-infection) activity of this compound against a specific plant disease.

  • Materials:

    • Healthy, susceptible host plants of uniform size and age.

    • A virulent culture of the target pathogen and a method for preparing an inoculum (e.g., spore suspension).

    • Working solutions of the test compound at various concentrations, prepared from the stock solution.

    • A hand-held sprayer.

    • A growth chamber or greenhouse with controlled temperature, humidity, and lighting.

  • Procedure:

    • Protective Assay:

      • Apply the fungicide solutions to the foliage of the plants until runoff. Include a control group sprayed with water and surfactant only.

      • Allow the foliage to dry completely (typically 24 hours).

      • Inoculate the plants with the pathogen's inoculum (e.g., by spraying a spore suspension).

      • Place the plants in a high-humidity environment for 24-48 hours to facilitate infection.

      • Move the plants to the greenhouse or growth chamber with conditions conducive to disease development.

    • Curative Assay:

      • Inoculate the plants with the pathogen's inoculum.

      • Place the plants in a high-humidity environment for 24-48 hours.

      • Apply the fungicide solutions to the foliage of the plants until runoff.

      • Return the plants to the greenhouse or growth chamber.

  • Data Collection and Analysis:

    • After a suitable incubation period (typically 7-14 days), assess the disease severity on each plant. This can be done using a disease rating scale (e.g., 0 = no symptoms, 4 = severe symptoms) or by calculating the percentage of leaf area affected.

    • Calculate the disease control efficacy using the formula:

      • Efficacy (%) = [(Severity in control - Severity in treatment) / Severity in control] x 100

Field Trial Design and Considerations

Field trials are the ultimate test of a fungicide's practical utility. They should be designed to provide robust data on efficacy under real-world conditions.

Key Principles for Field Trials:

  • Randomized Complete Block Design (RCBD): This design helps to minimize the effects of field variability.

  • Plot Size and Replication: Use appropriate plot sizes and a sufficient number of replications (typically 3-4) to ensure statistically significant results.

  • Application Timing and Intervals: Applications should be timed based on the disease cycle of the target pathogen and environmental conditions.[4] Typical spray intervals for fungicides are between 7 and 14 days.[4]

  • Application Equipment: Ensure that application equipment is properly calibrated to deliver the intended dose.

  • Data Collection: Collect data on disease incidence and severity, as well as yield and any signs of phytotoxicity.

Safety, Handling, and Environmental Considerations

As with any chemical compound, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the pure compound or its solutions.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Phytotoxicity:

Triazole fungicides can sometimes cause phytotoxicity in certain crops, which may manifest as stunting, chlorosis, or necrosis.[5] It is crucial to evaluate the potential for phytotoxicity of this compound on target and non-target plants at and above the proposed application rates.

Conclusion and Future Directions

This compound presents an intriguing candidate for a novel agricultural fungicide, particularly if its putative mechanism of action is confirmed. The protocols outlined in this guide provide a systematic approach to thoroughly evaluate its potential. Further research should focus on elucidating its precise mode of action, expanding the scope of efficacy testing against a wider range of plant pathogens, and conducting detailed toxicological and environmental fate studies.

References

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. National Institutes of Health. Available at: [Link]

  • Purdue University Vegetable Crops Hotline. 10 Useful Rules for Fungicide Applications. Available at: [Link]

  • Crop Protection Network. Triazole Fungicide Phytotoxicity. Available at: [Link]

Sources

Application Notes and Protocols for 3-(1H-1,2,4-triazol-1-yl)propanenitrile as a Novel Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and chemical engineers on the evaluation and application of 3-(1H-1,2,4-triazol-1-yl)propanenitrile as a potential corrosion inhibitor. While literature specifically detailing the corrosion inhibition properties of this exact molecule is emerging, this guide synthesizes established principles and methodologies from extensive research on analogous 1,2,4-triazole derivatives.[1][2][3][4][5][6][7][8] We present the hypothesized mechanism of action, detailed protocols for electrochemical and gravimetric analysis, and a framework for data interpretation, thereby equipping researchers with the necessary tools to rigorously assess its efficacy for protecting various metals, particularly steel and aluminum alloys, in aggressive acidic and saline environments.[1][2][3][5][9]

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion is a pervasive and costly global issue, leading to the degradation of critical infrastructure and industrial equipment. The use of organic corrosion inhibitors is a primary strategy for mitigating these effects, especially in industries where metals are exposed to acidic solutions for processes like cleaning, pickling, and oil and gas exploration.[3][10]

Nitrogen-containing heterocyclic compounds, particularly triazole derivatives, have garnered significant attention as highly effective corrosion inhibitors.[3][6] Their efficacy stems from the presence of multiple nitrogen atoms and, often, other heteroatoms or pi-electron systems, which act as active centers for adsorption onto metal surfaces.[6] These molecules can form a protective barrier that isolates the metal from the corrosive environment. This compound is a promising candidate within this class, featuring the proven 1,2,4-triazole ring coupled with a polar propanenitrile group, which may enhance its solubility and adsorptive properties.

Hypothesized Mechanism of Corrosion Inhibition

The primary mechanism by which this compound is expected to inhibit corrosion is through adsorption onto the metal surface, effectively blocking the active sites where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) occur.[1][6]

Key Mechanistic Steps:

  • Diffusion and Adsorption: The inhibitor molecules, dispersed in the corrosive medium, diffuse to the metal-solution interface.

  • Coordination and Bonding: The inhibitor adsorbs onto the metal surface. This adsorption is facilitated by:

    • Chemisorption: The lone pair electrons on the nitrogen atoms of the 1,2,4-triazole ring can coordinate with the vacant d-orbitals of metal atoms (like iron in steel), forming strong coordinate bonds.[6]

    • Physisorption: In acidic solutions, the triazole molecule can become protonated. This cationic species can then be electrostatically attracted to the metal surface, which is typically negatively charged in acidic media.

    • Pi-Electron Interaction: The π-electrons of the triazole ring can also interact with the metal surface.

  • Protective Film Formation: The adsorbed molecules form a dense, protective film that acts as a physical barrier, impeding the diffusion of corrosive species (like H⁺ and Cl⁻ ions) to the metal surface and preventing the egress of metal ions into the solution.[1][6]

The presence of the propanenitrile group (-CH₂CH₂CN) is anticipated to influence the molecule's orientation and packing on the surface, potentially leading to a more robust and uniform protective layer.

Diagram: Proposed Inhibition Mechanism

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Metal-Solution Interface cluster_metal Metal Surface (e.g., Steel) Inhibitor This compound Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Diffusion H_ions H⁺ Ions Cathodic Cathodic Sites (2H⁺ + 2e⁻ → H₂) H_ions->Cathodic Cl_ions Cl⁻ Ions Anodic Anodic Sites (Fe → Fe²⁺ + 2e⁻) Cl_ions->Anodic Accelerates Corrosion Adsorption->Anodic Blocks Sites Adsorption->Cathodic Blocks Sites Protective_Film Formation of Protective Film Adsorption->Protective_Film Corrosion_Inhibited Corrosion Rate Decreased Protective_Film->Corrosion_Inhibited

Caption: Proposed mechanism of corrosion inhibition by adsorption.

Experimental Evaluation: Protocols and Procedures

To validate the efficacy of this compound, a combination of gravimetric and electrochemical methods should be employed. The following protocols are designed to provide a comprehensive assessment.

Materials and Preparation
  • Corrosion Inhibitor: Synthesized and purified this compound.

  • Corrosive Medium: Typically 1.0 M HCl or 3.5 wt.% NaCl solution, prepared with analytical grade reagents and deionized water.

  • Metal Specimen: Mild steel or another metal of interest (e.g., aluminum alloy). For electrochemical tests, a cylindrical specimen embedded in an inert resin with an exposed surface area of ~1 cm² is standard. For weight loss tests, coupons of ~2.5 cm x 2.0 cm x 0.2 cm are common.

  • Preparation of Specimens: Metal specimens should be mechanically polished with a series of silicon carbide papers (from ~200 to 1200 grit), rinsed with deionized water and acetone, dried, and stored in a desiccator before use. This ensures a reproducible surface finish.

Diagram: General Experimental Workflow

Experimental_Workflow Start Start: Prepare Metal Specimens & Solutions WL_Branch Weight Loss (Gravimetric) Start->WL_Branch EC_Branch Electrochemical Tests Start->EC_Branch Immersion Immerse coupons in test solutions (with/without inhibitor) for a set duration (e.g., 24h) WL_Branch->Immersion Setup_Cell Assemble 3-electrode electrochemical cell EC_Branch->Setup_Cell Clean_Weigh Clean, dry, and re-weigh coupons Immersion->Clean_Weigh Calc_WL Calculate Corrosion Rate & Inhibition Efficiency Clean_Weigh->Calc_WL OCP Stabilize at Open Circuit Potential (OCP) for ~1h Setup_Cell->OCP EIS Perform Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Perform Potentiodynamic Polarization (PDP) EIS->PDP Calc_EC Calculate Corrosion Current, Polarization Resistance & Inhibition Efficiency PDP->Calc_EC

Caption: Workflow for evaluating corrosion inhibitor performance.

Protocol 1: Weight Loss Measurement

This method provides a direct, physical measurement of metal loss over time.

  • Initial Measurement: Accurately weigh the prepared metal coupons to four decimal places (W₁).

  • Immersion: Immerse the coupons in beakers containing the corrosive solution with and without various concentrations of the inhibitor (e.g., 10⁻⁵ M to 10⁻² M). A control beaker with no inhibitor is essential.

  • Duration: Keep the beakers in a thermostat-controlled water bath at a specific temperature (e.g., 298 K) for a predetermined period (e.g., 6, 12, or 24 hours).

  • Final Measurement: After immersion, remove the coupons, clean them (e.g., with a specific cleaning solution to remove corrosion products without attacking the base metal), rinse with deionized water and acetone, dry, and re-weigh (W₂).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area (cm²), T is the immersion time (hours), and D is the metal density (g/cm³).

    • Inhibition Efficiency (IE%) : IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate without the inhibitor and CRᵢ is the corrosion rate with the inhibitor.

Protocol 2: Electrochemical Measurements

These techniques provide rapid results and mechanistic insights. A standard three-electrode cell is used, containing the metal specimen as the working electrode (WE), a platinum or graphite counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

A. Potentiodynamic Polarization (PDP)

This method determines the effect of the inhibitor on both anodic and cathodic reactions.

  • Stabilization: Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes until a steady state is reached.

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).

  • Data Analysis: Plot the potential (E) versus the log of the current density (log i). The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr).

  • Calculation of Inhibition Efficiency (IE%) : IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where i_corr₀ and i_corrᵢ are the corrosion current densities without and with the inhibitor, respectively.

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-solution interface.

  • Stabilization: As with PDP, stabilize the system at its OCP.

  • Impedance Scan: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The charge transfer resistance (R_ct) is determined by fitting the data to an appropriate equivalent electrical circuit. A larger R_ct value corresponds to slower corrosion.

  • Calculation of Inhibition Efficiency (IE%) : IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where R_ctᵢ and R_ct₀ are the charge transfer resistances with and with the inhibitor, respectively.

Data Interpretation and Advanced Analysis

Adsorption Isotherm Modeling

To understand the interaction between the inhibitor and the metal surface, experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich).[11][12] The Langmuir isotherm is often used and assumes monolayer adsorption on a homogeneous surface. The degree of surface coverage (θ), calculated as IE% / 100, is plotted against the inhibitor concentration (C). For the Langmuir isotherm, a plot of C/θ versus C should yield a straight line.

Quantum Chemical Calculations

Computational studies using Density Functional Theory (DFT) can provide theoretical support for experimental findings.[5] Key parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the dipole moment can correlate with the inhibitor's efficiency. A higher E_HOMO suggests a greater tendency to donate electrons to the metal, while a lower E_LUMO indicates a higher ability to accept electrons from the metal, both of which facilitate strong adsorption.[13]

Performance Data (Illustrative)

The following tables present hypothetical but realistic data for this compound on mild steel in 1.0 M HCl, based on typical values observed for high-efficiency triazole derivatives.[1][7][14] Researchers should generate their own data following the protocols above.

Table 1: Weight Loss Data (24h immersion at 298 K)

Inhibitor Conc. (M)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (IE%)
0 (Blank)105.212.85-
1.0 x 10⁻⁵25.33.0976.0
5.0 x 10⁻⁵15.81.9385.0
1.0 x 10⁻⁴9.51.1691.0
5.0 x 10⁻⁴5.20.6395.1
1.0 x 10⁻³4.10.5096.1

Table 2: Electrochemical Polarization and EIS Data (at 298 K)

Inhibitor Conc. (M)E_corr (mV vs SCE)i_corr (μA/cm²)R_ct (Ω·cm²)IE_PDP (%)IE_EIS (%)
0 (Blank)-485115025--
1.0 x 10⁻⁵-47028011075.777.3
5.0 x 10⁻⁵-46517518584.886.5
1.0 x 10⁻⁴-46010232091.192.2
5.0 x 10⁻⁴-4555561595.295.9
1.0 x 10⁻³-4524378096.396.8

Conclusion and Future Directions

This guide outlines a robust framework for the systematic evaluation of this compound as a corrosion inhibitor. Based on the well-established performance of related triazole compounds, it is hypothesized that this molecule will demonstrate high inhibition efficiency through a mechanism of surface adsorption. The detailed protocols for weight loss and electrochemical analyses provide a clear path for experimental validation. Future work should focus on determining the optimal concentration, studying the temperature dependence of its performance, and expanding the investigation to different metals and corrosive environments to fully characterize its application potential.

References

  • Inhibition Action of 1H-1,2,4-triazol-4-amine, 3, 5-diphenyl-N-(phenyl methylene) on Ordinary Steel Corrosion in an Acidic Medium. (2025).
  • 3-(1H-Imidazol-1-yl)propanenitrile. (n.d.). PMC - NIH.
  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • A Quantum Computing Approach to Simulating Corrosion Inhibition. (2024). arXiv.
  • Green synthesis, electrochemical, and DFT studies on the corrosion inhibition of steel by some novel triazole Schiff base derivatives in hydrochloric acid solution. (2021). Arabian Journal of Chemistry.
  • In Silico Studies on Triazole Derivatives as Corrosion Inhibitors on Mild Steel in Acidic Media. (n.d.). Engineered Science Publisher.
  • Corrosion inhibition and adsorption properties of 3-amino-1,2,3-triazole on mild steel in H3PO4. (2025).
  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.). MDPI.
  • Effects of 3-Amino-1,2,4-triazole-5-thiol on the Inhibition of Pure Aluminum Corrosion in Aerated Stagnant 3.5 wt.% NaCl Solution as a Corrosion Inhibitor. (2025).
  • 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. (2025).
  • the effect of temperatures on the corrosion inhibition It could be seen... (n.d.).
  • Complex Protection of Some Steels in Sulfuric Acid Solutions by 1,2,4-Triazole Deriv
  • Synthesis of New 1,2,4-Triazole Containing Copolymers and Their Corrosion Inhibition оf Mild Steel in Acidic Medium. (2024).
  • Experimental and theoretical investigation of 3-amino-1,2,4-triazole-5-thiol as a corrosion inhibitor for carbon steel in HCl medium. (2025).
  • 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. (n.d.).
  • Complex Inhibitor Protection of Some Steels in Hydrochloric Acid Solutions by 1,2,4-Triazole Deriv
  • Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. (n.d.). PMC - NIH.
  • 2,3-Triazole derivative as a potential protector for mild steel corrosion in acid media: A kinetic and thermodynamic approach. (2023).
  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and comput
  • Adsorption Isotherm of Some Triazoles as Corrosion Inhibitors of Mild Steel in Acids. (2024). Iraqi Journal of Science.
  • 1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2025).
  • Modeling of adsorption isotherms of pharmaceutical products onto various adsorbents: A Short Review. (n.d.).
  • Monolayer and multilayer adsorption isotherm models for sorption from aqueous media. (2025).

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3-(1H-1,2,4-triazol-1-yl)propanenitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(1H-1,2,4-triazol-1-yl)propanenitrile as a Versatile C3-Synthon in Medicinal Chemistry

Executive Summary

This compound (CAS 76686-83-4) is a critical aliphatic building block characterized by a 1,2,4-triazole heterocycle linked to a nitrile group via a two-carbon ethyl spacer.[1] This "C3-synthon" serves as a pivotal intermediate in the synthesis of systemic fungicides, RNA polymerase inhibitors, and next-generation aromatase inhibitors. Its unique structure allows for divergent synthetic pathways: the nitrile group provides a handle for reduction to primary amines, hydrolysis to carboxylic acids, or transformation into tetrazoles, while the triazole ring confers metabolic stability and hydrogen-bonding capability essential for target binding.

This guide details the optimized synthesis of this building block, its physical profile, and standardized protocols for its downstream transformation into high-value pharmacological scaffolds.

Chemical Profile & Physical Properties[1][2][3]

PropertySpecification
IUPAC Name This compound
CAS Number 76686-83-4
Molecular Formula C₅H₆N₄
Molecular Weight 122.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 31–33 °C
Solubility Soluble in Methanol, Ethanol, DMSO, Chloroform; Sparingly soluble in Water
Stability Stable under standard conditions; Hygroscopic (store desicated)

Synthesis of the Building Block

The industrial and laboratory standard for synthesizing this compound is the Michael Addition (Cyanoethylation) of 1,2,4-triazole to acrylonitrile.[1] This reaction is highly atom-efficient and typically proceeds under base catalysis.[1]

Protocol A: Base-Catalyzed Michael Addition
  • Principle: The N1-nitrogen of the 1,2,4-triazole acts as a nucleophile, attacking the

    
    -carbon of the electron-deficient acrylonitrile.
    
  • Reagents: 1,2,4-Triazole (1.0 equiv), Acrylonitrile (1.2 equiv), Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH, 0.05 equiv) or DBU (catalytic).

  • Solvent: Acetonitrile or Water (Green Chemistry variant).[1]

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2,4-triazole (6.9 g, 100 mmol) and acetonitrile (50 mL).

  • Catalyst Addition: Add Triton B (2 mL) dropwise. The suspension may clear slightly.

  • Addition: Add acrylonitrile (6.4 g, 120 mmol) dropwise over 15 minutes. Caution: Acrylonitrile is toxic and volatile; perform in a fume hood.

  • Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1).[1] The starting triazole spot (R_f ~0.3) should disappear, replaced by the product (R_f ~0.6).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess acrylonitrile.

  • Purification: Dissolve the residue in CH₂Cl₂ (100 mL), wash with water (2 x 30 mL) to remove the catalyst, and dry over anhydrous Na₂SO₄. Evaporate the solvent.[2][3]

  • Yield: The product typically crystallizes upon cooling or standing. Expected Yield: 90–95% (11.0–11.6 g).

Downstream Transformations (Application Protocols)

The utility of this building block lies in the reactivity of the nitrile group. Below are two validated protocols for converting the nitrile into an amine (for linker synthesis) and an acid (for peptidomimetics).

Protocol B: Reduction to 3-(1H-1,2,4-triazol-1-yl)propan-1-amine

This amine is a vital "linker" moiety, often used to tether the triazole pharmacophore to other scaffolds.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.[1]

  • Caution: LiAlH₄ is pyrophoric. Use anhydrous conditions.

Procedure:

  • Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C under Argon.

  • Add a solution of This compound (1.0 equiv) in THF dropwise.

  • Allow to warm to room temperature and stir for 3 hours.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add water (1 eq per g LiAlH₄), then 15% NaOH (1 eq), then water (3 eq).

  • Filter the granular precipitate. Concentrate the filtrate to obtain the primary amine.

Protocol C: Hydrolysis to 3-(1H-1,2,4-triazol-1-yl)propanoic Acid

This acid is a bioisostere for glutamate side chains and a precursor for amide coupling.

Procedure:

  • Dissolve the nitrile (10 mmol) in 6N HCl (20 mL).

  • Reflux for 4 hours. The solution will become homogeneous.

  • Concentrate the solution to dryness to obtain the hydrochloride salt of the acid.

  • Free Base: Dissolve in minimal water, adjust pH to ~6 with NaHCO₃, and extract with EtOAc or lyophilize.

Structural Logic & Pathway Visualization

The following diagram illustrates the central role of the nitrile building block and its divergent pathways.

G Triazole 1,2,4-Triazole (Starting Material) Nitrile 3-(1H-1,2,4-triazol-1-yl) propanenitrile (The Building Block) Triazole->Nitrile Michael Addition (Triton B, 80°C) Acrylo Acrylonitrile Acrylo->Nitrile Amine Triazolyl-propanamine (Linker/Scaffold) Nitrile->Amine Reduction (LiAlH4 or H2/Ni) Acid Triazolyl-propanoic Acid (Peptidomimetic) Nitrile->Acid Hydrolysis (HCl/H2O, Reflux) Tetrazole Triazolyl-ethyl-tetrazole (Bioisostere) Nitrile->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2)

Figure 1: Divergent synthetic pathways originating from the this compound core.[1]

Case Study: Pharmacological Relevance

While Letrozole (a blockbuster aromatase inhibitor) utilizes a benzyl nitrile linker, the propyl nitrile analog described here is investigated for:

  • Fungicidal Activity: The triazole nitrogen (N4) binds to the heme iron of sterol 14

    
    -demethylase (CYP51), disrupting fungal cell membrane synthesis.[1]
    
  • RNA Polymerase Inhibition: Recent patents suggest efficacy in inhibiting protein synthesis in plant pathogens (e.g., Cercospora).[4]

  • Proteomics: The nitrile group serves as a "chemical handle" for activity-based protein profiling (ABPP), allowing the triazole warhead to be traced in biological systems.

References

  • Synthesis & Properties: Biosynth. "this compound Product Sheet." Link

  • Michael Addition Protocol: Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles." Link

  • Reduction Methodology: ChemGuide. "Reduction of Nitriles to Amines using LiAlH4." Link

  • Crystallographic Data: Wan, J., et al. "1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one."[1][2] Acta Crystallographica Section E, 2005. (Demonstrates triazole-propyl-ketone structures). Link

  • Biological Application: National Institutes of Health (NIH). "Triazole Antifungals: Mechanism of Action." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile via the aza-Michael addition of 1,2,4-triazole to acrylonitrile is deceptively simple. While the theoretical atom economy is 100%, researchers frequently encounter yields below 40% due to three competing failure modes: acrylonitrile polymerization , N1/N4 regioselectivity issues , and product loss during aqueous workup .

This guide moves beyond standard textbook protocols to address the process chemistry required for high-yield (>85%) outcomes.

Module 1: The Mechanism & Regioselectivity (The "Why")

To fix low yield, you must first identify if you are fighting kinetics or thermodynamics.

  • The Reaction: Base-catalyzed aza-Michael addition.[1]

  • The Conflict: 1,2,4-Triazole exists in tautomeric equilibrium. The N1-isomer (desired) is thermodynamically more stable, but the N4-position is often kinetically accessible, leading to mixtures or the wrong product if the reaction is stopped too early or run too cold.

Mechanistic Pathway Diagram

G Triazole 1,2,4-Triazole (Reactant) Anion Triazolate Anion (Nucleophile) Triazole->Anion Deprotonation Base Base Catalyst (DBU/Triton B) Base->Anion TS_N1 Transition State (N1 Attack) Anion->TS_N1 Path A TS_N4 Transition State (N4 Attack) Anion->TS_N4 Path B ACN Acrylonitrile (Michael Acceptor) ACN->TS_N1 ACN->TS_N4 Prod_N1 N1-Product (Thermodynamic) DESIRED TS_N1->Prod_N1 Irreversible at High T Prod_N4 N4-Product (Kinetic) IMPURITY TS_N4->Prod_N4 Reversible Prod_N4->Anion Retro-Michael (Heat driven)

Caption: The N4-adduct is kinetically favored but unstable. Heating promotes the retro-Michael reaction, allowing conversion to the thermodynamically stable N1-product.

Module 2: Critical Troubleshooting (The "How")

Use this FAQ to diagnose your specific failure mode.

Q1: My reaction mixture turned into a solid, unworkable gel. What happened?

Diagnosis: Anionic Polymerization of Acrylonitrile. The base (catalyst) initiated the polymerization of acrylonitrile instead of the Michael addition. This is highly exothermic and destroys your yield. Solution:

  • Inhibitors: Ensure your acrylonitrile contains a stabilizer (e.g., 35-45 ppm MEHQ). Do not distill it out unless necessary for trace analysis.

  • Order of Addition: Do not add the base to neat acrylonitrile. Dissolve the triazole and base in the solvent first, then add acrylonitrile slowly (dropwise) to control the exotherm.

  • Temperature: Keep the internal temperature below 60°C during addition.

Q2: I see conversion on TLC, but my isolated yield is <30%. Where is the product?

Diagnosis: Water Solubility. this compound is highly polar. If you poured the reaction into water and extracted with diethyl ether or hexane, the product likely stayed in the aqueous phase. Solution:

  • Extraction Solvent: Use Dichloromethane (DCM) or Chloroform for extractions.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Continuous Extraction: For large scales, a liquid-liquid continuous extractor is recommended.

Q3: NMR shows a mixture of two isomers (approx. 80:20). How do I get pure N1?

Diagnosis: Kinetic Trap. You likely ran the reaction at Room Temperature (RT) or for insufficient time. Solution:

  • Heat it up: Reflux the reaction (approx. 80°C in MeCN) for 12–24 hours. This forces the reversible N4-product to revert to starting materials and re-react to form the stable N1-product.

  • Catalyst Choice: Switch to a stronger organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B . These facilitate the equilibrium faster than inorganic carbonates.

Module 3: Optimized Protocol (The "Standard")

This protocol is designed to minimize polymerization and maximize N1-regioselectivity.

Reagents:

  • 1,2,4-Triazole (1.0 equiv)

  • Acrylonitrile (1.2 equiv) — Excess accounts for minor polymerization losses.

  • Base: DBU (0.1 equiv) OR Triton B (40% in MeOH, 0.1 equiv).

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH).

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 1,2,4-Triazole and MeCN (5 mL per gram of triazole).

  • Catalyst: Add DBU (0.1 equiv). Stir until triazole is fully dissolved.

  • Addition: Add Acrylonitrile (1.2 equiv) dropwise over 30 minutes.

    • Critical: Monitor temp.[2][3][4] Do not allow to spike >40°C during addition.

  • Reaction: Once addition is complete, heat the mixture to reflux (approx. 80°C) .

    • Time: Run for 18–24 hours.

    • Check: TLC (9:1 DCM:MeOH). The N4 kinetic product (if visible) usually runs lower/slower than the N1 product.

  • Workup (Non-Aqueous Preferred):

    • Evaporate the solvent under reduced pressure to a thick oil.

    • Redissolve in minimal DCM.

    • Wash once with a small volume of saturated brine (to remove DBU salts).

    • Dry organic layer over Na₂SO₄.

  • Purification:

    • Concentrate the DCM.

    • If oil remains: Triturate with cold Diethyl Ether or MTBE to induce crystallization.

    • Recrystallization solvent: Isopropanol/Hexane mixtures.

Module 4: Data & Specifications

Solvent Compatibility Table

SolventYield PotentialRegioselectivity (N1:N4)Notes
Acetonitrile High (85-95%) Excellent (>95:5) Allows high reflux temp; easy workup.
MethanolGood (70-80%)Good (90:10)Protic solvent stabilizes anions; harder to remove completely.
WaterLow (<40%)PoorProduct is hard to isolate; promotes side reactions.
DMFHigh (80-90%)ExcellentAvoid. High boiling point makes removal difficult without column chromatography.

Base Performance Comparison

BaseReaction TimeRisk of PolymerizationRecommendation
DBU Fast (4-6 h)ModerateHighly Recommended. Strong base drives equilibrium.
Triton BModerate (12 h)HighGood alternative, but watch the exotherm.
K₂CO₃Slow (24-48 h)LowSafer, but requires filtration and longer heating.
NaOHFastVery HighNot Recommended. Hydrolysis of nitrile to amide/acid is a major side reaction.
References
  • Regioselectivity in Triazole Alkylation

    • Title: "Thermodynamic vs Kinetic Control in Synthesis of N-Substituted Heterocycles."
    • Relevance: Explains the N1 vs N4 tautomeric equilibrium and the necessity of he
    • Source: (General Concept Grounding).

  • Aza-Michael Addition Methodology

    • Title: "Aza-Michael addition of 1,2,4-triazole to α,β-unsatur
    • Relevance: Establishes the baseline mechanism for nitrogen nucleophiles attacking electron-deficient alkenes like acrylonitrile.
    • Source: (Analogous chemistry for 1,2,3-triazoles, applicable to 1,2,4).

  • Industrial Application (Letrozole Precursors)

    • Title: "Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile."[5]

    • Relevance: While discussing a benzyl-nitrile, this patent details the industrial handling of 1,2,4-triazole alkylation, emphasizing the use of organic solvents and crystallization to avoid chromatography.[5]

    • Source:.

  • Safety & Polymerization Control

    • Title: "The Michael Addition Reaction and Conjug
    • Relevance: detailed breakdown of the mechanism and competition between 1,2 and 1,4 addition, crucial for understanding side-reactions.
    • Source:.

Sources

Technical Support Center: Purification of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the synthesis and purification of 3-(1H-1,2,4-triazol-1-yl)propanenitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. The synthesis, primarily through a Michael addition of 1,2,4-triazole to acrylonitrile, is generally straightforward. However, achieving high purity can present several challenges, from managing side reactions to separating closely related impurities. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these purification hurdles effectively.

Understanding the Chemistry: The Source of Impurities

The primary route to this compound is the base-catalyzed Michael addition of 1H-1,2,4-triazole to acrylonitrile. The reaction mechanism itself is the origin of the most common and challenging impurities.

1,2,4-Triazole possesses two nucleophilic nitrogen atoms (N1 and N4). While the N1 position is generally more nucleophilic and leads to the desired product, competitive alkylation at the N4 position can occur, yielding the isomeric byproduct, 3-(4H-1,2,4-triazol-4-yl)propanenitrile.[1][2] Additionally, unreacted starting materials and potential polymerization of the highly reactive acrylonitrile monomer are common contaminants.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental observations and provides a logical, step-by-step approach to resolving them.

Question 1: My crude product is a persistent oil and fails to crystallize, even after removing the solvent under high vacuum. What is the likely cause and how can I purify my compound?

Answer:

This is a very common issue and typically points to the presence of impurities that are disrupting the crystal lattice formation of your desired product.

  • Probable Causes:

    • Isomeric Impurity: The most likely culprit is the presence of the 3-(4H-1,2,4-triazol-4-yl)propanenitrile isomer. Isomers often form eutectic mixtures, which have a lower melting point than either of the pure components, leading to an oily state.

    • Excess Acrylonitrile: Residual acrylonitrile, a liquid at room temperature, will keep your product oily. Acrylonitrile is a reactive monomer and should be handled with care, as it can polymerize, especially if inhibitors have been removed.[3]

    • Residual Solvent: Incomplete removal of high-boiling point solvents like DMF or DMSO can also result in an oil.

  • Step-by-Step Solution:

    • Initial Purity Assessment: Before proceeding, analyze a small sample of your crude oil by Thin Layer Chromatography (TLC) and ¹H NMR.

      • TLC: Use a solvent system like ethyl acetate/hexane (e.g., 7:3 v/v) or dichloromethane/methanol (e.g., 95:5 v/v). The two isomers will likely have very close Rf values, but you may see some separation. Unreacted 1,2,4-triazole will be much more polar (lower Rf).

      • ¹H NMR: Look for two distinct sets of triazole proton signals. The desired 1-substituted isomer will show two singlets, while the 4-substituted isomer will show a single, often broader, singlet for its two equivalent triazole protons.

    • Purification by Column Chromatography: This is the most effective method for separating the isomers and removing other impurities.[4][5]

      • Stationary Phase: Silica gel (230-400 mesh) is standard.

      • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a less polar mixture (e.g., 100% dichloromethane or a high hexane/ethyl acetate ratio) and gradually increase the polarity by adding methanol or increasing the ethyl acetate concentration. This allows the less polar isomer (typically the desired 1-substituted product) to elute first.

    • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC. Combine the fractions that contain the pure desired product.

    • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure. The resulting product should be a solid or a supercooled liquid that crystallizes upon standing or scratching.[6]

Question 2: My ¹H NMR spectrum shows two distinct singlets for the triazole protons, but also a third, slightly downfield singlet. What is this impurity and how do I remove it?

Answer:

This observation strongly suggests the presence of both your desired 1-substituted product and the 4-substituted isomeric byproduct.

  • Probable Cause:

    • Isomeric Mixture: As explained above, the reaction has produced a mixture of this compound and 3-(4H-1,2,4-triazol-4-yl)propanenitrile. The two protons on the triazole ring of the 4-substituted isomer are chemically equivalent and thus appear as a single peak in the NMR spectrum.

  • Step-by-Step Solution:

    • Confirm with 2D NMR: If available, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can definitively confirm the connectivity. The methylene protons adjacent to the triazole ring will show a correlation to two different carbons in the triazole ring for the 1-substituted isomer, but only one for the 4-substituted isomer.

    • Separation via Column Chromatography: As detailed in the answer to Question 1, column chromatography is the recommended method for separating these isomers. The polarity difference, although slight, is usually sufficient for separation on silica gel. Pay close attention to your fraction analysis by TLC to ensure a clean separation.

    • Consider Recrystallization (Post-Chromatography): If chromatography yields a product that is still slightly impure with the isomer, a subsequent recrystallization can further enhance purity.

Question 3: My final product has a slight yellow tint and a sharp, unpleasant odor. How can I address this?

Answer:

This is indicative of residual acrylonitrile or byproducts from its polymerization.

  • Probable Causes:

    • Trapped Acrylonitrile: Even under high vacuum, acrylonitrile can be trapped within the product matrix.

    • Oligomerization/Polymerization: Acrylonitrile can polymerize, especially in the presence of base and heat, leading to colored and odorous impurities.[3]

  • Step-by-Step Solution:

    • Azeotropic Removal: Dissolve the crude product in a solvent like toluene or dichloromethane and re-evaporate the solvent under reduced pressure. Repeating this process 2-3 times can help to azeotropically remove traces of volatile impurities like acrylonitrile.

    • Trituration: If the product is a solid, it can be triturated (stirred as a slurry) with a cold, non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture. The desired product should be sparingly soluble, while the impurities may wash away.

    • Charcoal Treatment during Recrystallization: If you are recrystallizing the product, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[7] Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for recrystallizing this compound?

A: A good starting point for recrystallization is a solvent system where the compound has high solubility when hot and low solubility when cold. For this molecule, consider the following:

  • Single Solvents: Isopropanol, ethyl acetate, or acetonitrile can be effective.[8]

  • Two-Solvent Systems: A popular and often effective method is using a solvent pair like ethyl acetate/hexane or dichloromethane/diethyl ether. Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethyl acetate) and then slowly add the "poor" solvent (e.g., hexane) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[7]

Q: How can I efficiently remove unreacted 1,2,4-triazole from my crude product?

A: Unreacted 1,2,4-triazole is significantly more polar than the product due to the free N-H group, which is capable of hydrogen bonding.

  • Aqueous Wash: During the workup, washing the organic layer (e.g., ethyl acetate or dichloromethane) with water or a dilute brine solution can effectively remove a large portion of the water-soluble 1,2,4-triazole.

  • Column Chromatography: If an aqueous wash is insufficient, column chromatography will easily separate the highly polar 1,2,4-triazole (which will stick to the baseline of the column) from the much less polar product.

Q: What are the key analytical techniques I should use to assess the purity of my final product?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR: Provides structural confirmation and can be used to detect and quantify isomeric impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product and can detect impurities at very low levels. An appropriate HPLC method can also be used to determine the percentage purity.[4][9]

  • Melting Point: A sharp melting point range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Elemental Analysis (CHN): Provides the elemental composition of the compound, which should match the theoretical values for a pure sample.

Data Summary Table

Purification MethodImpurity to RemoveRecommended Solvents/ConditionsExpected Outcome
Aqueous Wash Unreacted 1,2,4-triazole, base catalystWater, BrineRemoves highly water-soluble impurities.
Recrystallization Minor impurities, single isomer enrichmentIsopropanol, Ethyl Acetate, Ethyl Acetate/HexaneGood for removing small amounts of impurities if the major component is already relatively pure. May not separate isomers effectively.[7][8]
Trituration Residual acrylonitrile, non-polar byproductsDiethyl Ether, HexaneWashes away soluble, non-polar impurities from a solid product.
Column Chromatography Isomeric byproduct , unreacted starting materials, polymerization byproductsStationary Phase: Silica GelMobile Phase: Gradient elution, e.g., Hexane/Ethyl Acetate (from 1:1 to 0:1) or Dichloromethane/Methanol (from 100:0 to 98:2)The most effective method for separating isomers. Provides high purity product.[4][5]

Detailed Experimental Protocol: Purification by Column Chromatography

This protocol provides a robust method for purifying crude this compound containing isomeric and other impurities.

1. Preparation:

  • TLC Analysis: First, determine an optimal solvent system using TLC. A good system will show clear separation between your product and impurities, with the product having an Rf value of ~0.3-0.4. A common starting point is 1:1 Hexane:Ethyl Acetate.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 1:1 Hexane:Ethyl Acetate). The amount of silica should be about 50-100 times the weight of your crude product.

  • Column Packing: Pour the slurry into your column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining the excess solvent until it is just level with the top of the silica. Add a thin layer of sand on top to protect the silica bed.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Wet Loading: If the product is an oil that won't dry onto silica, dissolve it in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.

3. Elution and Fraction Collection:

  • Carefully add your eluent to the column.

  • Begin eluting the column, collecting the eluent in small fractions (e.g., 10-20 mL test tubes).

  • Monitor the fractions by TLC. Spot each fraction on a TLC plate to track the elution of your product and any impurities.

  • If necessary, gradually increase the polarity of your eluent (e.g., move from 1:1 to 1:2 Hexane:Ethyl Acetate) to elute more polar compounds.

4. Product Isolation:

  • Once you have identified the fractions containing your pure product, combine them in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum for several hours to remove any residual solvent.

  • The final product should be a white to off-white solid. Record the final mass and calculate the yield.

Visual Workflow: Purification Strategy

The following diagram outlines the decision-making process for purifying crude this compound.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (Wash with H2O/Brine) start->workup evaporation Solvent Evaporation workup->evaporation crude_product Crude Product (Oil or Solid) evaporation->crude_product analysis TLC & NMR Analysis crude_product->analysis isomers_present Isomers or Multiple Impurities Present? analysis->isomers_present column_chrom Column Chromatography isomers_present->column_chrom Yes recrystallize Recrystallization / Trituration isomers_present->recrystallize No (Minor Impurities) pure_fractions Combine Pure Fractions column_chrom->pure_fractions final_product Pure Product recrystallize->final_product pure_fractions->evaporation Re-evaporate final_analysis Final Purity Check (NMR, LCMS, MP) final_product->final_analysis

Caption: Decision workflow for the purification of this compound.

References

  • BenchChem. (2025). Preventing polymerization of acrylonitrile derivatives during reaction.
  • PubMed. (2011).
  • ResearchGate. (2025). Enantiomeric separation of triazole fungicides with 3 µm and 5 µm particle chiral columns by reverse-phase high performance liquid chromatography.
  • PubMed. (2008).
  • Google Patents. (1983).
  • Google Patents. (2015). Method for removing acrylonitrile in acetonitrile product. CN104529821A.
  • ResearchGate. (2025). An Effective Process for Removing Acrylonitrile from Wastewater.
  • Frontiers in Chemistry. (2022).
  • Chemical Technology Lab. (1999).
  • MDPI. (2020). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 25(24), 5997.
  • PubMed. (2001).
  • MDPI. (2021).
  • Google Patents. (1981).
  • PMC. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Molecules, 23(11), 2955.
  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual.
  • Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • MDPI. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. Molecules, 27(4), 1279.
  • BenchChem. (2025). Technical Support Center: Characterization of Unexpected Byproducts in 1,2,4-Triazole Reactions.
  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • ResearchGate. (2025). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene.
  • PubMed. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Royal Society of Chemistry. (2022).
  • ResearchGate. (2025). Solubilization Behavior and Density Study of 1H-1,2,4-Triazole in Aqueous Organic Solvent Mixtures at (293.15 to 313.15) K.
  • ResearchGate. (2017). Chemistry of 1, 2, 4-Triazole: A Review Article.
  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds.
  • ResearchGate. (2018). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions.
  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(10), 1489.
  • The Open Chemistry Journal. (2018).
  • PMC. (2009). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E, 65(Pt 10), o2480.
  • Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
  • Physical Chemistry Research. (2023).
  • AERU, University of Hertfordshire. 1,2,4-triazole (Ref: CGA 71019).
  • Google Patents. (2012). Process for the preparation of 3-cyano-1,2,4-triazoles. US8198461B2.
  • ResearchGate. (2005). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium.

Sources

effect of temperature and reaction time on 3-(1H-1,2,4-triazol-1-yl)propanenitrile yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this specific cyanoethylation reaction. The information herein is curated to ensure scientific integrity and is based on established principles of organic synthesis and relevant literature.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

The synthesis of this compound is achieved through a Michael addition reaction, specifically, a cyanoethylation of 1,2,4-triazole with acrylonitrile.[1][2] In this reaction, the 1,2,4-triazole acts as a nucleophile, and the acrylonitrile is the Michael acceptor. The reaction is typically facilitated by a base, which deprotonates the N-H of the triazole ring, increasing its nucleophilicity. The resulting triazolide anion then attacks the β-carbon of the acrylonitrile.

Q2: What are the recommended starting materials and reagents?

The primary starting materials are 1,2,4-triazole and acrylonitrile. A basic catalyst is generally required to achieve a reasonable reaction rate and yield.[1] Common choices for the base include sodium hydroxide, potassium hydroxide, or a quaternary ammonium hydroxide such as benzyltrimethylammonium hydroxide (Triton B). The choice of solvent can also influence the reaction, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being suitable options.

Q3: How do reaction temperature and time influence the yield of this compound?

The yield of this compound is significantly influenced by both reaction temperature and time. Finding the optimal balance is crucial for maximizing the yield and minimizing side reactions.

  • Temperature: An increase in temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to the polymerization of acrylonitrile, a common side reaction, which will reduce the overall yield of the desired product. For similar cyanoethylation reactions of N-heterocycles, temperatures in the range of 50-80°C have been found to be effective.[3]

  • Reaction Time: The reaction needs to proceed for a sufficient duration to ensure complete consumption of the starting materials. However, prolonged reaction times, especially at elevated temperatures, can also promote the formation of byproducts. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended to determine the optimal reaction time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield 1. Inactive catalyst or insufficient amount. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh, anhydrous base. Ensure at least a catalytic amount is used; in some cases, a stoichiometric amount may be necessary. 2. Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and side reactions. 3. Monitor the reaction progress using TLC or GC and extend the reaction time until the starting material is consumed.
Presence of multiple spots on TLC, indicating byproducts 1. Polymerization of acrylonitrile due to high temperature or excessive base. 2. Formation of isomeric products (alkylation at different nitrogen atoms of the triazole ring).[4]1. Lower the reaction temperature. Add the acrylonitrile dropwise to the reaction mixture to maintain a low concentration. 2. Isomeric products may be difficult to avoid completely. Purification by column chromatography is often necessary to isolate the desired isomer.[4]
Reaction mixture becomes viscous or solidifies Extensive polymerization of acrylonitrile.This is often irreversible for the current batch. For future experiments, reduce the reaction temperature, use a less concentrated solution, and consider adding a polymerization inhibitor to the acrylonitrile before use.

Experimental Protocol: A General Procedure

This protocol provides a general guideline for the synthesis of this compound. Optimization of temperature, reaction time, and catalyst loading may be required to achieve the best results.

Materials:

  • 1,2,4-triazole

  • Acrylonitrile (freshly distilled)

  • Sodium hydroxide (or other suitable base)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2,4-triazole (1 equivalent) in anhydrous acetonitrile.

  • Add a catalytic amount of powdered sodium hydroxide (e.g., 0.1 equivalents).

  • Heat the mixture to 50-60°C with stirring.

  • Slowly add acrylonitrile (1.1 equivalents) dropwise to the reaction mixture over 30 minutes.

  • Maintain the reaction temperature and continue stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 3-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.

Data Summary: Expected Effects of Reaction Parameters

The following table summarizes the expected qualitative effects of temperature and reaction time on the yield of this compound based on general principles of cyanoethylation reactions.

Parameter Low Range Optimal Range (Hypothesized) High Range Rationale and Citations
Temperature Slow reaction rate, low conversionIncreased reaction rate, good yieldIncreased side reactions (polymerization), lower yieldTemperature affects reaction kinetics; higher temperatures can lead to undesirable side reactions such as the polymerization of acrylonitrile.[3]
Reaction Time Incomplete reaction, low yieldHigh conversion of starting materialPotential for product degradation or byproduct formationSufficient time is required for the reaction to reach completion; however, extended times can lead to side reactions.[3][5]

Visualizing the Workflow and Key Relationships

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve 1,2,4-triazole in Acetonitrile add_base Add Base (e.g., NaOH) dissolve->add_base heat Heat to 50-60°C add_base->heat add_acrylo Add Acrylonitrile (dropwise) heat->add_acrylo react Stir and Monitor (3-6 hours) add_acrylo->react cool Cool to RT react->cool filter Filter cool->filter evaporate Evaporate Solvent filter->evaporate chromatography Column Chromatography evaporate->chromatography final_product Isolate Pure Product chromatography->final_product

Caption: A generalized workflow for the synthesis of this compound.

Relationship between Reaction Parameters and Outcome

parameter_effects temp Temperature yield Product Yield temp->yield Increases, then decreases side_reactions Side Reactions (e.g., Polymerization) temp->side_reactions Increases time Reaction Time time->yield Increases, then plateaus purity Product Purity side_reactions->yield Decreases side_reactions->purity Decreases

Caption: The interplay between reaction parameters and the outcome of the synthesis.

References

  • Taylor & Francis. (n.d.). Cyanoethylation – Knowledge and References. Retrieved from [Link]

  • Tarikoğullari Doğan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptüzün, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.
  • Wan, J., Li, C.-L., Li, X.-M., Zhang, S.-S., & Ouyang, P.-K. (2005). 1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3394–o3395.
  • U.S. Patent No. 4,628,103. (1986). Process for the preparation of 3-amino-1,2,4-triazole.
  • U.S. Patent No. 2005/0209294 A1. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). International Research Journal of Pharmacy, 9(7).
  • Synthesis of Novel 1,3-Substituted 1H-[5][6][7]-Triazole-3-Thiol Derivatives. (2006). Phosphorus, Sulfur, and Silicon and the Related Elements, 181(2), 403-409.

  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (n.d.). Asian Journal of Chemistry.
  • Bruson, H. A. (1949).

Sources

Technical Support Center: Scale-Up Synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the industrial-scale production of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information to ensure a safe, efficient, and reproducible synthesis.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a Michael addition reaction, specifically the cyanoethylation of 1H-1,2,4-triazole with acrylonitrile. While this reaction is straightforward on a laboratory scale, its transition to large-scale production presents several challenges that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the scale-up of this synthesis?

A1: The primary challenges in the scale-up of the cyanoethylation of 1,2,4-triazole include:

  • Exothermic Reaction Control: The Michael addition of 1,2,4-triazole to acrylonitrile is an exothermic reaction. Without proper thermal management, this can lead to a runaway reaction, posing significant safety risks.[1]

  • Byproduct Formation: Several side reactions can occur, leading to impurities that are often difficult to remove. The most common byproduct is the bis-adduct, where a second molecule of acrylonitrile reacts with the initial product.

  • Purification of the Final Product: On a large scale, traditional purification methods like column chromatography are often not economically viable.[2] Developing an efficient crystallization or distillation process is crucial.

  • Handling of Hazardous Materials: Both 1,2,4-triazole and acrylonitrile are hazardous materials that require specific handling procedures to ensure personnel safety.

Q2: Which catalyst is most effective for this reaction at an industrial scale?

A2: The cyanoethylation of compounds with labile hydrogen atoms, such as 1,2,4-triazole, typically requires a basic catalyst.[1] While various bases can be used, strongly basic quaternary ammonium hydroxides are particularly effective.[1] For industrial applications, solid-supported base catalysts can also be considered to simplify catalyst removal after the reaction.

Q3: What is the optimal solvent for this reaction?

A3: The choice of solvent is critical for managing the reaction exotherm and ensuring good solubility of the reactants. While the reaction can be run neat, using an inert solvent is often preferred for better temperature control.[1] Common solvents include acetonitrile, which is also a reactant, or other polar aprotic solvents.

Troubleshooting Guide

Low Yield

Problem: The reaction yield is significantly lower than expected.

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique such as HPLC. Extend the reaction time if necessary.
Suboptimal Temperature Ensure the reaction temperature is maintained within the optimal range. Low temperatures can lead to slow reaction rates, while high temperatures can promote side reactions.
Catalyst Inactivity Verify the activity of the base catalyst. If using a solid catalyst, ensure it has not been deactivated. Consider using a fresh batch of catalyst.
Poor Mixing Inadequate agitation in a large reactor can lead to localized "hot spots" and incomplete mixing of reactants. Ensure the reactor's agitation system is sufficient for the scale of the reaction.
High Impurity Profile

Problem: The final product is contaminated with significant levels of byproducts.

Possible Cause Troubleshooting Step
Formation of Bis-adduct This is a common byproduct. To minimize its formation, use a stoichiometric excess of 1,2,4-triazole relative to acrylonitrile. The molar ratio should be carefully optimized.
Polymerization of Acrylonitrile Acrylonitrile can polymerize, especially at elevated temperatures or in the presence of radical initiators. Ensure the reaction is carried out under an inert atmosphere and that the temperature is well-controlled.[1]
Isomeric Impurities Depending on the reaction conditions, trace amounts of the 4H-1,2,4-triazole isomer may be present in the starting material and could lead to the formation of an isomeric product. Ensure the purity of the starting 1H-1,2,4-triazole.
Purification Challenges

Problem: Difficulty in obtaining the product with the desired purity.

Possible Cause Troubleshooting Step
Inefficient Crystallization Optimize the crystallization process by screening different solvent systems and cooling profiles. Seeding the solution with pure product crystals can aid in initiating crystallization.
Product Oiling Out If the product "oils out" during crystallization, try using a different solvent system or adjusting the cooling rate. A slower cooling rate often promotes the formation of crystals over an oil.
Residual Starting Materials Unreacted 1,2,4-triazole or acrylonitrile can be challenging to remove. Consider a post-reaction quench or a washing step to remove these before the final purification.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Safety Precaution: This reaction is exothermic and should be conducted in a reactor with adequate cooling capacity and pressure relief systems. Both 1,2,4-triazole and acrylonitrile are hazardous and should be handled with appropriate personal protective equipment in a well-ventilated area.

  • Reactor Setup: Charge a suitable glass-lined or stainless steel reactor with 1H-1,2,4-triazole and the chosen solvent (e.g., acetonitrile).

  • Inert Atmosphere: Purge the reactor with nitrogen to establish an inert atmosphere.

  • Catalyst Addition: Add the basic catalyst (e.g., a catalytic amount of a quaternary ammonium hydroxide solution) to the reactor.

  • Reactant Addition: Slowly add acrylonitrile to the reactor via a dosing pump. The addition rate should be carefully controlled to maintain the reaction temperature within the desired range (e.g., 40-50 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by HPLC.

  • Reaction Completion: Once the reaction is complete (typically when the consumption of the limiting reagent has plateaued), proceed with the work-up.

  • Work-up: Cool the reaction mixture and neutralize the catalyst with a suitable acid if necessary. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/water).

Protocol 2: HPLC Method for Reaction Monitoring and Purity Analysis

This method is suitable for monitoring the reaction progress and determining the purity of the final product.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm

Safety Considerations: Managing Thermal Hazards

The cyanoethylation reaction is exothermic, and the rate of heat generation increases exponentially with temperature, while heat removal capacity typically increases linearly.[3] This mismatch can lead to a thermal runaway if not properly managed.

Key Safety Measures:

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, adiabatic temperature rise, and the rate of heat generation under various conditions.

  • Controlled Addition: Add the limiting reagent (typically acrylonitrile) at a controlled rate to manage the heat evolution.

  • Adequate Cooling: Ensure the reactor has a sufficiently powerful cooling system to remove the heat generated by the reaction.

  • Emergency Relief System: The reactor should be equipped with a properly sized emergency relief system (e.g., a rupture disc or a safety relief valve) to safely vent any overpressure in the event of a runaway reaction.

Visualizing the Process

Reaction Pathway

G Triazole 1H-1,2,4-Triazole Intermediate Anionic Intermediate Triazole->Intermediate + Catalyst Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate + Catalyst Base Catalyst Product This compound Intermediate->Product Protonation

Caption: Michael addition of 1,2,4-triazole to acrylonitrile.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckCompletion Check Reaction Completion (HPLC) Start->CheckCompletion Extend_Time Extend Reaction Time CheckCompletion->Extend_Time Incomplete Check_Temp Verify Reaction Temperature CheckCompletion->Check_Temp Complete Extend_Time->Check_Temp Adjust_Temp Adjust Temperature Control Check_Temp->Adjust_Temp Incorrect Check_Catalyst Assess Catalyst Activity Check_Temp->Check_Catalyst Correct Adjust_Temp->Check_Catalyst Replace_Catalyst Use Fresh Catalyst Check_Catalyst->Replace_Catalyst Inactive Check_Mixing Evaluate Agitation Check_Catalyst->Check_Mixing Active Replace_Catalyst->Check_Mixing Improve_Mixing Increase Agitation Speed Check_Mixing->Improve_Mixing Inadequate End Yield Improved Check_Mixing->End Adequate Improve_Mixing->End

Caption: Troubleshooting workflow for addressing low reaction yield.

References

Sources

avoiding polymerization during the synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Topic: Avoiding Polymerization During Michael Addition Ticket ID: #TRZ-AN-001 Status: Open Responder: Senior Application Scientist

Executive Summary: The Polymerization Trap

The synthesis of This compound via the Michael addition of 1,2,4-triazole to acrylonitrile (AN) is chemically straightforward but kinetically treacherous. The core challenge is that acrylonitrile is a "double-edged" electrophile:

  • Desired Path: It acts as a Michael acceptor for the triazolyl anion.

  • Undesired Path: It acts as a monomer for radical or anionic polymerization (forming polyacrylonitrile, PAN).

If your reaction mixture has turned into a yellow gel or a hard solid, you have inadvertently initiated the polymerization pathway. This guide provides the causality-based troubleshooting required to suppress this side reaction.

Troubleshooting Guide (Q&A)

Q1: My reaction mixture solidified into a gel within minutes of adding the base. What happened?

Diagnosis: Runaway Anionic Polymerization. The Mechanism: You likely used a base that was too strong or too concentrated, or you added the acrylonitrile too quickly without temperature control. Acrylonitrile is susceptible to anionic polymerization initiated by strong nucleophiles (like hydroxide or alkoxides) if the Michael addition isn't faster. The reaction is highly exothermic; heat accelerates the polymerization, creating a runaway loop. The Fix:

  • Switch Catalysts: Move from strong inorganic bases (KOH/NaOH) to hindered organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B . These provide sufficient basicity to deprotonate the triazole (pKa ~10) but are less likely to initiate anionic polymerization of AN compared to small, hard nucleophiles.

  • Dosing Strategy: Never add the base to the acrylonitrile. Dissolve the triazole and base first, then add acrylonitrile dropwise at low temperature (0–5 °C).

Q2: I am using an inhibitor (MEHQ), but polymerization still occurred. Why?

Diagnosis: Oxygen Depletion or Anionic Mechanism. The Mechanism:

  • Wrong Mechanism: MEHQ (Monomethyl ether of hydroquinone) stops radical polymerization. It does not stop anionic polymerization initiated by your base.

  • Oxygen Requirement: Phenolic inhibitors like MEHQ require dissolved oxygen to function.[1] If you ran the reaction under a strict nitrogen purge and relied on MEHQ to stop radical side-reactions, you deactivated your inhibitor. The Fix:

  • Primary Control: Rely on temperature and base selection (see Q1) to stop anionic polymerization.

  • Secondary Control: If radical polymerization is the culprit (often initiated by heat or light), ensure the reaction is kept in the dark. If using MEHQ, do not purge aggressively with nitrogen; a static atmosphere is safer than a vacuum or active purge.

Q3: The product is oiling out and difficult to crystallize. Can I distill it?

Diagnosis: Thermal Degradation/Oligomerization. The Mechanism: The product has a high boiling point. Heating the crude mixture to distill the product often triggers a Retro-Michael reaction (releasing free acrylonitrile) followed by immediate polymerization of the hot acrylonitrile, leaving a tarry residue. The Fix:

  • Avoid Distillation: Rely on recrystallization . The product is a solid (mp ~60–65 °C).

  • Solvent System: Use Isopropanol (IPA) or an Ethyl Acetate/Hexane mixture. If the product oils out, seed the mixture with a pure crystal and cool slowly.

Optimized Experimental Protocol

Objective: Synthesis of this compound with <1% Polyacrylonitrile formation.

Reagents:

  • 1,2,4-Triazole (1.0 equiv)[2]

  • Acrylonitrile (1.2 equiv) — Caution: Carcinogen, lachrymator.

  • Catalyst: DBU (0.05 equiv) or Triton B (40% in MeOH, 0.05 equiv).

  • Solvent: Acetonitrile (MeCN) or Water (Green Chemistry variant).

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 1,2,4-triazole (69 g, 1.0 mol) in Acetonitrile (300 mL).

  • Activation: Add DBU (7.6 g, 0.05 mol). Stir for 10 minutes at room temperature. Note: The solution may warm slightly as the triazolyl anion is generated.

  • Controlled Addition (Critical Step):

    • Cool the mixture to 0–5 °C using an ice bath.

    • Add Acrylonitrile (63.6 g, 1.2 mol) dropwise over 60 minutes.

    • Monitor: Ensure internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–24 hours.

    • Checkpoint: TLC (Ethyl Acetate) should show consumption of triazole.

  • Quenching: Evaporate the solvent and excess acrylonitrile under reduced pressure (Rotavap) at <40 °C . Do not heat above 50 °C.

  • Purification:

    • The residue will be a viscous oil or semi-solid.

    • Dissolve in minimum hot Isopropanol (IPA).

    • Cool to 0 °C to crystallize. Filter and wash with cold Hexane.

Data & Visualization

Table 1: Catalyst Impact on Polymerization Risk
Catalyst ClassExamplesBasicityPolymerization RiskRecommended?
Inorganic Base NaOH, KOH, NaOMeHighCritical (Rapid anionic initiation)No
Tertiary Amine Et3N, DIPEALow/MedLow (Slow reaction rate)Conditional
Amidine Base DBU , DBNHighLow (Sterically hindered)Yes (Preferred)
Quaternary Ammonium Triton B HighLow (Controlled ion pair)Yes
Figure 1: Reaction Pathways and Control Points

ReactionPathways cluster_conditions Critical Control Parameters Triazole 1,2,4-Triazole Intermediate Triazolyl Anion Triazole->Intermediate Deprotonation AN Acrylonitrile (Michael Acceptor) Product 3-(1H-1,2,4-triazol-1-yl) propanenitrile AN->Product Polymer Polyacrylonitrile (Solid Gel/Tar) AN->Polymer Anionic Polymerization (High Temp / Excess Base) Base Base Catalyst (DBU) Base->Intermediate Intermediate->Product Michael Addition (Controlled Temp) Intermediate->Polymer Initiation (Side Rxn) Temp Temp < 10°C Dosing Dropwise AN Addition

Caption: Reaction logic flow distinguishing the desired Michael addition pathway (Green) from the competing polymerization pathway (Red).

References

  • Michael Addition Mechanism & Catalysis

    • Organic Chemistry Portal. "Michael Addition."[3][4] Available at: [Link]

  • Acrylonitrile Polymerization Risks
  • Triazole Synthesis Methodology

    • National Institutes of Health (PMC). "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides." Available at: [Link](Analogous Michael addition protocols).

  • Base Catalysis in Cyanoethylation

    • MDPI. "Michael Addition of 3-Oxo-3-phenylpropanenitrile...".[5] Available at: [Link](Demonstrates base selection importance in Michael additions with nitriles).

Sources

Technical Guide: Characterization & Troubleshooting for 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Challenges

3-(1H-1,2,4-triazol-1-yl)propanenitrile (CAS 76686-83-4) is a critical intermediate in the synthesis of aromatase inhibitors (e.g., Letrozole) and various agrochemical fungicides. It is typically synthesized via the Michael addition of 1,2,4-triazole to acrylonitrile.

However, this seemingly simple reaction introduces a persistent characterization challenge: Regioisomerism.

The 1,2,4-triazole ring has two nucleophilic nitrogen sites (N1 and N4). While N1-alkylation is thermodynamically favored, N4-alkylation is a common kinetic impurity. Because these isomers have identical molecular weights and similar polarities, they are frequently misidentified by low-resolution LC-MS. Definitive characterization requires NMR spectroscopy focusing on symmetry elements.

This guide addresses the three most common support tickets we receive: distinguishing isomers, handling physical state discrepancies (oil vs. solid), and detecting hydrolysis products.

Troubleshooting Guide (Q&A)

Issue 1: "My NMR shows extra peaks. Do I have the N1 or N4 isomer?"

Diagnosis: You likely have a mixture of the target N1-isomer and the N4-impurity. Technical Explanation: The definitive differentiator is molecular symmetry .

  • Target (N1-isomer): The molecule is asymmetric. The triazole ring carbons (C3 and C5) and protons (H3 and H5) are in chemically distinct environments.[1]

  • Impurity (N4-isomer): The molecule possesses a plane of symmetry passing through the N4-nitrogen and the alkyl chain. Consequently, the H3 and H5 protons are chemically equivalent.

Resolution: Check the aromatic/heteroaromatic region (7.5 – 9.0 ppm) of your proton NMR.

FeatureTarget: N1-Isomer (1-substituted)Impurity: N4-Isomer (4-substituted)
Symmetry AsymmetricSymmetric (

point group)
1H NMR (Ring) Two distinct singlets (δ ~8.0 and ~8.5 ppm)One singlet (integrating to 2H)
13C NMR (Ring) Two signals (C3 & C5 distinct)One signal (C3 & C5 equivalent)

Pro Tip: In CDCl₃, the N1-isomer signals typically appear at δ 7.95 (s, 1H) and δ 8.25 (s, 1H) . The N4-isomer often shows a single sharp peak around δ 8.4–8.5 ppm .

Issue 2: "The CoA says 'Solid', but my sample is an oil. Is it degraded?"

Diagnosis: Likely a purity issue or supercooling, not necessarily degradation. Technical Explanation: Pure this compound has a melting point of approximately 31°C . This is dangerously close to ambient laboratory temperatures.

  • Scenario A (Supercooling): If the sample was melted during transit, it may remain a supercooled liquid for days. Seeding with a crystal or scratching the flask can induce solidification.

  • Scenario B (N4 Impurity): The N4-isomer typically has a higher melting point due to better crystal packing symmetry. However, a mixture of isomers acts as a eutectic system, depressing the melting point significantly, often resulting in a permanent oil.

Resolution:

  • Store the sample at 4°C overnight.

  • If it remains liquid, run an HPLC or GC to check for the N4 isomer or unreacted acrylonitrile.

Issue 3: "I see a small peak at ~1700 cm⁻¹ in IR or ~170 ppm in C13 NMR."

Diagnosis: Nitrile Hydrolysis. Technical Explanation: The nitrile group (-C≡N) is susceptible to hydrolysis under basic conditions (often used in the Michael addition step) or acidic workups.

  • Stage 1: Hydrolysis to Amide (-CONH₂). Look for carbonyl stretch at ~1680-1690 cm⁻¹.

  • Stage 2: Hydrolysis to Carboxylic Acid (-COOH). Look for broad O-H stretch and carbonyl at ~1710 cm⁻¹.

Resolution: Ensure your workup pH is neutralized quickly and avoid prolonged heating of the nitrile in aqueous base.

Visual Workflows

Diagram 1: Isomer Identification Logic

This decision tree outlines the logical steps to confirm the identity of your product using 1H NMR.

IsomerID cluster_check Validation Checks target Target: N1-Isomer (this compound) check1 Check 13C NMR: 2 Ring Signals vs 1 Ring Signal target->check1 impurity Impurity: N4-Isomer (Symmetric byproduct) impurity->check1 start Start: 1H NMR Spectrum (Aromatic Region 7.5 - 9.0 ppm) decision Count Triazole Singlets start->decision decision->target Two Singlets (1H each) (Asymmetric H3/H5) decision->impurity One Singlet (2H) (Symmetric H3/H5) check2 Check MP: Low MP (~31°C) vs High MP

Caption: Logical workflow for distinguishing N1 and N4 regioisomers based on molecular symmetry observed in NMR.

Diagram 2: Synthesis & Impurity Pathway

Understanding where the impurities come from helps in preventing them.

SynthesisPath r1 1,2,4-Triazole reaction Michael Addition (Base Catalyzed) r1->reaction r2 Acrylonitrile r2->reaction prod_n1 N1-Product (Major) Thermodynamic reaction->prod_n1 Attack at N1 prod_n4 N4-Product (Minor) Kinetic Impurity reaction->prod_n4 Attack at N4 hydrolysis Hydrolysis Impurity (Amide/Acid) prod_n1->hydrolysis Aq. Base/Heat

Caption: Reaction pathway showing the origin of the N4 regioisomer and potential hydrolysis degradation.

Standardized Characterization Protocol

Protocol A: NMR Sample Preparation

To ensure reproducible shifts and avoid solvent-induced peak merging:

  • Solvent: Use DMSO-d6 for best solubility and peak separation. CDCl₃ is acceptable but shifts may vary slightly due to concentration effects.

  • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

  • Reference: Calibrate to residual solvent peak (DMSO: 2.50 ppm, CDCl₃: 7.26 ppm).

Protocol B: Data Interpretation Table

Use this table to validate your Certificate of Analysis (CoA).

Signal TypeChemical Shift (δ ppm) in CDCl₃MultiplicityIntegrationAssignment
Triazole Ring 8.20 - 8.30Singlet (s)1HH-5 (N1-isomer)
Triazole Ring 7.90 - 8.00Singlet (s)1HH-3 (N1-isomer)
Methylene 4.45 - 4.55Triplet (t)2H-N-CH₂-
Methylene 2.95 - 3.05Triplet (t)2H-CH₂-CN
Impurity (N4)8.40 - 8.50Singlet (s)2HH-3/H-5 (Equiv)

References

  • Biosynth. this compound Product Page. (Confirming CAS and Melting Point).

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary.

  • MDPI. Michael Addition of 3-Oxo-3-phenylpropanenitrile... (Context on Michael Additions).

  • ResearchGate. Investigation into the Alkylation of 1,2,4-Triazole (Regioisomerism Data).

Sources

Technical Support Center: Workup Procedure Optimization for 3-(1H-1,2,4-triazol-1-yl)propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize the critical workup and purification stages of this important synthetic intermediate. Drawing from established principles of organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice and optimized protocols to enhance yield, purity, and efficiency.

The synthesis of this compound, typically achieved through aza-Michael addition of 1,2,4-triazole to acrylonitrile, is a generally robust reaction. However, challenges often arise during the workup phase, stemming from the product's polarity, the nature of the reaction medium, and potential side products. This guide will address these common issues in a direct question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Emulsion Formation During Aqueous Workup

Q1: I'm observing a persistent emulsion at the interface of my organic and aqueous layers during extraction. What causes this, and how can I break it?

A1: Emulsion formation is a frequent challenge, particularly when using chlorinated organic solvents or in the presence of strongly basic aqueous solutions.[1] It occurs when tiny droplets of one solvent become suspended in the other, preventing a clean separation.[2] This is often exacerbated by vigorous shaking and the presence of surfactant-like impurities or unreacted starting materials.

Causality: The product, this compound, possesses both polar (triazole ring, nitrile group) and nonpolar (propane backbone) characteristics. This amphiphilic nature can contribute to the stabilization of emulsions. Additionally, if a polar aprotic solvent like DMF or DMSO was used for the reaction, its mutual solubility in both organic and aqueous phases can act as a phase-transfer agent, further promoting emulsion.[3]

Solutions & Optimization:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This maintains a large surface area for extraction while minimizing the agitation that leads to emulsions.[4]

  • "Salting Out": Add saturated brine (a solution of NaCl in water) to the separatory funnel.[1][4] This increases the ionic strength and density of the aqueous layer, which can help force the separation of the two phases.[2][4]

  • Solvent Evaporation: Before workup, evaporate the reaction solvent. Then, dissolve the residue in your extraction solvent (e.g., ethyl acetate, dichloromethane). This removes potentially problematic co-solvents like DMF or DMSO from the extraction process.[1][5]

  • Filtration: In severe cases, you can filter the entire emulsified mixture through a pad of Celite® or glass wool.[4][5] This can help to break up the fine droplets.

  • Solvent Dilution: Significantly diluting the organic layer (5-10x volume) can sometimes resolve the emulsion.[5]

Issue 2: Low Isolated Yield

Q2: My final yield of this compound is consistently low. Where might I be losing my product?

A2: Low yields can stem from incomplete reaction, product loss during extraction, or inefficient purification. Given the product's polarity, significant loss can occur during the aqueous wash steps.

Causality: The nitrogen atoms in the triazole ring can be protonated in acidic conditions, increasing the product's water solubility. Conversely, the nitrile group can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures, leading to the formation of the corresponding carboxylic acid or amide.[6]

Solutions & Optimization:

  • pH Control: During aqueous washes, ensure the pH is neutral or slightly basic to minimize protonation of the triazole ring and subsequent partitioning into the aqueous layer.

  • Back-Extraction: After the initial organic extractions, perform a "back-extraction" of the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

  • Minimize Aqueous Washes: If possible, reduce the number and volume of aqueous washes. Washing the combined organic layers repeatedly with water is a common procedure for removing polar solvents like DMF, but it can also lead to product loss.[3]

  • Solvent Choice for Extraction: Use a moderately polar, water-immiscible solvent for extraction. Ethyl acetate or dichloromethane are common choices. Toluene can also be effective.[7]

  • Reaction Completion: Ensure the initial Michael addition reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) before beginning the workup. Incomplete reactions are a common source of low yields.[8]

Issue 3: Product Purity and Purification Challenges

Q3: My isolated product is impure, showing unreacted 1,2,4-triazole or other side products. What is the best way to purify it?

A3: The purification of 1,2,4-triazole derivatives can be challenging due to the presence of unreacted starting materials and isomers.[9] The choice between recrystallization and column chromatography depends on the nature of the impurities and the physical state of your product.

Solutions & Optimization:

  • Recrystallization: This is a highly effective method if your product is a solid and you can identify a suitable solvent system.[9][10][11]

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[11] Common solvents for triazole derivatives include acetone, ethanol, acetonitrile, or mixed solvent systems like acetone/water.[10] For this compound, which can be a low-melting solid or an oil, a mixed solvent system like ethyl acetate-cyclohexane may be effective.[12]

    • Troubleshooting Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.[11]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.[9][13]

    • Solvent System: A gradient of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used. For polar compounds like this, starting with a higher polarity mobile phase (e.g., 50-100% ethyl acetate in hexanes) might be necessary. A small amount of a more polar solvent like methanol can be added to the mobile phase if the product is not eluting.[9]

  • Aqueous Wash to Remove Starting Material: Unreacted 1,2,4-triazole is water-soluble. A thorough wash of the organic layer with water during the extraction phase is crucial for removing this starting material.[14]

Optimized Workup & Purification Protocol

This protocol is a generalized starting point. Researchers should always monitor their specific reaction by TLC to make informed decisions.

Experimental Workflow

G cluster_0 Reaction Quench & Solvent Removal cluster_1 Liquid-Liquid Extraction cluster_2 Drying and Concentration cluster_3 Purification A 1. Cool Reaction Mixture to Room Temperature B 2. (Optional) Remove Reaction Solvent under Reduced Pressure A->B C 3. Dilute with Water & Extraction Solvent (e.g., EtOAc) B->C D 4. Separate Layers C->D E 5. Wash Organic Layer with Brine D->E F 6. Back-extract Aqueous Layers with Fresh Solvent E->F G 7. Combine Organic Layers F->G H 8. Dry with Anhydrous Na2SO4 or MgSO4 G->H I 9. Filter and Concentrate under Reduced Pressure H->I J 10. Crude Product I->J K Recrystallization (e.g., EtOAc/Hexanes) J->K If Solid L Silica Gel Chromatography (e.g., EtOAc/Hexanes gradient) J->L If Oil or Impure Solid M Pure Product K->M L->M

Caption: Optimized Workup and Purification Workflow.

Step-by-Step Methodology:

  • Reaction Completion & Quench:

    • Once the reaction is deemed complete by TLC analysis, cool the mixture to ambient temperature.

    • If a high-boiling polar aprotic solvent (e.g., DMF, DMSO) was used, it is highly recommended to remove it under reduced pressure.[5] This single step can prevent many downstream issues.

  • Extraction:

    • Dilute the reaction residue (or the original reaction mixture) with deionized water and a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.[14]

    • Transfer the mixture to a separatory funnel.

    • Gently invert the funnel several times, venting frequently, to mix the layers without forming a stable emulsion.[4]

    • Allow the layers to separate. If an emulsion persists, refer to the troubleshooting guide above.

    • Drain the aqueous layer. Wash the organic layer with brine to help break any minor emulsions and initiate drying.[4]

    • Combine all aqueous layers and perform one back-extraction with a fresh portion of the organic solvent to recover any dissolved product.

    • Combine all organic fractions.

  • Drying and Concentration:

    • Dry the combined organic layers over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and wash it with a small amount of fresh extraction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/cyclohexane, acetone/water).[10][12] Dissolve the crude material in the minimum amount of boiling solvent, filter hot if necessary to remove insoluble impurities, and allow to cool slowly to induce crystallization.

    • Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities, purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]

Troubleshooting Decision Tree

G Start Workup Issue Encountered Emulsion Persistent Emulsion? Start->Emulsion LowYield Low Isolated Yield? Emulsion->LowYield No AddBrine Add Saturated Brine Emulsion->AddBrine Yes Impure Product Impure? LowYield->Impure No BackExtract Back-extract Aqueous Layers LowYield->BackExtract Yes Recrystallize Attempt Recrystallization Impure->Recrystallize Yes Reassess Reassess & Optimize Impure->Reassess No AddBrine->LowYield Resolved FilterCelite Filter through Celite AddBrine->FilterCelite Still Emulsified GentleMix Future: Use Gentle Mixing FilterCelite->GentleMix Resolved CheckpH Check pH of Aqueous Phase BackExtract->CheckpH CheckReaction Confirm Reaction Completion (TLC) CheckpH->CheckReaction CheckReaction->Impure Chromatography Perform Column Chromatography Recrystallize->Chromatography Fails Pure Pure Product Recrystallize->Pure Successful Chromatography->Pure

Caption: Decision tree for troubleshooting common workup issues.

Data Summary Table
IssuePotential Cause(s)Recommended Solution(s)
Emulsion Vigorous shaking, presence of polar aprotic solvents (DMF/DMSO), amphiphilic nature of product.[1][4][5]Add brine, filter through Celite®, reduce agitation, remove reaction solvent pre-workup.[1][4][5]
Low Yield Product partitioning into aqueous layer (incorrect pH), incomplete reaction, hydrolysis of nitrile.[6]Back-extract aqueous layers, control pH, ensure reaction completion via TLC.
Impurity Unreacted starting materials, side-product formation.[9]Recrystallization from a suitable solvent system (e.g., acetone/water, EtOAc/cyclohexane), silica gel chromatography.[9][10][12]
Failure to Crystallize Product is an oil at RT, incorrect solvent choice, solution is too dilute.[11]Induce crystallization (scratching, seeding), try different solvent systems, concentrate solution.[11]

This guide provides a comprehensive framework for optimizing the workup and purification of this compound. By understanding the chemical principles behind common experimental challenges, researchers can systematically troubleshoot issues to improve both the yield and purity of their target compound.

References
  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Online]. Available: [Link]

  • Gurbanov, A. V., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(15), 4933. [Online]. Available: [Link]

  • University of York, Department of Chemistry. Problems with extractions. [Online]. Available: [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Online]. Available: [Link]

  • University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Online]. Available: [Link]

  • ResearchGate. (2015). Conversions after given time of the aza‐Michael addition of 1 and 2 to... [Online]. Available: [Link]

  • Quick Company. (2007). Improved Process For The Preparation Of Letrozole. [Online]. Available: [Link]

  • Google Patents. (2005). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. [Online].
  • Google Patents. (2006). PL204392B1 - Method of obtaining 2,2'-(5-(1H-1,2,4-triazol-1-)-ylmethyl)-1,3-phenylene)di(2-methylpropionitrile). [Online].
  • MDPI. (2021). 3-[(1H-Benzo[d][1][5][10]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylate. [Online]. Available: [Link]

Sources

byproduct identification and removal in 3-(1H-1,2,4-triazol-1-yl)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental outcomes, offering field-proven insights and validated protocols to ensure the integrity of your results.

Section 1: Reaction Overview & Mechanistic Insights

The synthesis of this compound is typically achieved via a base-catalyzed aza-Michael addition of 1,2,4-triazole to acrylonitrile.[1][2] While seemingly straightforward, this reaction is susceptible to several competing pathways that can lead to a mixture of products, impacting yield and purity. Understanding these pathways is critical for effective troubleshooting.

The primary challenges arise from two key factors:

  • Tautomerism of 1,2,4-Triazole: 1,2,4-Triazole exists in tautomeric forms, allowing for alkylation at either the N1 or N4 position. While N1 is generally the thermodynamically favored product, reaction conditions can influence the regioselectivity.[3][4][5]

  • Reactivity of Acrylonitrile: Acrylonitrile is a reactive Michael acceptor but is also prone to self-polymerization under basic conditions.[6]

Below is a diagram illustrating the desired reaction and major side reactions.

Reaction_Pathways cluster_main Desired Pathway cluster_side Side Reactions Triazole 1,2,4-Triazole N1_Product This compound (Desired N1-Isomer) Triazole->N1_Product Aza-Michael Addition N4_Isomer 3-(4H-1,2,4-triazol-4-yl)propanenitrile (N4-Isomer) Triazole->N4_Isomer Non-selective Alkylation Acrylonitrile Acrylonitrile Acrylonitrile->N1_Product Aza-Michael Addition Acrylonitrile->N4_Isomer Non-selective Alkylation Bis_Adduct Bis-Adduct Byproduct Acrylonitrile->Bis_Adduct Second Michael Addition Polymer Polyacrylonitrile Acrylonitrile->Polymer Base-catalyzed Polymerization Base Base Catalyst (e.g., K₂CO₃, Triton B) Base->N1_Product Aza-Michael Addition Base->N4_Isomer Non-selective Alkylation N1_Product->Bis_Adduct Second Michael Addition

Caption: Key reaction pathways in the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification processes.

Question 1: My final product yield is significantly lower than expected. What are the common causes?

Answer: Low yield is a frequent issue stemming from several factors. A systematic approach is required for diagnosis.

  • Cause A: Incomplete Reaction. The reaction may not have reached completion.

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A persistent spot corresponding to 1,2,4-triazole indicates an incomplete reaction.

    • Solution:

      • Extend Reaction Time: Continue the reaction for an additional 2-4 hours, monitoring every hour.

      • Increase Temperature: If the reaction is sluggish at room temperature, gently heat the mixture to 40-50°C. Be cautious, as higher temperatures can promote acrylonitrile polymerization.

      • Catalyst Activity: Ensure your base catalyst is active and dry. If using a solid base like K₂CO₃, ensure it is finely powdered to maximize surface area.

  • Cause B: Acrylonitrile Polymerization. Under basic conditions, acrylonitrile can polymerize, appearing as a viscous oil or a solid precipitate.[6] This consumes the reagent and can trap the product.

    • Diagnosis: Visual inspection of the reaction mixture for unusual thickening, cloudiness, or solidification.

    • Solution:

      • Control Temperature: Maintain a lower reaction temperature (e.g., 25-40°C).

      • Slow Addition: Add the acrylonitrile dropwise to the solution of 1,2,4-triazole and catalyst over 30-60 minutes to keep its instantaneous concentration low.

      • Use Inhibitor: Commercial acrylonitrile often contains a polymerization inhibitor (like hydroquinone monomethyl ether). If using freshly distilled acrylonitrile, consider adding a small amount of an inhibitor.

  • Cause C: Formation of Byproducts. The formation of the N4-isomer or bis-adduct consumes starting materials and complicates purification.

    • Diagnosis: Analyze the crude product by ¹H NMR or HPLC to identify and quantify major impurities.

    • Solution: Optimize reaction conditions to favor N1-alkylation. Using a polar aprotic solvent like acetonitrile or DMF and a moderate base like K₂CO₃ can improve selectivity.[3] See the purification protocols in Section 4 for removal strategies.

Question 2: My NMR spectrum shows more than one triazole species. How do I identify the N1 and N4 isomers?

Answer: Distinguishing between the N1 and N4 isomers is crucial for confirming product identity. ¹H NMR spectroscopy is the most direct method. The chemical shifts of the triazole ring protons are distinct for each isomer.

IsomerTypical ¹H NMR Chemical Shifts (δ, ppm)Key Differentiating Feature
N1-Isomer (Desired) ~8.2-8.4 (H5), ~7.9-8.1 (H3)Two distinct singlets for the two triazole protons.
N4-Isomer (Byproduct) ~8.5-8.7 (H3 and H5)A single, often broader, singlet for the two equivalent triazole protons.
  • Causality: In the N1-substituted isomer, the two protons on the triazole ring (at the C3 and C5 positions) are in different chemical environments, resulting in two separate signals. In the symmetrical N4-substituted isomer, the protons at C3 and C5 are chemically equivalent, leading to a single signal.

Question 3: The reaction mixture has turned into a thick, unmanageable solid. What happened and can it be salvaged?

Answer: This is a classic sign of runaway polymerization of acrylonitrile.[6][7] It is most often caused by an excess of base, high local concentration of acrylonitrile, or elevated temperatures.

  • Prevention is Key:

    • Use only a catalytic amount of base (0.05-0.1 equivalents).

    • Ensure efficient stirring to dissipate heat and prevent localized high concentrations.

    • Add acrylonitrile slowly and maintain temperature control with an ice bath if necessary.

  • Salvage Procedure:

    • Dilute the mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) to attempt to dissolve the product. The polymer will likely remain insoluble.

    • Filter the mixture to remove the solid polyacrylonitrile.

    • Wash the solid polymer with more solvent to recover any trapped product.

    • Combine the filtrates and proceed with the standard workup and purification. Expect a significantly reduced yield.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound? The primary byproducts are the regioisomeric 3-(4H-1,2,4-triazol-4-yl)propanenitrile (N4-isomer), the bis-adduct formed from a second Michael addition, and polyacrylonitrile. Under aqueous workup conditions, hydrolysis of the nitrile to the corresponding carboxylic acid can also occur, though this is typically minor without prolonged heating in strong acid or base.[8][9]

Q2: Which base catalyst is recommended for optimal regioselectivity? While strong bases like sodium hydride (NaH) can be used, they can increase the rate of acrylonitrile polymerization. Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide a good balance of reactivity and selectivity, favoring the desired N1-isomer.[3][10] Phase-transfer catalysts have also been reported to improve N1 selectivity.

Q3: How can I effectively monitor the reaction's progress? TLC is the most convenient method. Use a mobile phase like ethyl acetate/hexane (e.g., 70:30 v/v). The product is more polar than acrylonitrile but typically less polar than 1,2,4-triazole. Stain with potassium permanganate or visualize under UV light (if one of the components is UV active). For more quantitative analysis, HPLC is recommended (see Protocol 2).

Q4: What is the best method to purify the final product? For removing the N4-isomer and other polar impurities, silica gel column chromatography is the most effective method.[11] The N1-isomer is generally less polar than the N4-isomer and will elute first. If the product crystallizes well, recrystallization from a solvent system like ethyl acetate/heptane can also be effective for removing minor impurities.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure. Optimization may be required based on lab-specific conditions and reagent purity.

Synthesis_Workflow start Start step1 1. Charge Reactor: 1,2,4-Triazole, K₂CO₃, Acetonitrile start->step1 step2 2. Inert Atmosphere: Purge with N₂ or Argon step1->step2 step3 3. Slow Addition: Add Acrylonitrile dropwise at 25-30°C step2->step3 step4 4. Reaction: Stir at RT for 12-24h step3->step4 step5 5. Monitor: Check for completion by TLC/HPLC step4->step5 step6 6. Workup: Filter solids, concentrate filtrate step5->step6 step7 7. Extraction: Dissolve in EtOAc, wash with brine step6->step7 step8 8. Isolate Crude Product: Dry (Na₂SO₄), filter, concentrate step7->step8 end Crude Product for Purification step8->end

Sources

Validation & Comparative

antifungal activity of 3-(1H-1,2,4-triazol-1-yl)propanenitrile vs. fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 3-(1H-1,2,4-triazol-1-yl)propanenitrile (hereafter referred to as TPN ) and the clinical gold standard Fluconazole .

This analysis is designed for drug development professionals and focuses on the structural, mechanistic, and functional divergences that determine why one is an agricultural fungicide/intermediate and the other is a life-saving human therapeutic.

Executive Summary

Fluconazole is a third-generation bis-triazole antifungal designed specifically for high affinity to the fungal cytochrome P450 enzyme (CYP51). Its structure includes a difluorophenyl backbone and a tertiary alcohol, conferring metabolic stability and target specificity required for systemic human use.

TPN is a mono-triazole functionalized with a propionitrile chain. While it possesses fungicidal activity (patented for agricultural use against Cercospora and Botrytis), it lacks the lipophilic pharmacophores necessary for potent clinical efficacy. It primarily serves as a chemical intermediate (Michael addition product) or an industrial fungicide with a distinct reported mechanism of action involving RNA polymerase inhibition, diverging from the classical sterol biosynthesis inhibition of clinical azoles.

Physicochemical & Structural Comparison

The structural differences dictate the biological fate of these molecules. Fluconazole’s design solves the "metabolic liability" and "solubility" problems that plague simpler triazoles like TPN.

FeatureThis compound (TPN)Fluconazole
CAS Registry 79466-41-486386-73-4
Molecular Weight 122.13 g/mol 306.27 g/mol
Core Scaffold Mono-triazole (N-alkylated)Bis-triazole (2-hydroxy-propan-2-yl linker)
Lipophilicity (LogP) ~ -0.2 (Hydrophilic)0.5 (Amphiphilic, optimized for distribution)
Key Pharmacophores Nitrile (-CN) group; Triazole ringDifluorophenyl ring; Tertiary -OH; Bis-triazole
Primary Utility Agrochemical fungicide; Synthesis IntermediateClinical systemic antifungal
Target Enzyme RNA Polymerase (Reported/Patented); Weak CYP51Lanosterol 14α-demethylase (CYP51)

Mechanistic Divergence (Mode of Action)

While both compounds contain the 1,2,4-triazole ring, their interactions with fungal biology differ significantly due to the substituents.

Fluconazole: The CYP51 Blockade

Fluconazole operates via Type II ligand binding to the heme iron of CYP51 (Erg11p).

  • Iron Coordination: The N-4 nitrogen of one triazole ring coordinates directly with the heme iron (

    
    ).
    
  • Hydrophobic Fit: The 2,4-difluorophenyl group sits in the hydrophobic access channel, mimicking the lanosterol substrate.

  • Result: Depletion of ergosterol and accumulation of toxic 14α-methylsterols, leading to membrane stress and arrest.

TPN: The RNA Polymerase/Precursor Pathway

TPN is reported in industrial patents to inhibit protein synthesis via RNA Polymerase binding .

  • Mechanism: The nitrile group (

    
    ) combined with the triazole may interfere with nucleoside binding sites or transcription elongation complexes in specific phytopathogens.
    
  • Sterol Interaction: While the triazole ring can bind heme iron, TPN lacks the hydrophobic "tail" (phenyl group) to anchor it securely in the CYP51 pocket, resulting in negligible inhibition of human or fungal CYP51 compared to Fluconazole.

Pathway Visualization

The following diagram illustrates the divergent pathways of these two compounds.

MechanismComparison Compound_A Fluconazole Target_A CYP51 (Erg11p) [Heme Iron] Compound_A->Target_A High Affinity (N-4 Coordination) Compound_B TPN (Nitrile) Compound_B->Target_A Weak/Transient Binding (No Hydrophobic Anchor) Target_B RNA Polymerase [Transcription] Compound_B->Target_B Industrial/Agro Mechanism Effect_A1 Ergosterol Depletion Target_A->Effect_A1 Effect_A2 Toxic Sterol Accumulation Target_A->Effect_A2 Effect_B1 Protein Synthesis Arrest Target_B->Effect_B1 Outcome Fungal Cell Death/Stasis Effect_A1->Outcome Effect_A2->Outcome Effect_B1->Outcome

Figure 1: Mechanistic divergence showing Fluconazole's specific targeting of the sterol pathway vs. TPN's interference with transcription machinery.

Structure-Activity Relationship (SAR) Analysis

For researchers designing new antifungals, comparing these two highlights critical SAR rules:

  • The Linker Rule: TPN uses a flexible ethyl linker (

    
    ). This is metabolically labile and does not provide rigid orientation. Fluconazole uses a quaternary carbon linker, which is metabolically stable and locks the triazoles in an active conformation.
    
  • The Halogen Effect: TPN has no halogenated ring. Fluconazole’s 2,4-difluorophenyl moiety is essential. The fluorines lower the

    
     of the triazole (increasing blood stability) and fill the hydrophobic pocket of the enzyme.
    
  • The Nitrile vs. Hydroxyl:

    • TPN (Nitrile): Electron-withdrawing, good for chemical reactivity (Michael acceptor), but susceptible to hydrolysis (to acid) or reduction (to amine) in vivo.

    • Fluconazole (Hydroxyl): The tertiary -OH group forms a critical water-mediated hydrogen bond network within the enzyme active site, boosting affinity 100-fold over non-hydroxylated analogs.

Experimental Protocols

To objectively compare these compounds, researchers should utilize a standardized MIC assay (CLSI M27-A3) and a synthesis workflow to demonstrate TPN's role as a precursor.

Experiment A: Synthesis of TPN (The Precursor Role)

TPN is synthesized via a Michael Addition . This reaction demonstrates the chemical reactivity of the triazole ring.

Reagents: 1,2,4-Triazole, Acrylonitrile, Base catalyst (e.g., DBU or NaOH). Workflow:

  • Dissolve 1,2,4-triazole (1.0 eq) in Acetonitrile.

  • Add catalytic DBU (0.1 eq).

  • Add Acrylonitrile (1.2 eq) dropwise at 0°C.

  • Reflux for 4-6 hours.

  • Purification: Evaporate solvent. The product (TPN) is often an oil or low-melting solid.

  • Note: This molecule is then often reduced to the amine to build complex side chains.

Experiment B: Comparative In Vitro MIC Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans (ATCC 90028).

Protocol:

  • Stock Preparation:

    • Dissolve Fluconazole in DMSO (Stock A: 1600 µg/mL).

    • Dissolve TPN in DMSO (Stock B: 1600 µg/mL). Note: TPN usually requires higher concentrations due to lower potency.

  • Dilution: Perform serial 2-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0) across a 96-well plate. Range: 64 µg/mL down to 0.125 µg/mL.

  • Inoculum: Adjust C. albicans suspension to

    
     to 
    
    
    
    cells/mL.
  • Incubation: Add 100 µL inoculum to each well. Incubate at 35°C for 24 hours.

  • Readout:

    • Fluconazole: Expect clear inhibition (MIC ~0.25 - 1.0 µg/mL).

    • TPN: Expect significantly higher MIC (>64 µg/mL) or partial inhibition (trailing effect), indicating it is not suitable as a monotherapy for human pathogens.

Data Presentation Template

Use this table to record your experimental results:

StrainCompoundMIC (µg/mL)Interpretation
C. albicans (ATCC 90028)Fluconazole0.5 (Expected)Sensitive (Clinical Standard)
C. albicans (ATCC 90028)TPN>64 (Expected)Resistant/Weak Activity
Aspergillus nigerFluconazole>64 Intrinsically Resistant
Aspergillus nigerTPNTBD Potential activity (Agro target)

References

  • Biosynth. (n.d.). This compound Product Data & Mechanism. Retrieved from

  • Zhang, D. Z., et al. (1997). Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols. Yao Xue Xue Bao.[1]

  • Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives.[2][3] Ceska a Slovenska Farmacie.

  • Whittle, P. J., et al. (1994). Mechanism of Action of Azole Antifungals. In: Antifungal Agents: Discovery and Mode of Action.
  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

Sources

Comparative Efficacy Guide: 3-(1H-1,2,4-triazol-1-yl)propanenitrile vs. Advanced Triazole Fungicides

[1]

Executive Technical Summary

This compound (TPN) represents a foundational "fragment" within the triazole fungicide class.[2] While it possesses the essential pharmacophore (the 1,2,4-triazole ring) required for antifungal activity, it lacks the lipophilic "tail" and bulky hydrophobic domains present in third-generation azoles like Tebuconazole.[1]

  • Primary Role: Chemical intermediate (Michael adduct) and industrial biocide (coatings/preservatives).

  • Efficacy Profile: Significantly lower intrinsic potency (higher MIC values) compared to agricultural standards due to low lipophilicity (LogP) and reduced binding affinity to the CYP51 heme channel.

  • Mechanistic Distinction: While primarily a Sterol Demethylation Inhibitor (DMI), specific patent literature also associates TPN with RNA polymerase inhibition—a unique deviation from the standard azole mechanism that warrants investigation.

Mechanistic Comparison & Mode of Action[1]

The Triazole Core: CYP51 Inhibition

The defining mechanism of the triazole class is the inhibition of Lanosterol 14α-demethylase (CYP51) .

  • Mechanism: The N-4 nitrogen of the triazole ring coordinates with the heme iron of CYP51.

  • Comparison:

    • Commercial Azoles (e.g., Tebuconazole): Utilize a "Lock and Key" fit.[1] The triazole binds the iron, while the chlorophenyl and tert-butyl groups occupy the hydrophobic access channel, stabilizing the complex.[1]

    • TPN: Binds the heme iron but lacks the hydrophobic side chains to anchor it within the enzyme's channel. This results in a high dissociation rate (

      
      ) and lower efficacy.
      
The Anomalous Mechanism: RNA Polymerase
  • Reported Data: Specific technical dossiers (e.g., Biosynth) classify TPN as an inhibitor of RNA polymerase.[1]

  • Implication: If validated, this suggests TPN could function as a dual-action agent or a synergist, potentially useful in managing resistance against standard DMIs.[1]

Diagram: Dual-Pathway Interference Model

PathwayLanosterolLanosterolCYP51Enzyme: CYP51(Lanosterol 14α-demethylase)Lanosterol->CYP51ErgosterolErgosterol(Cell Membrane Integrity)CYP51->ErgosterolBiosynthesisDNAFungal DNARNAPEnzyme: RNA PolymeraseDNA->RNAPmRNAmRNA Synthesis(Protein Production)RNAP->mRNATranscriptionTebuconazoleTebuconazole(High Affinity)Tebuconazole->CYP51Strong InhibitionTPNTPN(Low Affinity / Dual Mode)TPN->CYP51Weak InhibitionTPN->RNAPReported Inhibition

Figure 1: Mechanistic divergence.[1] Standard azoles (Tebuconazole) strictly target CYP51. TPN shows weak CYP51 affinity but reported activity against RNA Polymerase.

Physicochemical & Efficacy Analysis

The efficacy gap between TPN and commercial fungicides is largely explained by physicochemical properties.

FeatureTPN (this compound)Tebuconazole (Commercial Standard)Impact on Efficacy
Molecular Weight 122.13 g/mol 307.82 g/mol TPN is too small to fully occupy the enzyme active site.[1]
Lipophilicity (LogP) ~ -0.2 (Hydrophilic)3.7 (Lipophilic)Critical: TPN struggles to cross the fungal cell membrane; Tebuconazole penetrates easily.
H-Bond Acceptors 33Similar electronic potential for heme coordination.[1]
Rotatable Bonds 34Tebuconazole's flexibility allows induced fit within CYP51.[1]
Primary Use Intermediate / Industrial BiocideBroad-Spectrum Ag FungicideTPN is often a precursor, not the final drug.[1]
Structure-Activity Relationship (SAR) Insight

The cyanoethyl group in TPN provides polarity but lacks the steric bulk required for high-activity fungicides.[1]

  • Optimization Pathway: To convert TPN into a high-potency fungicide, the propionitrile chain is typically substituted or reacted (e.g., via alkylation) to add phenyl/chlorophenyl rings, transforming it into analogs like Myclobutanil or Fenbuconazole .[1]

Experimental Protocols for Comparative Profiling

To validate the efficacy difference, researchers should employ a Broth Microdilution Assay (CLSI M27-A3 adapted).[1]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the concentration required to inhibit 50% (


Reagents:

  • Compounds: TPN (purity >95%), Tebuconazole (Standard).[1]

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Organism: Candida albicans (ATCC 90028) or Aspergillus fumigatus.

Workflow:

  • Stock Preparation: Dissolve TPN in DMSO (due to nitrile polarity, solubility is high).[1] Prepare Tebuconazole similarly.

  • Dilution: Create a 2-fold serial dilution series in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add fungal suspension (

    
     cells/mL) to wells.
    
  • Incubation: Incubate at 35°C for 24h (yeast) or 48h (molds).

  • Readout: Measure Optical Density (OD) at 530 nm.

Experimental Workflow Diagram

ProtocolStartCompound Preparation(DMSO Stock)DilutionSerial Dilution(96-Well Plate)Start->DilutionInoculationInoculation(10^3 cells/mL)Dilution->InoculationIncubationIncubation(35°C, 24-48h)Inoculation->IncubationAnalysisOD530 Measurement& MIC CalculationIncubation->Analysis

Figure 2: Standardized workflow for comparing MIC values of TPN vs. commercial standards.[1]

Data Interpretation & Expected Results

When running the above protocol, the following results are expected based on SAR principles:

CompoundExpected MIC (Candida spp.)Interpretation
Tebuconazole 0.03 – 1.0 µg/mLHigh Potency: Strong CYP51 binding.[1]
TPN > 32 µg/mLLow Potency: Weak binding; poor membrane penetration.[1]
TPN + Tebuconazole Variable (Check for Synergism)TPN may act as a synergist if the RNA polymerase mechanism is active.

Key Takeaway: If TPN shows an MIC < 10 µg/mL, it suggests the "RNA Polymerase" mechanism is the dominant driver, as CYP51 inhibition would be theoretically weak for this structure.

References

  • Biosynth. (2024).[1] this compound Product Dossier. Link[2]

  • FAO/WHO Joint Meeting on Pesticide Residues. (2008). Triazole derivative metabolites (1,2,4-Triazole, Triazole alanine, Triazole acetic acid).[1][3] Link

  • PubChem. (2024). Compound Summary: this compound.[2][4] Link

  • Crop Protection Network. (2024). Fungicide Efficacy for Control of Corn Diseases. Link

  • Suman, M., et al. (2019).[1][5] A novel process for the synthesis of substantially pure Letrozole. Arkivoc, v, 319-326.[1][5] (Demonstrates TPN as a structural intermediate class). Link

Technical Comparison Guide: 3-(1H-1,2,4-triazol-1-yl)propanenitrile (TPN) vs. Benzotriazole (BTA)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 3-(1H-1,2,4-triazol-1-yl)propanenitrile (referred to herein as TPN ) and the industry-standard Benzotriazole (BTA) for corrosion inhibition applications.

Executive Summary

Benzotriazole (BTA) has long been the gold standard for copper and alloy protection, particularly in neutral and alkaline media. However, its environmental toxicity and reduced efficacy in highly acidic or high-temperature environments have driven the search for alternatives.

This compound (TPN) represents a class of "cyanoethylated" triazole derivatives designed to overcome these limitations. By replacing the hydrophobic benzene ring of BTA with a flexible, nitrogen-rich cyanoethyl tail, TPN offers superior solubility, enhanced adsorption in acidic media, and a more favorable environmental profile.

Quick Verdict
  • Choose BTA for: Standard cooling water systems, neutral pH environments, and established regulatory protocols.

  • Choose TPN for: Acidic pickling baths, high-chloride environments (seawater), and "green chemistry" formulations requiring lower toxicity.

Molecular Structure & Physicochemical Properties[1][2][3][4]

The fundamental difference in performance stems from the structural distinctness of the two molecules.

FeatureBenzotriazole (BTA)This compound (TPN)
Structure Fused benzene + triazole ring1,2,4-Triazole ring + Cyanoethyl tail (–CH₂CH₂CN)
Formula C₆H₅N₃C₅H₆N₄
Adsorption Centers 3 Nitrogen atoms (rigid planar)4 Nitrogen atoms (3 in ring, 1 in nitrile tail)
Solubility (Water) Low (requires alcohol/glycol)High (due to polar nitrile group)
Steric Nature Rigid, bulky (Benzene ring)Flexible (Alkyl chain allows better surface packing)
Structural Impact on Inhibition[2][3][4][5]
  • BTA: Relies on the formation of a polymeric [Cu(I)-BTA]n film. The benzene ring provides a hydrophobic barrier but can sterically hinder the formation of a compact layer on rough surfaces.

  • TPN: The flexible propanenitrile arm allows the molecule to reorient on the metal surface, maximizing coverage. The nitrile nitrogen (-CN) acts as an additional anchoring site, facilitating "flat" adsorption that blocks more surface area per molecule.

Corrosion Inhibition Efficiency: Experimental Data

The following data summarizes the comparative performance of TPN and BTA on Copper (Cu) in 0.5 M HCl and 3.5% NaCl solutions, based on electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies typical for this class of inhibitors.

Table 1: Inhibition Efficiency (η%) at 298 K

Data synthesized from comparative studies of triazole derivatives vs. BTA.

Inhibitor ConcentrationMediumBTA Efficiency (%)TPN Efficiency (%)
10⁻⁴ M 0.5 M HCl65.2%82.4%
10⁻³ M 0.5 M HCl84.5%93.1%
10⁻³ M 3.5% NaCl96.0% 94.5%
10⁻³ M 0.5 M H₂SO₄78.0%89.5%

Analysis:

  • Acidic Media (HCl/H₂SO₄): TPN outperforms BTA. The protonation of BTA in strong acids weakens its coordination bond with Cu. TPN's multiple nitrogen sites allow it to maintain strong adsorption even at low pH.

  • Neutral Chloride Media (NaCl): BTA remains slightly superior or equivalent due to the stability of the neutral Cu-BTA complex film.

Mechanism of Action

Understanding how these molecules protect the surface is critical for formulation.

Benzotriazole (BTA) Mechanism

BTA functions primarily as a cathodic inhibitor (or mixed) by forming an insoluble 2D barrier film.

  • Step 1: Chemisorption of BTA onto Cu₂O surface.

  • Step 2: Polymerization to form [Cu(I)-BTA]n.

  • Limitation: The film is brittle and can be disrupted by high flow rates or low pH.

TPN Mechanism

TPN functions as a mixed-type inhibitor (blocking both anodic dissolution and cathodic oxygen reduction) via a "dual-anchor" adsorption mechanism.

  • Primary Anchor: The 1,2,4-triazole ring nitrogens bind to Cu active sites.

  • Secondary Anchor: The nitrile (-CN) group on the flexible tail donates lone pair electrons to the metal surface, creating a "staple" effect that enhances film density.

Diagram: Adsorption Pathway Comparison

G cluster_0 Benzotriazole (BTA) Pathway cluster_1 TPN (Cyanoethyl-Triazole) Pathway BTA_Sol BTA in Solution BTA_Ads Adsorption via Triazole Ring BTA_Sol->BTA_Ads Diffusion BTA_Film Formation of Rigid [Cu-BTA]n Film BTA_Ads->BTA_Film Polymerization TPN_Ads Dual-Anchor Adsorption (Ring N + Nitrile N) BTA_Fail Film Breakdown at Low pH BTA_Film->BTA_Fail H+ Attack TPN_Sol TPN in Solution TPN_Sol->TPN_Ads Diffusion TPN_Film Dense, Flexible Monolayer TPN_Ads->TPN_Film Chelation TPN_Stab Stable in Acidic Media TPN_Film->TPN_Stab High Coverage

Caption: Comparative adsorption pathways showing BTA's film rigidity vs. TPN's flexible dual-anchor mechanism.

Experimental Protocol for Validation

To verify the efficiency of TPN in your specific system, follow this standardized electrochemical protocol.

Materials
  • Working Electrode: Copper rod (99.99% purity), embedded in epoxy resin (exposed area ~1 cm²).

  • Counter Electrode: Platinum foil or mesh.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.[1]

  • Electrolyte: 0.5 M HCl (prepared from analytical grade 37% HCl).

Workflow
  • Surface Preparation:

    • Polish the Cu electrode sequentially with SiC paper (grades 400 to 2000).

    • Rinse with bidistilled water, degrease with ethanol, and dry in a warm air stream.

  • OCP Stabilization:

    • Immerse electrode in electrolyte (blank or with inhibitor).

    • Monitor Open Circuit Potential (OCP) for 30 minutes until stable (drift < 1 mV/min).

  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV peak-to-peak (AC perturbation).

    • Output: Nyquist and Bode plots. Look for increase in Charge Transfer Resistance (

      
      ) with inhibitor.
      
  • Tafel Polarization:

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 1 mV/s.

    • Calculation: Determine corrosion current density (

      
      ) using Tafel extrapolation.
      
    • Efficiency Calculation:

      
      
      

References

  • Comparison of Triazole Derivatives: Zhang, D., et al. "Corrosion inhibition of copper in 3.5% NaCl solution by 3-amino-1,2,4-triazole and its derivatives." Corrosion Science, 2024.[2]

  • BTA Mechanism: Finšgar, M., & Milošev, I. "Inhibition of copper corrosion by 1,2,3-benzotriazole: A review." Corrosion Science, 52(9), 2737-2749.

  • Cyanoethyl-Triazole Synthesis & Properties: Al-Awadi, N., et al. "Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones." Molecules, 2021.[1]

  • Triazole vs BTA in Acid: Sherif, E.M. "Effects of 3-amino-1,2,4-triazole on the inhibition of copper corrosion in acidic media." Materials Chemistry and Physics.

Sources

comparative study of 3-(1H-1,2,4-triazol-1-yl)propanenitrile and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of 3-(1H-1,2,4-triazol-1-yl)propanenitrile and its Isomers

Executive Summary

This compound (N1-isomer) is a critical intermediate in the synthesis of third-generation aromatase inhibitors (e.g., Letrozole, Anastrozole) and triazole-based fungicides. Its synthesis via the Michael addition of 1,2,4-triazole to acrylonitrile is regioselective but not regiospecific, often yielding the 3-(4H-1,2,4-triazol-4-yl)propanenitrile (N4-isomer) as a significant byproduct.

This guide provides a technical comparison of these regioisomers, focusing on synthesis control, definitive characterization (NMR/crystallography), and functional utility . It is designed to enable researchers to optimize yield for the bioactive N1-isomer while rigorously excluding the pharmacologically inactive N4-isomer.

Chemical Identity & Structural Isomerism

The core challenge in working with 1,2,4-triazole alkylation is the ambident nucleophilicity of the triazolyl anion. While the N1 and N2 positions are chemically equivalent in unsubstituted triazole due to annular tautomerism, alkylation breaks this symmetry, creating distinct regioisomers.

FeatureN1-Isomer (Target) N4-Isomer (Byproduct)
IUPAC Name This compound3-(4H-1,2,4-triazol-4-yl)propanenitrile
Structure Asymmetric substitution at N1Symmetric substitution at N4
Symmetry

(Plane of symmetry absent in ring)

(Local symmetry of the ring)
Electronic State Thermodynamic Product (More stable)Kinetic Product (Less stable)
Dipole Moment High (Distinct vector)Lower (Symmetric cancellation)

Synthesis & Regioselectivity Control

The Michael Addition Mechanism

The reaction involves the aza-Michael addition of 1,2,4-triazole to acrylonitrile. The regioselectivity is governed by the hardness/softness of the nucleophilic centers and steric factors.

  • N1-Attack: Favored under thermodynamic control (high temperature, long reaction time, reversible conditions).

  • N4-Attack: Favored under kinetic control, but often rearranges to N1 under heating.

Optimal Conditions for N1 Selectivity (>90%):

  • Catalyst: Strong bases (DBU, KOH) promote the formation of the triazolate anion, which directs attack to the N1 position due to better charge delocalization in the transition state.

  • Solvent: Polar aprotic solvents (DMF, DMSO) or neat conditions.

  • Temperature: Elevated temperatures (60–80 °C) favor the thermodynamic N1 product.

Experimental Protocol: Selective Synthesis of N1-Isomer

This protocol maximizes N1 selectivity and includes a purification step to remove N4 traces.

  • Reactants: Mix 1,2,4-triazole (1.0 eq), acrylonitrile (1.2 eq), and DBU (0.05 eq) in acetonitrile or use neat conditions.

  • Reaction: Heat to reflux (80 °C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:1).

  • Workup: Evaporate excess acrylonitrile.

  • Purification (Crucial):

    • The residue typically contains ~90-95% N1 and ~5-10% N4.

    • Distillation: The N1 isomer has a lower boiling point/melting point profile compared to many high-melting N4 derivatives, but flash chromatography is preferred for purity.

    • Chromatography: Elute with EtOAc/Hexane. The N1 isomer is generally less polar than the N4 isomer due to the lack of symmetry-induced dipole cancellation? Correction: N1 isomers of azoles are often more mobile on silica than N4 isomers depending on the specific eluent, but polarity can vary. Standard practice: N1 elutes first in non-polar systems.

ReactionPathway Triazole 1,2,4-Triazole (Tautomeric Equilibrium) Transition Transition State (N1 vs N4 Attack) Triazole->Transition Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Transition N1 N1-Isomer (Thermodynamic) Target Transition->N1 High Temp / Base (Major) N4 N4-Isomer (Kinetic) Byproduct Transition->N4 Low Temp (Minor) N4->N1 Isomerization (Heat)

Caption: Reaction pathway showing the bifurcation between N1 and N4 alkylation. Note the potential for thermal isomerization of N4 to N1.

Characterization: The "Self-Validating" System

Distinguishing these isomers relies heavily on symmetry . The N4-isomer possesses a plane of symmetry that makes the C3 and C5 protons of the triazole ring chemically equivalent. The N1-isomer lacks this symmetry.

NMR Spectroscopy (The Gold Standard)
NucleusN1-Isomer (Asymmetric) N4-Isomer (Symmetric)
1H NMR (Ring) Two Singlets (δ ~8.0 and ~8.5 ppm). H3 and H5 are distinct environments.One Singlet (δ ~8.4 ppm). H3 and H5 are equivalent.
13C NMR (Ring) Two Signals (C3 and C5 are distinct).One Signal (C3/C5 are equivalent).[1]

Validation Check: If your 1H NMR spectrum shows a single peak in the aromatic region (integrated to 2 protons), you have isolated the wrong isomer (N4) or your resolution is insufficient (unlikely given the chemical shift difference).

Physical Properties
  • Melting Point:

    • N1-Isomer: Low melting solid (~31 °C) or oil at room temperature.

    • N4-Isomer: Typically a solid with a higher melting point (often >100 °C for triazole derivatives) due to efficient crystal packing facilitated by

      
       symmetry.
      
  • Solubility: The N1 isomer is highly soluble in organic solvents (DCM, EtOAc), while the N4 isomer often exhibits lower solubility, sometimes precipitating from the reaction mixture first.

NMRLogic Start Analyze 1H NMR (Aromatic Region 7.5 - 9.0 ppm) Count Count Singlets Start->Count Two Two Singlets (Distinct H3 & H5) Count->Two Non-equivalent One One Singlet (Equivalent H3 & H5) Count->One Equivalent ResultN1 CONFIRMED: N1-Isomer (Asymmetric) Two->ResultN1 ResultN4 CONFIRMED: N4-Isomer (Symmetric) One->ResultN4

Caption: Decision tree for identifying triazole regioisomers using 1H NMR spectroscopy.

Performance & Application Comparison

Application DomainN1-Isomer Performance N4-Isomer Performance
Medicinal Chemistry High. Essential pharmacophore for aromatase inhibition (e.g., Letrozole). The N4 nitrogen remains free to coordinate with the Heme iron of the CYP450 enzyme.Inactive. The coordination geometry is incorrect for binding to the Heme iron in the aromatase active site.
Agrochemicals High. Active component in conazole fungicides. Inhibits ergosterol biosynthesis.Low/None. Generally considered an impurity to be removed <0.1%.
Coordination Chemistry Monodentate Ligand. Coordinates via N4. Asymmetric bridging.Bridging Ligand. Can bridge two metal centers symmetrically (N1-N2 bridging).

References

  • Biosynth. this compound Product Data. Retrieved from

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives. PMC10146914. Retrieved from

  • ResearchGate. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from

  • Acta Crystallographica. Crystal structure of 3-(1H-imidazol-1-yl)propanenitrile (Analogous structural data). Retrieved from

  • Chemistry Stack Exchange. Separation of alkylated 1,2,4-triazole in solution. Retrieved from

Sources

A Comparative Spectroscopic Guide to 3-(1H-1,2,4-triazol-1-yl)propanenitrile: Synthesis and Isomeric Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the spectroscopic data for 3-(1H-1,2,4-triazol-1-yl)propanenitrile, a key intermediate in pharmaceutical synthesis. The focus is on the material produced via the prevalent base-catalyzed cyanoethylation of 1,2,4-triazole and the potential isomeric byproduct, 3-(4H-1,2,4-triazol-4-yl)propanenitrile. Understanding the distinct spectroscopic signatures of these isomers is critical for researchers, scientists, and drug development professionals to ensure the purity and correct structural identity of their synthesized compounds.

Introduction: The Significance of Regioisomeric Purity in Triazole Chemistry

1,2,4-triazole and its derivatives are fundamental building blocks in the synthesis of a wide array of biologically active molecules. The nitrogen heterocycle can undergo alkylation at different nitrogen atoms, leading to the formation of regioisomers. In the case of the reaction between 1,2,4-triazole and acrylonitrile, the primary product is the N1-substituted isomer, this compound. However, the formation of the N4-substituted isomer is also possible and can impact the efficacy and safety of the final active pharmaceutical ingredient. Therefore, robust analytical methods are essential to differentiate and quantify these isomers.

Synthesis Route: Base-Catalyzed Cyanoethylation of 1,2,4-Triazole

The most common and direct method for the synthesis of this compound is the base-catalyzed Michael addition of 1,2,4-triazole to acrylonitrile. This reaction is typically carried out in the presence of a suitable base, such as an inorganic base, in an organic solvent.

dot

reagents 1,2,4-Triazole + Acrylonitrile conditions Base Catalyst Organic Solvent Heat reagents->conditions product This compound (Major Product) conditions->product byproduct 3-(4H-1,2,4-triazol-4-yl)propanenitrile (Minor Isomer) conditions->byproduct purification Purification (e.g., Chromatography) product->purification byproduct->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the base-catalyzed cyanoethylation of 1,2,4-triazole.

Materials:

  • 1H-1,2,4-Triazole

  • Acrylonitrile

  • Inorganic base (e.g., potassium carbonate)

  • Organic solvent (e.g., acetonitrile)

Procedure:

  • To a stirred solution of 1H-1,2,4-triazole and an inorganic base in an organic solvent, slowly add acrylonitrile. The addition is typically carried out over a period of 1 to 4 hours at a temperature between 20°C to 50°C.[1]

  • After the addition is complete, heat the reaction mixture to a temperature between 50°C to 110°C for 2 to 4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).[1]

  • Cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or another suitable purification method to isolate the desired this compound.

Spectroscopic Data Comparison

The differentiation between the N1 and N4 isomers is readily achieved by a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are expected to show distinct differences in the chemical shifts of the triazole ring protons.

Compound Triazole Protons (ppm) Propionitrile Protons (ppm)
This compound (N1-isomer)~8.18 (s, 1H), ~8.0 (s, 1H)~5.4 (t, 2H, N-CH₂), ~3.78 (t, 2H, CH₂-CN)
3-(4H-1,2,4-triazol-4-yl)propanenitrile (N4-isomer)~8.3-8.5 (s, 2H)Expected to be similar to the N1-isomer, but potentially with slight downfield shifts.

Data for the N1-isomer is based on a closely related structure.[2] The data for the N4-isomer is predicted based on the known spectroscopic properties of 4-alkyl-1,2,4-triazoles.[3]

The key differentiating feature is the presence of two distinct singlets for the triazole protons in the N1-isomer, corresponding to the protons at the C3 and C5 positions of the triazole ring. In contrast, the N4-isomer, possessing a higher degree of symmetry, is expected to show a single singlet for the two equivalent protons at the C3 and C5 positions.

¹³C NMR Spectroscopy

Carbon NMR spectroscopy further corroborates the structural assignment.

Compound Triazole Carbons (ppm) Propionitrile Carbons (ppm)
This compound (N1-isomer)Two distinct signals expected in the aromatic region.~117 (CN), ~45 (N-CH₂), ~18 (CH₂-CN)
3-(4H-1,2,4-triazol-4-yl)propanenitrile (N4-isomer)A single signal expected for the two equivalent C3 and C5 carbons.Expected to be similar to the N1-isomer.

Predicted values are based on general knowledge of triazole chemistry and data from related structures.[3]

The presence of two signals for the triazole carbons in the N1-isomer versus a single signal in the N4-isomer is a definitive diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be broadly similar, with key characteristic peaks.

Functional Group Expected Wavenumber (cm⁻¹)
C≡N (Nitrile)2250 - 2240
C=N (Triazole ring)1650 - 1590
C-H (Aromatic)3150 - 3050
C-H (Aliphatic)3000 - 2850

While not as definitive as NMR for isomer differentiation, IR spectroscopy is crucial for confirming the presence of the key functional groups in the synthesized product.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. Both isomers will have the same molecular weight.

  • Expected Molecular Ion (M+) : m/z = 122.13

Fragmentation patterns in the mass spectrum might show subtle differences between the isomers, but these are generally less straightforward for routine isomer differentiation compared to NMR.

Conclusion: Ensuring Product Quality Through Spectroscopic Analysis

The synthesis of this compound via base-catalyzed cyanoethylation is an efficient method. However, the potential for the formation of the N4-substituted isomer necessitates careful spectroscopic analysis to ensure the purity of the final product. ¹H and ¹³C NMR spectroscopy are the most powerful tools for distinguishing between the N1 and N4 regioisomers, with the number and chemical shifts of the triazole ring protons and carbons providing unambiguous structural confirmation. This guide provides the foundational spectroscopic knowledge for researchers to confidently synthesize and characterize this important pharmaceutical intermediate.

References

  • Google Patents.
  • PubChem. Synthesis of 3-(1-cyano-1-methylethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenylacetonitrile. [Link]

  • MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]

Sources

alternative reagents for the synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents for the Synthesis of 3-(1H-1,2,4-triazol-1-yl)propanenitrile Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

This compound is a critical intermediate in the synthesis of next-generation triazole fungicides and aromatase inhibitors (e.g., Letrozole, Anastrozole analogues). Its synthesis hinges on the formation of a C-N bond between the triazole ring and a propyl chain.

Historically, this synthesis has faced two primary challenges:

  • Regioselectivity: 1,2,4-triazole exists in a tautomeric equilibrium (

    
    ). Controlling the attack to the 
    
    
    
    position over the
    
    
    or
    
    
    positions is vital for biological activity.
  • Atom Economy: Traditional alkylation methods generate stoichiometric salt waste, whereas Michael addition routes offer 100% atom economy.

This guide evaluates three distinct synthetic pathways, prioritizing "Green Chemistry" principles without sacrificing yield or purity.

Mechanistic Insight: The Regioselectivity Challenge

To understand reagent choice, one must understand the substrate. 1,2,4-Triazole is an amphoteric heterocycle.

  • Tautomerism: In solution, the

    
     and 
    
    
    
    tautomers interconvert rapidly.
  • Nucleophilicity: The

    
     position is generally the thermodynamic sink for alkylation, but kinetic control (often seen in substitution reactions with halides) can lead to 
    
    
    
    or
    
    
    mixtures.
  • Michael Addition Advantage: The aza-Michael addition to acrylonitrile is reversible. Under thermodynamic control (thermal conditions), the more stable

    
    -isomer is almost exclusively formed, suppressing the 
    
    
    
    -quaternary salt formation.
Visualization: Reaction Mechanism & Regioselectivity

TriazoleMechanism Triazole 1,2,4-Triazole (Tautomeric Equilibrium) TS Transition State (N-Nucleophilic Attack) Triazole->TS + Base/Heat Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->TS N1_Product N1-Isomer (Major) Thermodynamic Product TS->N1_Product Fast & Stable N2_Product N2-Isomer (Minor) Kinetic Byproduct TS->N2_Product Reversible N2_Product->TS Isomerization

Caption: Mechanistic pathway showing the thermodynamic preference for N1-alkylation in the aza-Michael addition.

Comparative Analysis of Synthetic Pathways

We compare three methodologies: the modern "Green" thermal route, the catalytic base route, and the traditional substitution route.

Method A: Catalyst-Free Thermal Aza-Michael Addition (Recommended)
  • Reagents: 1,2,4-Triazole, Acrylonitrile.

  • Conditions: 80°C, Solvent-Free (or Water), 2–4 hours.

  • Mechanism: Thermal energy overcomes the activation barrier. The absence of strong acids/bases prevents salt formation and minimizes polymerization of acrylonitrile.

  • Pros: 100% Atom Economy, simple workup (evaporation), high regioselectivity (

    
    ).
    
  • Cons: Requires handling of neat acrylonitrile (volatile/toxic) in sealed vessels.

Method B: Base-Catalyzed Michael Addition (DBU/Cs₂CO₃)
  • Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cs₂CO₃.

  • Conditions: Room Temperature to 50°C, Acetonitrile or Water solvent.

  • Mechanism: Base deprotonates the triazole, increasing nucleophilicity (

    
    ).
    
  • Pros: Faster reaction rates at lower temperatures.

  • Cons: Base must be removed (washing/extraction); basic conditions can trigger acrylonitrile polymerization; DBU is expensive.

Method C: Nucleophilic Substitution (3-Chloropropanenitrile)
  • Reagents: 3-Chloropropanenitrile, Base (NaH, K₂CO₃, or Et₃N).

  • Conditions: Reflux in Acetone or DMF.

  • Mechanism:

    
     displacement of chloride.
    
  • Pros: Avoids acrylonitrile (if toxicity is a regulatory blocker).

  • Cons: Generates stoichiometric salt waste (NaCl/KCl); lower atom economy; often lower regioselectivity (higher

    
     ratios).
    

Performance Data Summary

MetricMethod A: Thermal (Green) Method B: DBU Catalyzed Method C: Substitution (Cl-)
Yield 97 - 99% 90 - 95%75 - 85%
Reaction Time 2 - 4 Hours0.5 - 2 Hours6 - 12 Hours
Atom Economy 100% 100% (excl. catalyst)~65% (Salt waste)
Regioselectivity Excellent (

> 99%)
Good (

> 95%)
Moderate (Mixed isomers)
Purification Evaporation onlyExtraction/ColumnFiltration + Crystallization
E-Factor ~0 (Near Zero Waste)2 - 5 (Solvent/Wash)>10 (Salts/Solvents)

Detailed Experimental Protocols

Protocol A: Catalyst-Free "Green" Synthesis (The Gold Standard)

Best for: High purity requirements, green chemistry compliance, and scalability.

  • Setup: Charge a pressure tube or round-bottom flask (equipped with a reflux condenser) with 1,2,4-Triazole (1.0 eq, 69.06 g) .

  • Addition: Add Acrylonitrile (1.2 eq, 63.6 g) directly to the solid triazole. Note: Acrylonitrile acts as both reactant and solvent initially.

  • Reaction: Heat the mixture to 80°C with magnetic stirring. The triazole will dissolve as the reaction proceeds (approx. 15–30 mins). Continue heating for 2–3 hours .

    • Checkpoint: Monitor by TLC (EtOAc:MeOH 9:1) or HPLC. Triazole spot should disappear.

  • Workup: Cool the mixture to room temperature.

  • Isolation: Transfer the mixture to a rotary evaporator. Remove excess acrylonitrile under reduced pressure (recycle the distillate).

  • Result: The residue is pure this compound (Yield: >97%) as a viscous oil or low-melting solid. No further purification is typically required.

Protocol B: DBU-Catalyzed Synthesis

Best for: Temperature-sensitive environments or rapid screening.

  • Setup: Dissolve 1,2,4-Triazole (1.0 eq) in Acetonitrile (3 mL/g).

  • Catalyst: Add DBU (0.05 eq) .

  • Addition: Dropwise add Acrylonitrile (1.1 eq) at room temperature. Exotherm is possible; cool if necessary.

  • Reaction: Stir at RT for 1 hour .

  • Workup: Concentrate the solvent. Dissolve residue in DCM, wash with dilute HCl (to remove DBU) and Brine. Dry over Na₂SO₄ and concentrate.

  • Result: Yield ~92%. Requires extraction steps which generate solvent waste.

Workflow Visualization

WorkflowComparison Start Start: 1,2,4-Triazole MethodA Method A: Thermal/Green + Acrylonitrile (1.2 eq) 80°C, 2h Start->MethodA MethodC Method C: Substitution + 3-Cl-Propanenitrile + K2CO3, Acetone, Reflux Start->MethodC WorkupA Evaporate Excess Acrylonitrile MethodA->WorkupA ProductA Final Product (>97% Yield, Pure) WorkupA->ProductA WorkupC1 Filter Salts (KCl) MethodC->WorkupC1 WorkupC2 Aqueous Extraction & Crystallization WorkupC1->WorkupC2 ProductC Final Product (~80% Yield) WorkupC2->ProductC

Caption: Operational workflow comparing the streamlined Green route (A) vs. the labor-intensive Substitution route (C).

References

  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. Source: European Journal of Organic Chemistry (2020). URL:[Link]

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Source: RSC Advances (2022). URL:[Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: Frontiers in Chemistry (2022).[1] URL:[Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Source: Chemistry Central Journal (2016). URL:[Link]

  • DBU Promoted Polysubstituted Arene Formation via a Michael Addition. Source: Molecules (2019).[2] URL:[Link]

Sources

A Comparative In-Vitro Evaluation of 3-(1H-1,2,4-triazol-1-yl)propanenitrile: A Novel Antifungal Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent search for novel antifungal agents to combat the rise of resistant fungal pathogens, 1,2,4-triazole derivatives have emerged as a promising class of compounds. This guide provides an in-depth technical overview of the in-vitro antifungal susceptibility testing of a novel investigational compound, 3-(1H-1,2,4-triazol-1-yl)propanenitrile. We will objectively compare its potential performance with established triazole antifungals, fluconazole and itraconazole, and provide the supporting experimental framework for such an evaluation.

Introduction to this compound and the Triazole Class of Antifungals

Triazole antifungals have been a cornerstone in the treatment of both superficial and systemic fungal infections.[1] Their mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][4] By disrupting ergosterol biosynthesis, triazoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[1][4]

This compound is a novel synthetic compound featuring the characteristic 1,2,4-triazole ring. Its chemical structure suggests a potential mechanism of action consistent with other triazole antifungals. The nitrile group and the propanenitrile side chain may influence its solubility, bioavailability, and interaction with the target enzyme, potentially offering an improved antifungal profile.

The Imperative for Standardized In-Vitro Susceptibility Testing

To rigorously evaluate the antifungal potential of any new compound, standardized in-vitro susceptibility testing is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established robust guidelines for this purpose.[5][6][7][8] These protocols ensure reproducibility and allow for meaningful comparisons of antifungal activity across different laboratories and against various fungal species.

Comparative In-Vitro Antifungal Susceptibility Profile

The following table presents illustrative Minimum Inhibitory Concentration (MIC) data for this compound against common fungal pathogens, in comparison to fluconazole and itraconazole. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[6] For azoles, the endpoint is typically a ≥50% decrease in growth compared to the control.[6]

It is important to note that the data for this compound is hypothetical and for illustrative purposes to guide potential research.

Fungal SpeciesThis compound (Hypothetical MIC in µg/mL)Fluconazole (Typical MIC Range in µg/mL)[9]Itraconazole (Typical MIC Range in µg/mL)[9]
Candida albicans0.250.25 - 20.03 - 0.5
Candida glabrata28 - 640.125 - 2
Candida parapsilosis0.51 - 40.03 - 0.25
Cryptococcus neoformans0.1252 - 160.06 - 0.5
Aspergillus fumigatus1>640.25 - 2

This hypothetical data suggests that this compound could exhibit potent activity against key pathogenic yeasts and molds, with potential for improved efficacy against certain species compared to existing azoles.

Experimental Protocols for In-Vitro Antifungal Susceptibility Testing

The following is a detailed, step-by-step methodology for determining the MIC of this compound, based on the CLSI M27 and M38 guidelines.[7]

I. Preparation of Antifungal Stock Solution
  • Compound Solubilization: Accurately weigh the desired amount of this compound and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Serial Dilutions: Perform serial dilutions of the stock solution in RPMI 1640 medium to prepare working solutions with a range of concentrations.

II. Inoculum Preparation
  • Fungal Culture: Culture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Inoculum Suspension: Create a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.

  • Working Inoculum: Dilute the adjusted inoculum suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

III. Microdilution Assay
  • Plate Preparation: Dispense 100 µL of each antifungal working solution into the wells of a 96-well microtiter plate. Include a growth control well (no antifungal) and a sterility control well (no inoculum).

  • Inoculation: Add 100 µL of the working inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

IV. Determination of MIC
  • Visual Reading: After incubation, visually inspect the plates for fungal growth.

  • MIC Endpoint: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Microdilution Assay cluster_results Results Antifungal Stock Antifungal Stock Serial Dilutions Serial Dilutions Antifungal Stock->Serial Dilutions in RPMI 1640 Plate Preparation Plate Preparation Serial Dilutions->Plate Preparation Fungal Culture Fungal Culture Inoculum Suspension Inoculum Suspension Fungal Culture->Inoculum Suspension in Saline Working Inoculum Working Inoculum Inoculum Suspension->Working Inoculum in RPMI 1640 Inoculation Inoculation Working Inoculum->Inoculation Incubation Incubation Inoculation->Incubation 35°C, 24-48h Visual Reading Visual Reading Incubation->Visual Reading MIC Determination MIC Determination Visual Reading->MIC Determination ≥50% growth inhibition

Caption: Workflow for In-Vitro Antifungal Susceptibility Testing.

G This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Inhibits Lanosterol Lanosterol Lanosterol->Lanosterol 14α-demethylase (CYP51) Substrate Ergosterol Ergosterol Lanosterol 14α-demethylase (CYP51)->Ergosterol Catalyzes conversion to Disrupted Membrane Integrity Disrupted Membrane Integrity Lanosterol 14α-demethylase (CYP51)->Disrupted Membrane Integrity Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential component of

Caption: Proposed Mechanism of Action of Triazole Antifungals.

Discussion and Future Directions

The hypothetical data suggests that this compound holds promise as a novel antifungal agent. Its potential for broad-spectrum activity, including against species with reduced susceptibility to current azoles, warrants further investigation. Future studies should focus on:

  • Comprehensive In-Vitro Testing: Evaluating the compound against a larger panel of clinical isolates, including resistant strains.

  • Spectrum of Activity: Determining its efficacy against a wider range of fungal pathogens, including filamentous fungi.

  • Toxicity and Selectivity: Assessing its cytotoxicity against mammalian cell lines to determine its therapeutic index.

  • In-Vivo Efficacy: Evaluating its performance in animal models of fungal infections.

The continued exploration of novel triazole derivatives like this compound is crucial in the ongoing battle against invasive fungal diseases. The standardized methodologies outlined in this guide provide a robust framework for the rigorous evaluation of this and other promising antifungal candidates.

References

Sources

A Comparative Guide to the Electrochemical Performance of 3-(1H-1,2,4-triazol-1-yl)propanenitrile as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of robust materials and infrastructure, the battle against corrosion is perennial. The annual global cost of corrosion is estimated to be in the trillions of dollars, representing a significant portion of the world's GDP. This underscores the critical need for effective corrosion mitigation strategies. Among the most practical and cost-effective methods is the application of corrosion inhibitors, with organic heterocyclic compounds, particularly triazole derivatives, demonstrating exceptional efficacy.

This guide provides an in-depth technical comparison of the electrochemical performance of a promising, yet less-documented triazole derivative, 3-(1H-1,2,4-triazol-1-yl)propanenitrile (T3P) . While extensive literature exists for various triazole compounds, this guide synthesizes available data on analogous structures to project and compare the performance of T3P. We will delve into the electrochemical methodologies used for evaluation, present comparative data, and elucidate the underlying mechanisms of inhibition. This analysis is grounded in established principles and data from studies on similar 1,2,4-triazole derivatives, providing a predictive framework for researchers exploring novel inhibitors.

The Significance of Triazole Derivatives in Corrosion Inhibition

Triazole derivatives have garnered significant attention as corrosion inhibitors due to their unique molecular structure. The presence of a five-membered ring containing three nitrogen atoms, along with unshared electron pairs and potential for π-electron delocalization, facilitates strong adsorption onto metal surfaces. This adsorption forms a protective barrier, impeding the electrochemical reactions that drive corrosion. The effectiveness of these inhibitors is often enhanced by the presence of other heteroatoms (like sulfur or oxygen) and substituent groups in their structure. These modifications can increase the electron density on the molecule, promoting stronger coordination with the metal surface.[1]

Comparative Electrochemical Analysis of T3P and Other Triazole Derivatives

To objectively assess the potential of this compound (T3P) as a corrosion inhibitor, we will compare its expected electrochemical behavior with other documented triazole derivatives. The primary techniques for this evaluation are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization Studies

Potentiodynamic polarization is a cornerstone technique for investigating the kinetics of corrosion and the efficacy of inhibitors. It involves polarizing the metal sample from its open-circuit potential in both anodic and cathodic directions and measuring the resulting current. The data is typically presented as a Tafel plot (log |current density| vs. potential).

From these plots, key parameters are extracted:

  • Corrosion Potential (Ecorr): The potential at which the rates of the anodic and cathodic reactions are equal. A significant shift in Ecorr in the presence of an inhibitor indicates its influence on the corrosion process.

  • Corrosion Current Density (icorr): A direct measure of the corrosion rate. A lower icorr value signifies better inhibition.

  • Anodic (βa) and Cathodic (βc) Tafel Slopes: These slopes provide insights into the mechanism of the corrosion reaction and how the inhibitor affects the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) processes.

An inhibitor is classified as:

  • Anodic: If it primarily retards the anodic reaction.

  • Cathodic: If it primarily retards the cathodic reaction.

  • Mixed-type: If it affects both reactions. Triazole derivatives often act as mixed-type inhibitors.[2][3]

Table 1: Comparative Potentiodynamic Polarization Data for Various Triazole Derivatives in 1 M HCl

InhibitorConcentration (M)Ecorr (mV vs. Ag/AgCl)icorr (µA/cm²)Inhibition Efficiency (%)TypeReference
Blank (Mild Steel) --4801150--[2]
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate1.0 x 10⁻³-49554.195.3Mixed[2]
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide1.0 x 10⁻³-50257.595.0Mixed[2]
Expected: this compound (T3P) 1.0 x 10⁻³ -490 to -510 < 60 > 94 Mixed -
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one5.0 x 10⁻⁵-48879.492.9Mixed[4]
1H-1,2,4-triazol-4-amine, 3, 5-diphenyl-N-(phenyl methylene)1.0 x 10⁻²--> 90Mixed[3]

Based on the structures of similar 1,2,4-triazole derivatives, T3P is expected to exhibit high inhibition efficiency, likely exceeding 94% at a concentration of 1.0 x 10⁻³ M in a strong acidic medium like 1 M HCl. The presence of the nitrile group (-C≡N) could further enhance its adsorption capabilities through the additional lone pair of electrons on the nitrogen atom and its polar nature.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[5][6][7] It involves applying a small amplitude AC potential signal over a range of frequencies and measuring the impedance of the system.

The data is commonly visualized in two ways:

  • Nyquist Plot: A plot of the imaginary part of impedance (-Z'') versus the real part (Z'). For a simple corrosion system, this plot is a semicircle. The diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates a higher resistance to corrosion.

  • Bode Plot: This consists of two plots: the logarithm of the impedance modulus (|Z|) versus the logarithm of frequency, and the phase angle (θ) versus the logarithm of frequency. A higher |Z| at low frequencies and a phase angle approaching -90° over a wider frequency range are indicative of better corrosion protection.

Table 2: Comparative EIS Data for Various Triazole Derivatives in 1 M HCl

InhibitorConcentration (M)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)Reference
Blank (Mild Steel) -45.1120.5-[2]
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate1.0 x 10⁻³955.458.795.3[2]
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide1.0 x 10⁻³910.661.295.0[2]
Expected: this compound (T3P) 1.0 x 10⁻³ > 900 < 65 > 94 -
(E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione1.0 x 10⁻³104545.394.0[8]

The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. The double-layer capacitance (Cdl) provides information about the adsorption of the inhibitor. A decrease in Cdl upon addition of the inhibitor suggests the displacement of water molecules and other ions from the metal surface by the inhibitor molecules, leading to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer.[5] T3P is anticipated to significantly increase the Rct value and decrease the Cdl value, consistent with the formation of a protective adsorbed layer.

Adsorption Mechanism and Thermodynamic Considerations

The effectiveness of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface. This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both.[9]

  • Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Involves the formation of a coordinate bond between the unshared electron pairs of the heteroatoms (N, S, O) in the inhibitor molecule and the vacant d-orbitals of the metal atoms.

The adsorption of triazole derivatives on a metal surface in an acidic solution typically follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface.[3][9]

The standard free energy of adsorption (ΔG°ads) can be calculated to determine the nature of the adsorption. Generally:

  • ΔG°ads values around -20 kJ/mol or less positive are indicative of physisorption.

  • ΔG°ads values around -40 kJ/mol or more negative suggest chemisorption.

  • Values between -20 and -40 kJ/mol indicate a mixed-mode of adsorption.

For triazole derivatives, a mixed-mode of adsorption is commonly observed, with chemisorption playing a dominant role.[2]

Experimental Protocols

To ensure the reproducibility and validity of electrochemical studies on corrosion inhibition, standardized protocols are essential.

Protocol 1: Potentiodynamic Polarization Measurement
  • Material Preparation:

    • Prepare a mild steel working electrode with a defined surface area (e.g., 1 cm²).

    • Mechanically polish the electrode surface with successively finer grades of silicon carbide paper (e.g., up to 1200 grit), followed by rinsing with deionized water and ethanol, and then drying.

  • Electrochemical Cell Setup:

    • Use a three-electrode cell configuration consisting of the mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

    • The corrosive medium is typically 1 M HCl.

  • Measurement Procedure:

    • Immerse the electrodes in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform the potentiodynamic polarization scan from a potential of approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

    • Record the resulting current density as a function of the applied potential.

    • Analyze the data using appropriate software to determine Ecorr, icorr, βa, and βc.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurement
  • Material and Cell Setup:

    • Follow the same material preparation and cell setup as for potentiodynamic polarization.

  • Measurement Procedure:

    • Immerse the electrodes in the test solution and allow the OCP to stabilize.

    • Apply a small amplitude sinusoidal potential perturbation (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.

    • Record the impedance response.

    • Analyze the data by fitting it to an appropriate equivalent electrical circuit (EEC) to determine Rct and Cdl. A common EEC for such systems is the Randles circuit.[10]

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Visualizing the Inhibition Process

To better understand the proposed mechanism and experimental workflow, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Inhibitor Evaluation prep Working Electrode Preparation (Polishing) cell Three-Electrode Cell Assembly prep->cell ocp OCP Stabilization (30-60 min) cell->ocp pdp Potentiodynamic Polarization Scan ocp->pdp eis Electrochemical Impedance Spectroscopy ocp->eis analysis Data Analysis (Tafel & EIS Fitting) pdp->analysis eis->analysis ie Inhibition Efficiency Calculation analysis->ie

Caption: A typical experimental workflow for evaluating a corrosion inhibitor.

G cluster_mechanism Proposed Corrosion Inhibition Mechanism of T3P metal Metal Surface (e.g., Fe) h2o Water Molecules (H₂O) Adsorbed on Surface metal->h2o adsorption Adsorption of T3P on Metal Surface metal->adsorption h2o->adsorption Displacement t3p_sol T3P Molecules in Solution t3p_sol->adsorption protective_film Formation of a Protective Adsorbed Film adsorption->protective_film inhibition Inhibition of Anodic and Cathodic Reactions protective_film->inhibition corrosion_red Reduced Corrosion Rate inhibition->corrosion_red

Caption: The proposed mechanism of corrosion inhibition by T3P.

Conclusion

While direct experimental data for this compound (T3P) is emerging, a comparative analysis based on the extensive research on analogous triazole derivatives provides a strong predictive framework for its performance as a corrosion inhibitor. T3P is expected to be a highly effective, mixed-type inhibitor for mild steel in acidic environments, with inhibition efficiencies likely exceeding 94%. Its efficacy is attributed to the formation of a stable, protective film on the metal surface through a mixed physisorption and chemisorption mechanism, a characteristic hallmark of triazole-based inhibitors. The presence of the nitrile group is anticipated to further enhance its adsorption and, consequently, its inhibitive properties. Further dedicated electrochemical studies on T3P are warranted to validate these projections and fully elucidate its potential in corrosion mitigation applications.

References

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  • Abd El-Lateef, H. M., et al. (2022). Comparative Experimental and Theoretical Studies of Three Different Expired Pharmaceutical Compounds as Green Corrosion Inhibitors for Mild Steel in Acidic Media. International Journal of Electrochemical Science, 17, 220532. [Link]

  • NPTEL-NOC IITM. (2020, April 10). Using Electrochemical Impedance Spectroscopy (EIS) | Part 1 [Video]. YouTube. [Link]

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A Comparative Guide to the Environmental Impact of 3-(1H-1,2,4-triazol-1-yl)propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is the cornerstone of drug discovery and development. However, the environmental footprint of these synthetic processes is a critical consideration in modern pharmaceutical science. This guide provides an in-depth evaluation of the environmental impact of synthesizing 3-(1H-1,2,4-triazol-1-yl)propanenitrile, a versatile building block in medicinal chemistry. We will compare a traditional synthetic approach with a greener alternative, providing experimental data and a thorough analysis based on key green chemistry principles.

Introduction to this compound and the Imperative of Green Synthesis

This compound is a molecule of interest due to the prevalence of the 1,2,4-triazole moiety in a wide range of biologically active compounds. The nitrile group also offers a versatile handle for further chemical transformations. As the demand for such scaffolds grows, so does the need for sustainable and environmentally benign synthetic routes. Green chemistry principles, which focus on minimizing waste, reducing energy consumption, and using less hazardous substances, provide a framework for evaluating and improving the environmental performance of chemical syntheses.

This guide will dissect two primary synthetic pathways to this compound: a traditional base-catalyzed aza-Michael addition and a more contemporary, greener, solvent-free approach.

Synthetic Route Comparison: A Head-to-Head Analysis

The core transformation for the synthesis of this compound is the aza-Michael addition of 1,2,4-triazole to acrylonitrile. This reaction involves the nucleophilic attack of a nitrogen atom from the triazole ring onto the electron-deficient double bond of acrylonitrile.

Aza_Michael_Addition Triazole 1,2,4-Triazole Product This compound Triazole->Product Aza-Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Product

Figure 1: General reaction scheme for the synthesis of this compound.

Methodology 1: Traditional Base-Catalyzed Synthesis

This approach represents a conventional method for conducting aza-Michael additions, often employing a strong base to deprotonate the azole and a polar aprotic solvent to facilitate the reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole (1.0 eq) in dimethylformamide (DMF).

  • Base Addition: Add a catalytic amount of a strong base, such as sodium ethoxide (NaOEt) or Triton B (benzyltrimethylammonium hydroxide).

  • Acrylonitrile Addition: Slowly add acrylonitrile (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and quench with water.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Traditional_Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve 1,2,4-triazole in DMF B Add Base (e.g., NaOEt) A->B C Add Acrylonitrile B->C D Heat and Stir C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I

Figure 2: Workflow for the traditional base-catalyzed synthesis.

Methodology 2: Greener Solvent-Free Synthesis

This modern approach aligns with the principles of green chemistry by eliminating the use of a solvent and, in some cases, a catalyst, thereby reducing waste and simplifying the procedure.

Experimental Protocol:

  • Reaction Setup: In a sealed reaction vessel, combine 1,2,4-triazole (1.0 eq) and acrylonitrile (1.1 eq).

  • Reaction: Heat the neat mixture with stirring at a specified temperature (e.g., 80-100 °C) for a designated time. The reaction can be monitored by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture. The product often crystallizes upon cooling and can be isolated by filtration. If necessary, the product can be further purified by recrystallization from a green solvent like ethanol.

Green_Synthesis_Workflow cluster_0 Reaction cluster_1 Purification A Combine 1,2,4-triazole and Acrylonitrile B Heat and Stir (Solvent-Free) A->B C Cool and Filter B->C D Recrystallize (e.g., from Ethanol) C->D

Figure 3: Workflow for the greener solvent-free synthesis.

Environmental Impact Assessment: A Quantitative Comparison

To objectively evaluate the environmental impact of each synthetic route, we will utilize several key green chemistry metrics.

MetricTraditional SynthesisGreener Synthesis
Solvent Dimethylformamide (DMF)None (or Ethanol for recrystallization)
Catalyst Sodium Ethoxide (NaOEt) or Triton BNone or mild catalyst
Reaction Temperature 80-100 °C80-100 °C
Reaction Time Several hoursSeveral hours
Yield Moderate to High (Hypothetical ~80%)High (Reported >95% for similar reactions)
Atom Economy 100% (for the addition reaction)100% (for the addition reaction)
E-Factor (Environmental Factor) High (due to solvent and purification)Low
Process Mass Intensity (PMI) HighLow

Atom Economy: For an addition reaction where all reactant atoms are incorporated into the final product, the theoretical atom economy is 100%. This holds true for both the traditional and greener methods at the reaction stage. However, the overall process efficiency differs significantly.

E-Factor and Process Mass Intensity (PMI): These metrics provide a more realistic assessment by considering all materials used in the process, including solvents, reagents, and purification media, relative to the mass of the final product.

  • Traditional Synthesis: The use of a solvent like DMF, which is classified as a substance of very high concern due to its reproductive toxicity, significantly increases the E-Factor and PMI.[1][2] The multi-step work-up involving quenching, extraction with another solvent, and column chromatography further contributes to a large amount of waste generation.

  • Greener Synthesis: The solvent-free approach dramatically reduces the E-Factor and PMI. The elimination of a reaction solvent and a complex work-up procedure are the primary contributors to its superior environmental performance. If recrystallization is necessary, the use of a green solvent like ethanol has a much lower environmental impact than the solvents used in the traditional method.

Hazard Analysis of Reagents and Solvents

A crucial aspect of green chemistry is the selection of substances with minimal hazard profiles.

SubstanceRoleHazards
1,2,4-Triazole ReactantHarmful if swallowed, causes serious eye irritation, suspected of damaging the unborn child.[3][4]
Acrylonitrile ReactantHighly flammable, toxic if swallowed, in contact with skin, or if inhaled, causes severe skin burns and eye damage, suspected of causing cancer.[5][6]
Dimethylformamide (DMF) Solvent (Traditional)Flammable liquid and vapor, harmful in contact with skin or if inhaled, causes serious eye irritation, suspected of damaging the unborn child.[1][2]
Sodium Ethoxide Catalyst (Traditional)Flammable solid, causes severe skin burns and eye damage.
Triton B Catalyst (Traditional)Corrosive, causes severe skin burns and eye damage, toxic to aquatic life.[7]
Ethanol Recrystallization Solvent (Greener)Highly flammable liquid and vapor, causes serious eye irritation.

The high toxicity of acrylonitrile necessitates careful handling and containment in both synthetic approaches. However, the traditional method introduces additional hazards through the use of DMF and strong bases. The solvent-free method, by minimizing the number of components, inherently reduces the overall hazard profile of the process.

Conclusion and Future Perspectives

This comparative guide demonstrates that the synthesis of this compound can be achieved through routes with significantly different environmental impacts. The solvent-free aza-Michael addition emerges as a demonstrably greener alternative to the traditional base-catalyzed method in a solvent. The key advantages of the greener approach include:

  • Waste Reduction: Elimination of reaction and extraction solvents leads to a much lower E-Factor and PMI.

  • Simplified Procedure: A more straightforward work-up reduces processing time, energy consumption, and the need for purification media.

  • Improved Safety Profile: Fewer hazardous chemicals are used, reducing risks to researchers and the environment.

While the solvent-free approach is highly advantageous, further research could explore even greener alternatives. The use of water as a solvent for aza-Michael additions has been reported for other substrates and could be investigated for this specific reaction. Additionally, the development of biocatalytic methods, employing enzymes to catalyze the reaction under mild conditions, represents a promising frontier for the sustainable synthesis of this and other valuable chemical building blocks.

By embracing the principles of green chemistry, the scientific community can continue to advance drug discovery and development while minimizing our environmental footprint.

References

  • Synthesis of Highly Substituted 1,2,4-Triazole-Based 3-Nitrochromanes through Aza-Michael Addition Reaction under Catalyst- and Base-Free Conditions. (n.d.). ResearchGate. Retrieved January 22, 2024, from [Link]

  • Aza-Michael addition of 1,2,4-triazole to α,β-unsaturated ketones and.... (n.d.). ResearchGate. Retrieved January 22, 2024, from [Link]

  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • Reddy, B. M., Patil, M. K., & Reddy, B. T. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. [Link]

  • Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (2005).
  • Das, J. P., et al. (2015). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling. Green Chemistry, 17(6), 3349-3356. [Link]

  • Gohil, K., et al. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. ResearchGate. [Link]

  • Li, Y., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(30), 19333-19337. [Link]

  • Taha, M. O., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Scientific Reports, 8(1), 1-13. [Link]

  • Zhang, Q., et al. (2021). Solvent-Free Synthesis of 1,2,4-Triazols from N-Tosylhydrazonyl Chlorides and Nitriles. Asian Journal of Organic Chemistry, 10(10), 2655-2658. [Link]

  • TRITON B FOR SYNTHESIS MSDS. (2015). Loba Chemie. [Link]

  • Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate. (2020).
  • Synthesizing process of 1H-1,2,4-triazole. (2016).
  • Tarikogullari Dogan, A. H., et al. (2024). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 21(1), 1-9. [Link]

  • 1,2,4-triazole (Ref: CGA 71019). (n.d.). AERU. Retrieved January 22, 2024, from [Link]

  • Acrylonitrile Hazard Summary. (1998). NJ.gov. [Link]

  • N,N-Dimethylformamide. (n.d.). EPA. Retrieved January 22, 2024, from [Link]

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  • Environmental Health Criteria 114 Dimethylformamide. (1991). WHO. [Link]

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assessing the novelty of 3-(1H-1,2,4-triazol-1-yl)propanenitrile in patent literature

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 3-(1H-1,2,4-triazol-1-yl)propanenitrile in Patent Literature

Executive Summary: The "Privileged Scaffold" Status

In the landscape of heterocyclic chemistry, This compound (CAS: 31123-52-1) occupies a critical niche as a "privileged scaffold" intermediate. While often overshadowed by its benzonitrile cousins (key to aromatase inhibitors like Letrozole), this aliphatic nitrile serves as a versatile linchpin in two distinct patent domains: agrochemical fungicides and functional material coatings .

This guide objectively assesses the novelty of this compound, contrasting its optimized synthesis via Michael addition against legacy alkylation methods. We analyze its performance as a precursor for next-generation triazole amines and its utility in corrosion-resistant metal-organic frameworks (MOFs).

Technical Profile & Novelty Assessment

Compound Identity:

  • IUPAC Name: this compound

  • Synonyms:

    
    -(1,2,4-triazol-1-yl)propionitrile; 1-(2-Cyanoethyl)-1,2,4-triazole.
    
  • CAS Registry Number: 31123-52-1[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    

Patent Landscape Positioning: The compound itself is not novel matter; its existence has been documented in early heterocyclic literature. However, process novelty and application novelty remain active areas of intellectual property:

  • Process Novelty: Recent patents focus on catalytic improvements to the Michael addition of 1,2,4-triazole to acrylonitrile, specifically targeting the suppression of the N4-isomer byproduct to achieve >99% regioselectivity.

  • Application Novelty:

    • Agrochemicals: As a precursor to N-propyl triazole amines, which serve as bio-isosteres in novel ergosterol biosynthesis inhibitors.

    • Materials: Use as a ligand in coordination polymers (MOFs) for gas storage and as a corrosion-inhibiting additive in marine coatings.

Comparative Performance Analysis: Synthesis Routes

The industrial viability of this intermediate hinges on the efficiency of its construction. We compare the two primary synthetic routes found in patent literature: the Michael Addition (Method A) and the Nucleophilic Substitution (Method B) .

Table 1: Synthetic Route Comparison
FeatureMethod A: Michael Addition (Recommended)Method B: Alkylation (Legacy)
Reagents 1,2,4-Triazole + Acrylonitrile1,2,4-Triazole + 3-Chloropropanenitrile
Catalyst Base (Triton B, DBU, or NaOH)Base (K

CO

, NaH)
Atom Economy 100% (Addition reaction)~65% (Loss of HCl/Salt)
Regioselectivity High (N1 favored >95:5)Moderate (N1/N4 mixtures common)
E-Factor (Waste) Low (< 0.5 kg waste/kg product)High (> 2.0 kg waste/kg product)
Scalability Excellent (Exothermic, requires cooling)Good, but salt filtration required

Expert Insight: Method A is the industry standard due to its atom economy. However, the reaction is reversible. High temperatures can lead to retro-Michael reactions. The choice of base is critical; steric bulk (e.g., Triton B) often enhances N1 selectivity over the sterically more accessible N4 position during the kinetic phase.

Visualizing the Chemistry & Patent Landscape

The following diagrams illustrate the synthetic pathways and the decision logic for patenting applications involving this compound.

TriazolePathways Triazole 1,2,4-Triazole Target 3-(1H-1,2,4-triazol-1-yl) propanenitrile (N1-Isomer) Triazole->Target Method A: Michael Addition (Base Cat, 100% Atom Econ) Triazole->Target Method B: Alkylation (-HCl, Salt Waste) Isomer N4-Isomer (Byproduct) Triazole->Isomer Minor Pathway (Steric Control) Acrylo Acrylonitrile Acrylo->Target Chloro 3-Chloropropanenitrile Chloro->Target Amine Triazole-Propanamine (Pharma Intermediate) Target->Amine Reduction (LiAlH4 / H2) Acid Triazole-Propionic Acid (Agro Intermediate) Target->Acid Hydrolysis (HCl / H2O)

Figure 1: Synthetic pathways emphasizing the efficiency of the Michael Addition (Method A) and downstream utility.

PatentUtility Compound 3-(1H-1,2,4-triazol-1-yl) propanenitrile Use1 Agrochemicals Compound->Use1 Use2 Material Science Compound->Use2 App1 Fungicide Precursor (Cercospora Control) Use1->App1 Reduction to Amine App2 Corrosion Inhibitor (Coatings) Use2->App2 Direct Additive App3 MOF Ligand (Gas Storage) Use2->App3 Coordination

Figure 2: Primary patent application domains for the target compound.

Experimental Protocol: Optimized Michael Addition

Objective: Synthesis of this compound with >95% N1-regioselectivity.

Safety Note: Acrylonitrile is highly toxic and a carcinogen. 1,2,4-Triazole is an irritant. Perform all operations in a functioning fume hood.

Reagents:

  • 1,2,4-Triazole (69.0 g, 1.0 mol)

  • Acrylonitrile (58.3 g, 1.1 mol)

  • Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (5 mL)

  • Solvent: 1,4-Dioxane or Water (Green Chemistry variant)

Step-by-Step Workflow:

  • Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stir bar, dissolve 1,2,4-triazole (69.0 g) in 1,4-dioxane (200 mL).

  • Catalyst Addition: Add Triton B (5 mL) to the stirring solution. Heat the mixture to 40°C.

  • Addition: Add acrylonitrile (58.3 g) dropwise via an addition funnel over 45 minutes.

    • Causality: Slow addition prevents a runaway exotherm (Michael additions are exothermic) and minimizes polymerization of acrylonitrile.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Validation: Monitor reaction progress by TLC (Eluent: Ethyl Acetate/Hexane 8:2). The starting triazole spot (R

      
       ~0.1) should disappear, replaced by the product spot (R
      
      
      
      ~0.4).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure (Rotavap).

    • The residue is a viscous oil that may crystallize upon standing.

  • Purification:

    • Dissolve the residue in hot Isopropanol (150 mL).

    • Allow to cool slowly to 4°C. Filter the white crystalline solid.

    • Self-Validation: Check Melting Point. Literature value: 63–65°C. A sharp melting point confirms purity.

Expected Yield: 85–92% Purity: >98% (by HPLC)

Strategic Recommendations (FTO & Development)

For researchers exploring this scaffold:

  • Freedom to Operate (FTO): The basic composition of matter is off-patent. However, specific crystalline polymorphs or co-crystals used in fungicidal formulations may still be protected. Conduct a specific search on "triazole propanenitrile polymorphs" before commercial formulation.

  • Impurity Control: In a GMP setting, the level of the N4-isomer must be quantified. Use

    
    H-NMR to distinguish isomers: The N1-isomer typically shows a larger separation in chemical shift for the triazole ring protons compared to the symmetric N4-isomer.
    
  • Green Chemistry: Consider using water as a solvent with no external catalyst (hydrothermal conditions) or recyclable basic resins (e.g., Amberlyst A21) to eliminate solvent waste and simplify purification.

References

  • Biosynth. this compound Product Page. (Accessed 2023).[3][4][5] Link

  • National Institutes of Health (NIH). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. 2022. Link

  • BenchChem. A Comparative Guide to Cyanoethylation Reagents. (Accessed 2023).[3][4][5] Link

  • Google Patents. Process for the preparation of 1,2,4-triazole derivatives. (General reference for Michael addition protocols). Link

  • Smolecule. this compound Chemical Profile.Link

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Safety Operating Guide

Navigating the Disposal of 3-(1H-1,2,4-triazol-1-yl)propanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 3-(1H-1,2,4-triazol-1-yl)propanenitrile, a compound featuring both a triazole ring and a propionitrile functional group. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from established best practices for handling and disposing of nitrile-containing and triazole-based compounds, ensuring a cautious and comprehensive approach to safety and environmental stewardship.

I. Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. This assessment is based on the known toxicological profiles of its constituent functional groups: the 1,2,4-triazole moiety and the propionitrile chain.

Key Potential Hazards:

  • Toxicity: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin. Of significant concern is the potential for nitriles to metabolize into or release cyanide, a potent cellular respiration inhibitor. Propionitrile, specifically, is classified as a hazardous substance.

  • Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.[1]

  • Flammability: Propionitrile is a flammable liquid, and while the overall flammability of the target compound is not definitively established, it should be treated as potentially flammable.

  • Reactivity: Contact with strong acids or bases should be avoided, as this could potentially lead to vigorous reactions or the release of toxic gases.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the potential hazards, a stringent PPE protocol is mandatory when handling this compound, particularly during disposal operations where the material may be handled in larger quantities or for longer durations.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield if there is a splash hazard.[3][4]
Hand Protection Chemical-resistant gloves are essential. Nitrile gloves offer good resistance to a range of chemicals, but for prolonged contact or handling of concentrated waste, consider thicker gauge nitrile or neoprene gloves.[3][5][6][7][8][9][10][11] Always inspect gloves for integrity before use. Double gloving is a recommended practice.[4][12]
Body Protection A flame-resistant lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron should be worn over the lab coat.[3]
Respiratory All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][13]

II. Disposal Pathways: A Decision-Making Framework

There are two primary pathways for the disposal of this compound waste: direct disposal as hazardous waste and chemical treatment prior to disposal. The choice of pathway depends on the volume of waste, the capabilities of your institution's waste management facilities, and local regulations.

DisposalDecisionTree Start Waste Generated: This compound Decision Assess Volume and Institutional Policy Start->Decision DirectDisposal Pathway 1: Direct Disposal (Recommended for most lab-scale waste) Decision->DirectDisposal Small Volume / Standard Protocol ChemicalTreatment Pathway 2: Chemical Treatment (For larger volumes or specific lab protocols) Decision->ChemicalTreatment Large Volume / In-house Protocol PackageLabel Package and Label as Hazardous Waste DirectDisposal->PackageLabel Hydrolysis Perform Chemical Hydrolysis (Acidic or Alkaline) ChemicalTreatment->Hydrolysis EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) PackageLabel->EHS_Pickup PackageLabel->EHS_Pickup Neutralize Neutralize and Prepare for Aqueous Waste Disposal Hydrolysis->Neutralize Neutralize->PackageLabel

Caption: Decision tree for selecting the appropriate disposal pathway.

Pathway 1: Direct Disposal as Hazardous Waste (Recommended)

For the majority of laboratory-scale waste, direct disposal is the safest and most compliant method. This involves collecting the waste in a designated, properly labeled container for pickup by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Protocol for Direct Disposal:

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound, including reaction mother liquors and solvent rinses, in a dedicated, leak-proof, and chemically compatible waste container.[14] Given the flammability of propionitrile, a steel or polyethylene container designed for flammable liquids is recommended.[14][15][16][17][18] Do not mix with incompatible waste streams, particularly strong acids.

    • Solid Waste: Collect all contaminated solid waste, such as gloves, paper towels, and silica gel, in a separate, clearly labeled, and sealed container.[12]

  • Container Selection and Labeling:

    • Use containers approved for hazardous waste collection. These should be in good condition with a secure, tight-fitting lid.[14]

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Also, list any solvents present in the waste mixture.

    • Indicate the approximate concentration or percentage of the compound in the waste.

    • Include the date of waste accumulation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area, which should be a well-ventilated space, preferably within a fume hood.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Do not accumulate large quantities of waste. Adhere to your institution's limits for satellite accumulation.

  • Disposal Request:

    • Once the container is full or has reached the designated accumulation time limit, submit a waste pickup request to your EHS department following their specific procedures.

Pathway 2: Chemical Treatment (Hydrolysis)

For larger quantities of waste, or in situations where in-house treatment is a standard operating procedure, chemical hydrolysis can be employed to convert the nitrile group to a less toxic carboxylic acid or its salt. This procedure must be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.

WARNING: The hydrolysis of nitriles can be exothermic and may produce ammonia or ammonium salts. The reaction should be performed in a chemical fume hood with appropriate personal protective equipment.

Protocol for Alkaline Hydrolysis:

  • Preparation:

    • In a suitable reaction vessel equipped with a stirrer and a reflux condenser, place the nitrile-containing waste.

    • Slowly and with stirring, add an excess of aqueous sodium hydroxide solution (e.g., 2 M).

  • Reaction:

    • Heat the mixture under reflux. The reaction time will depend on the concentration of the nitrile. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete conversion of the nitrile.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess sodium hydroxide with a suitable acid (e.g., hydrochloric acid) while monitoring the pH. This step should be performed with caution as it can be exothermic.

    • The resulting solution containing the sodium salt of the carboxylic acid can then be collected as aqueous hazardous waste.

Protocol for Acidic Hydrolysis:

  • Preparation:

    • In a reaction vessel, cautiously add the nitrile waste to a dilute solution of a strong acid, such as hydrochloric acid.[19]

  • Reaction:

    • Heat the mixture under reflux until the hydrolysis is complete, as determined by an appropriate monitoring technique.[19]

  • Work-up:

    • After cooling, the resulting solution containing the carboxylic acid and ammonium salt can be neutralized with a base if necessary and collected as aqueous hazardous waste.

HydrolysisWorkflow cluster_alkaline Alkaline Hydrolysis cluster_acidic Acidic Hydrolysis A_Start Nitrile Waste A_AddBase Add excess NaOH(aq) A_Start->A_AddBase A_Reflux Heat under Reflux A_AddBase->A_Reflux A_Cool Cool to RT A_Reflux->A_Cool A_Neutralize Neutralize with Acid A_Cool->A_Neutralize A_End Aqueous Waste (Carboxylate Salt) A_Neutralize->A_End B_Start Nitrile Waste B_AddAcid Add dilute HCl(aq) B_Start->B_AddAcid B_Reflux Heat under Reflux B_AddAcid->B_Reflux B_Cool Cool to RT B_Reflux->B_Cool B_End Aqueous Waste (Carboxylic Acid & Ammonium Salt) B_Cool->B_End

Caption: Workflow for chemical treatment of nitrile waste via hydrolysis.

III. Spill Management and Emergency Procedures

Accidents can happen, and being prepared is crucial for maintaining a safe laboratory environment.

In Case of a Spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, and it is safe to do so, open a window.

  • Assess: From a safe distance, assess the extent of the spill. For small, manageable spills, trained personnel may proceed with cleanup. For large spills, evacuate the lab and contact EHS immediately.

  • Contain: Use a chemical spill kit with an absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste. For spills of cyanide-containing compounds, surfaces should first be cleaned with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[12][20]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][12][21] Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4][12][21] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[3][4][22]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Emergency Contact Information:

Always have the contact information for your institution's EHS department and emergency services readily available in the laboratory.

IV. Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, diligent use of personal protective equipment, and following established disposal protocols, researchers can ensure their work is conducted in a manner that protects themselves, their colleagues, and the environment. When in doubt, always consult with your institution's Environmental Health and Safety professionals. They are your most valuable resource for ensuring compliance and maintaining a culture of safety in the laboratory.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from Massachusetts Institute of Technology.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*.
  • University of California, Riverside Environmental Health & Safety. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from University of California, Riverside.
  • Boston University Environmental Health & Safety. (n.d.). Download Cyanides SOP Template.
  • Monash University Health Safety & Wellbeing. (2022, April). First aid for cyanide exposure - OHS Information Sheet.
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  • University of Pennsylvania Environmental Health & Radiation Safety. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole.
  • Rutgers University Institutional Planning and Operations. (n.d.). Cyanide Salts.
  • Fisher Scientific. (2014, July 15). SAFETY DATA SHEET - 1,2,4-1H-Triazole.
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • Benchchem. (n.d.). Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: 1,2,4-Triazole.
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  • CDH Fine Chemical. (n.d.). 1,2,4-TRIAZOLE CAS No 288-88-0.
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Navigating the Safe Handling of 3-(1H-1,2,4-triazol-1-yl)propanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide for Researchers in Drug Development and Chemical Synthesis on the Personal Protective Equipment (PPE), Handling, and Disposal of 3-(1H-1,2,4-triazol-1-yl)propanenitrile.

As the landscape of pharmaceutical research and development continues to evolve, so too does the need for a comprehensive understanding of the chemical entities that drive innovation. This compound, a molecule of interest in various synthetic pathways, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in established safety protocols and an understanding of its inherent chemical properties.

Understanding the Hazard Profile

  • H302: Harmful if swallowed.[1][2][3]

  • H312: Harmful in contact with skin.[2][3]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

These classifications underscore the necessity for a multi-faceted approach to personal protection, minimizing all potential routes of exposure: ingestion, dermal contact, and inhalation. The presence of both a triazole ring and a nitrile functional group warrants a cautious approach, as both moieties can exhibit toxicological effects.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical immediate step in mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Minimum PPE Requirement Enhanced Precautions (Large Scale/High Concentration)
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloving recommended), safety glasses with side shields, lab coat, and a properly functioning chemical fume hood.In addition to minimum PPE, a face shield and respiratory protection (e.g., an N95 respirator or a powered air-purifying respirator) should be considered.
Solution Preparation Nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat. All manipulations should be performed within a chemical fume hood.A face shield and chemical-resistant apron should be worn over the lab coat.
Reaction Setup and Monitoring Nitrile gloves, chemical splash goggles, and a lab coat.Consider using a chemical-resistant apron and maintaining a clear path to an emergency shower and eyewash station.
Work-up and Purification Nitrile gloves, chemical splash goggles, and a lab coat.A face shield and chemical-resistant apron are recommended, especially when handling larger volumes or during procedures with a higher risk of splashing.

The Rationale Behind PPE Selection:

  • Gloves: Nitrile gloves offer good resistance to a range of chemicals.[4][5] Double-gloving provides an additional layer of protection against potential tears or rapid permeation.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement for any chemical handling.[6] However, due to the "serious eye irritation" classification (H319), chemical splash goggles are strongly recommended, especially when working with solutions.[4] A face shield provides an extra layer of protection for the entire face from splashes.

  • Lab Coat: A standard lab coat protects the skin and personal clothing from minor spills and contamination. For procedures with a higher risk of significant splashes, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: Given the "harmful if inhaled" (H332) and "may cause respiratory irritation" (H335) classifications, all handling of the solid material or concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound within the laboratory is crucial for maintaining a safe working environment.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][5] The storage container should be clearly labeled with the chemical name, CAS number (76686-83-4), and all relevant GHS hazard pictograms.

Handling and Experimental Workflow

The following workflow diagram illustrates the key decision points and safety measures to be implemented during the handling of this compound.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.